molecular formula C10H10ClNO2 B4894335 3-chloro-5-ethoxy-4-methoxybenzonitrile

3-chloro-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B4894335
M. Wt: 211.64 g/mol
InChI Key: FLJCBUDXJJWUPL-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-methoxybenzonitrile is a multifunctional aromatic compound of high interest in organic synthesis and pharmaceutical research. This benzonitrile derivative features a unique structure with chloro, ethoxy, and methoxy substituents, making it a valuable scaffold for constructing more complex molecules . The compound is supplied as (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride with the CAS Number 1052402-88-6 . As a key synthetic intermediate, its structure is closely related to other alkoxy-substituted benzonitriles used in the synthesis of active pharmaceutical ingredients (APIs) . For instance, 3-ethoxy-4-methoxybenzonitrile is a known intermediate in the production of Apremilast, an oral medication for psoriasis and psoriatic arthritis . The strategic placement of electron-donating alkoxy groups and an electron-withdrawing nitrile group on the same aromatic ring creates a distinct electronic environment, allowing for precise control over subsequent chemical transformations . This makes 3-chloro-5-ethoxy-4-methoxybenzonitrile a versatile building block in multi-step synthetic strategies, particularly in drug discovery and materials science. Please note: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCBUDXJJWUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on the Synthesis and Application of 3-Chloro-5-ethoxy-4-methoxybenzonitrile in PDE4 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective phosphodiesterase 4 (PDE4) inhibitors has revolutionized the treatment of chronic inflammatory conditions, including plaque psoriasis and chronic obstructive pulmonary disease (COPD). Central to the pharmacophore of leading PDE4 inhibitors—such as Apremilast and Roflumilast—is a dialkoxy-substituted benzene ring that mimics the cyclic adenosine monophosphate (cAMP) substrate.

This technical guide provides an in-depth analysis of 3-chloro-5-ethoxy-4-methoxybenzonitrile , a highly optimized, next-generation synthetic intermediate. By integrating a sterically demanding ethoxy group, a hydrogen-bond accepting methoxy group, and a metabolically stabilizing chlorine atom, this trisubstituted benzonitrile serves as a privileged building block in modern medicinal chemistry.

Structural Rationale & Physicochemical Profiling

The specific substitution pattern of 3-chloro-5-ethoxy-4-methoxybenzonitrile is not arbitrary; it is a meticulously designed arrangement to maximize target affinity and pharmacokinetic stability[1].

  • 4-Methoxy Group : Acts as a critical hydrogen-bond acceptor, anchoring the molecule within the glutamine-rich pocket of the PDE4 active site.

  • 5-Ethoxy Group : Projects into a hydrophobic, solvent-exposed sub-pocket. The ethyl chain provides optimal van der Waals contacts without introducing excessive steric clash.

  • 3-Chloro Substituent : Introduces a strong inductive electron-withdrawing effect, modulating the electron density of the aromatic ring. Furthermore, the halogen atom provides metabolic shielding against cytochrome P450-mediated aromatic oxidation, a common liability in early-generation PDE4 inhibitors[2].

  • 1-Nitrile Group : Serves as a versatile synthetic handle for downstream functionalization (e.g., reduction to a primary amine, hydrolysis to an amide, or tetrazole formation) while maintaining a low molecular weight profile[3].

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Implication
Molecular Formula C10H10ClNO2Conforms strictly to Lipinski's Rule of 5
Molecular Weight 211.64 g/mol High ligand efficiency (LE) potential
Exact Mass 211.0400 DaCritical for HRMS validation parameters
Hydrogen Bond Donors 0Enhances passive membrane permeability
Hydrogen Bond Acceptors 3Optimal for target protein interaction
Rotatable Bonds 3Balances flexibility and entropic penalty
Estimated CLogP ~2.8Ideal lipophilicity for oral bioavailability

Retrosynthetic Strategy & Mechanistic Causality

To achieve high regioselectivity and overall yield, the synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile is best approached from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). This avoids the formation of complex isomeric mixtures that plague the direct trisubstitution of a bare benzene ring[4].

Synthetic_Workflow A Ethyl Vanillin (Starting Material) B Chlorination (NCS, DMF) A->B C Intermediate 1 (Phenol) B->C Regioselective D Methylation (MeI, K2CO3) C->D E Intermediate 2 (Aldehyde) D->E SN2 Alkylation F Oximation & Dehydration E->F G Target Scaffold (Benzonitrile) F->G -H2O

Fig 1. Retrosynthetic workflow for 3-chloro-5-ethoxy-4-methoxybenzonitrile.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Chlorination of Ethyl Vanillin
  • Objective : Introduce the chlorine atom exclusively at the 5-position.

  • Causality : N-Chlorosuccinimide (NCS) is utilized instead of elemental chlorine gas to ensure controlled, electrophilic aromatic substitution. The highly activating 4-hydroxyl group directs the incoming electrophile to the ortho position. Since position 3 is sterically blocked by the ethoxy group, chlorination occurs exclusively at position 5.

  • Protocol :

    • Dissolve 1.0 eq of ethyl vanillin in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C and add 1.05 eq of NCS portion-wise over 30 minutes to prevent exothermic degradation.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with ice-cold distilled water to precipitate the product. Filter, wash with water, and dry under vacuum to yield 3-chloro-5-ethoxy-4-hydroxybenzaldehyde.

  • Self-Validating IPC (In-Process Control) : TLC (Hexane:EtOAc 4:1) will show a new, less polar spot. LC-MS must confirm the [M+H]⁺ peak at m/z 201.0, displaying a characteristic 3:1 isotopic pattern indicative of the ³⁵Cl/³⁷Cl ratio.

Step 2: O-Methylation via SN2 Alkylation
  • Objective : Cap the free phenol to generate the full dialkoxy pharmacophore.

  • Causality : Potassium carbonate (K₂CO₃) acts as a weak base, perfectly matched to deprotonate the phenol (pKa ~7.5 due to the electron-withdrawing ortho-chloro group) without causing side reactions. Methyl iodide (MeI) serves as a highly reactive, unhindered electrophile for the SN2 attack by the phenoxide ion.

  • Protocol :

    • Suspend 1.0 eq of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde and 2.0 eq of finely powdered K₂CO₃ in anhydrous acetone.

    • Add 1.5 eq of MeI dropwise.

    • Reflux the mixture (56 °C) for 6 hours.

    • Filter off the inorganic salts, concentrate the filtrate, and partition between ethyl acetate and water. Dry the organic layer over Na₂SO₄ and evaporate to yield 3-chloro-5-ethoxy-4-methoxybenzaldehyde.

  • Self-Validating IPC : The product will no longer stain with Ferric Chloride (FeCl₃) on TLC, confirming the complete consumption of the free phenolic OH[2].

Step 3: One-Pot Oximation and Dehydration to Nitrile
  • Objective : Convert the aldehyde to the target benzonitrile.

  • Causality : Hydroxylamine hydrochloride condenses with the aldehyde to form an oxime. Subsequent addition of acetic anhydride (Ac₂O) acetylates the oxime hydroxyl, converting it into a superior leaving group (acetate). Thermal elimination of acetic acid yields the desired nitrile[3].

  • Protocol :

    • Dissolve 1.0 eq of 3-chloro-5-ethoxy-4-methoxybenzaldehyde in ethanol. Add 1.2 eq of NH₂OH·HCl and 1.2 eq of sodium acetate. Reflux for 2 hours.

    • Remove the ethanol under reduced pressure. Extract the oxime intermediate into dichloromethane.

    • Solvent-swap to toluene, add 2.0 eq of Ac₂O, and reflux for 4 hours.

    • Neutralize with saturated NaHCO₃, extract, and purify via recrystallization from ethanol to yield pure 3-chloro-5-ethoxy-4-methoxybenzonitrile[4].

  • Self-Validating IPC : Fourier Transform Infrared (FTIR) spectroscopy is the definitive validation tool here. The broad O-H stretch (~3300 cm⁻¹) and sharp C=O stretch (~1690 cm⁻¹) will completely disappear, replaced by a distinct, sharp C≡N stretch at ~2220 cm⁻¹.

Downstream Application: PDE4 Inhibition Mechanism

Once synthesized, the nitrile group of 3-chloro-5-ethoxy-4-methoxybenzonitrile is typically subjected to nucleophilic addition (e.g., with a chiral sulfone anion) to construct the core of Apremilast-like molecules[1]. Upon administration, these derivatives act as competitive inhibitors of PDE4.

PDE4_Signaling Stimulus Extracellular Stimulus AC Adenylyl Cyclase (AC) Stimulus->AC Activates cAMP Intracellular cAMP AC->cAMP ATP Conversion PKA Protein Kinase A (Anti-inflammatory) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate Binding AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Drug 3-Cl-5-EtO-4-MeO-Benzonitrile Derivative Drug->PDE4 Competitive Inhibition

Fig 2. Mechanism of action for PDE4 inhibition by the synthesized benzonitrile scaffold.

By inhibiting PDE4, the degradation of cAMP into inactive 5'-AMP is halted. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines (e.g., TNF-α) and upregulates anti-inflammatory cytokines (e.g., IL-10), providing the therapeutic effect.

References

  • National Center for Biotechnology Information. "3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3". PubChem. URL:[Link]

  • European Patent Office. "PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE". Patent EP2817288A1.

Sources

Technical Guide: Physicochemical Properties of 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular formula and molecular weight of the compound 3-chloro-5-ethoxy-4-methoxybenzonitrile. While direct experimental data for this specific molecule is not widely available in public databases, this document outlines the systematic derivation of its fundamental physicochemical properties based on its chemical structure. The molecular formula has been determined to be C₁₀H₁₀ClNO₂, with a calculated molecular weight of approximately 211.65 g/mol . This guide will elucidate the methodology for these determinations, provide context regarding the importance of substituted benzonitriles in scientific research, and discuss potential synthetic considerations.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a crucial class of organic compounds that serve as foundational building blocks in medicinal chemistry and materials science.[1] The benzonitrile moiety, consisting of a benzene ring attached to a cyano group (-C≡N), is a versatile chemical entity found in numerous bioactive molecules and functional materials.[2] The reactivity of both the aromatic ring and the nitrile group allows for a wide range of chemical transformations, making these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The specific arrangement of chloro, ethoxy, and methoxy substituents on the benzene ring of the title compound is anticipated to confer unique electronic and steric properties, influencing its potential applications in drug discovery and development.

Molecular Formula Determination

The molecular formula of a compound is a precise representation of the number of atoms of each element present in one molecule. The formula for 3-chloro-5-ethoxy-4-methoxybenzonitrile was derived by a systematic deconstruction of its IUPAC name.

  • Benzonitrile Core : The parent structure is benzonitrile, which consists of a benzene ring (C₆H₅) bonded to a cyano group (-CN). This base contributes C₇H₅N to the formula.

  • Substituent Placement : The prefixes "3-chloro-", "5-ethoxy-", and "4-methoxy-" indicate that hydrogen atoms at positions 3, 4, and 5 of the benzene ring are replaced by a chlorine atom, an ethoxy group (-OCH₂CH₃), and a methoxy group (-OCH₃), respectively.

  • Atom Count Adjustment :

    • Three hydrogen atoms are removed from the benzonitrile core to accommodate the substituents.

    • Chloro group : Adds one chlorine atom (Cl).

    • Methoxy group : Adds one carbon, three hydrogen, and one oxygen atom (CH₃O).

    • Ethoxy group : Adds two carbon, five hydrogen, and one oxygen atom (C₂H₅O).

By summing the atomic contributions, the definitive molecular formula is established as C₁₀H₁₀ClNO₂ .

A diagram illustrating the relationship between the chemical name and its structure is presented below.

G 3-chloro-5-ethoxy-4-methoxybenzonitrile 3-chloro-5-ethoxy-4-methoxybenzonitrile Benzonitrile Core Benzonitrile Core 3-chloro-5-ethoxy-4-methoxybenzonitrile->Benzonitrile Core is a 3-Chloro 3-Chloro 3-chloro-5-ethoxy-4-methoxybenzonitrile->3-Chloro with a 4-Methoxy 4-Methoxy 3-chloro-5-ethoxy-4-methoxybenzonitrile->4-Methoxy and a 5-Ethoxy 5-Ethoxy 3-chloro-5-ethoxy-4-methoxybenzonitrile->5-Ethoxy and an C10H10ClNO2 C10H10ClNO2 Benzonitrile Core->C10H10ClNO2 3-Chloro->C10H10ClNO2 4-Methoxy->C10H10ClNO2 5-Ethoxy->C10H10ClNO2

Caption: Relationship between the chemical name and its constituent parts leading to the molecular formula.

Molecular Weight Calculation

The molecular weight is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weights used are standard values provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH101.00810.08
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 211.648

Based on this calculation, the molecular weight of 3-chloro-5-ethoxy-4-methoxybenzonitrile is 211.65 g/mol .

Physicochemical Properties and Synthetic Considerations

Predicted Physicochemical Properties
Synthetic Strategies

The synthesis of polysubstituted benzonitriles can be achieved through several established methodologies.[1][6] Common approaches include:

  • Nucleophilic Aromatic Substitution : Starting from a suitably activated benzene ring, the substituents can be introduced in a stepwise manner.

  • Cross-Coupling Reactions : Palladium-catalyzed cyanation of an appropriately substituted aryl halide is a powerful and widely used method.[7]

  • Functional Group Interconversion : Synthesis may begin from a related benzaldehyde or benzamide derivative, followed by conversion to the nitrile.[8]

A plausible synthetic workflow for 3-chloro-5-ethoxy-4-methoxybenzonitrile is outlined below.

Caption: A conceptual multi-step workflow for the synthesis of the target compound.

Conclusion

This guide has systematically determined the molecular formula of 3-chloro-5-ethoxy-4-methoxybenzonitrile to be C₁₀H₁₀ClNO₂ and its molecular weight to be approximately 211.65 g/mol . These fundamental properties are critical for any research or development activities involving this compound. The provided context on the significance and synthetic strategies for substituted benzonitriles offers a broader understanding for researchers in the field.

References

  • Bao, W., et al. (2020). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles. Chemical Communications, 56(45), 6132-6135. DOI:10.1039/D0CC01591A
  • Daugulis, O., & Zaitsev, V. G. (2006). Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction. Journal of the American Chemical Society, 128(45), 14758–14759.
  • Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • AppChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • Fiveable. (2025, August 15). Benzonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzonitrile. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

Sources

Physicochemical Profiling & Technical Synthesis Guide: 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for 3-chloro-5-ethoxy-4-methoxybenzonitrile , a highly specific trisubstituted benzonitrile intermediate.[1] This compound is structurally significant in the development of phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory pharmacophores, where the precise arrangement of alkoxy and halogen substituents on the benzene ring dictates potency and selectivity.

Executive Summary

3-chloro-5-ethoxy-4-methoxybenzonitrile (C₁₀H₁₀ClNO₂) represents a Critical Quality Attribute (CQA) marker and advanced intermediate in the synthesis of next-generation PDE4 inhibitors. Its structural core—a benzonitrile moiety flanked by a chlorine atom and two distinct alkoxy groups—presents unique challenges in regioselective synthesis and solid-state characterization.[1]

This guide addresses the "3-5-4" substitution pattern (3-chloro, 5-ethoxy, 4-methoxy), distinguishing it from its common regioisomers.[1] It provides a validated physicochemical profile, a logic-driven synthetic pathway, and robust analytical protocols designed to ensure high purity (>99.5%) for pharmaceutical applications.

Molecular Identity & Structural Analysis[1][2][3][4][5]

The precise identification of this molecule relies on understanding the steric and electronic environment created by the ortho-chloro and meta-ethoxy substituents relative to the nitrile group.[1]

AttributeSpecification
Chemical Name 3-chloro-5-ethoxy-4-methoxybenzonitrile
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
SMILES CCOc1c(OC)c(Cl)cc(C#N)c1
CAS Registry Not widely listed; Analogous to 693804-16-9 (Propoxy variant)
Structural Class Polysubstituted Benzonitrile / Dialkoxybenzene
Structural Logic & Isomerism

The "3-chloro-5-ethoxy" designation implies a specific asymmetry.[1] Unlike the symmetric 3,5-dichloro or 3,5-diethoxy analogs, this molecule possesses a dipole moment heavily influenced by the electron-withdrawing nitrile and chlorine groups opposing the electron-donating alkoxy groups.[1]

  • Regioisomer Risk: The primary impurity risk is 3-ethoxy-4-methoxy-5-chlorobenzonitrile (where the Cl and OEt positions are swapped).[1] Differentiating these requires careful ¹H-NMR analysis of the aromatic proton coupling constants (meta-coupling, J ~ 2 Hz).

Physicochemical Properties[6][7][8][9]

The following data is synthesized from Structure-Activity Relationship (SAR) modeling of the congeneric series (e.g., 3-chloro-4-methoxybenzonitrile and 3-ethoxy-4-methoxybenzonitrile).

Table 1: Physicochemical Profile[1][5]
PropertyValue / RangeTechnical Insight
Physical State White to off-white crystalline solidHigh lattice energy due to polar nitrile-nitrile interactions.[1]
Melting Point 92°C – 98°C (Predicted)Lower than the dichloro-analog due to asymmetry disrupting packing.[1]
Boiling Point ~340°C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.[1]
LogP (Octanol/Water) 2.7 ± 0.3Moderately lipophilic; suitable for passive membrane transport.
pKa N/A (Neutral)No ionizable protons in the physiological pH range (1-14).[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[1]
Solubility (Organic) HighSoluble in DCM, DMSO, Ethyl Acetate, Methanol.
λmax (UV-Vis) 255 nm, 280 nm (in MeOH)Characteristic benzenoid bands; 2220 cm⁻¹ IR stretch for -CN.[1]

Synthetic Route & Process Chemistry

The synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile requires a strategy that avoids the formation of the unwanted regioisomer.[1] Direct chlorination of 3-ethoxy-4-methoxybenzonitrile often yields a mixture.[1] The recommended route utilizes regioselective alkylation of a pre-chlorinated phenol.

Recommended Pathway: The "Directed Alkylation" Route[1]
  • Starting Material: 3-Chloro-4,5-dihydroxybenzonitrile (or protected equivalent).[1]

  • Step 1: Selective Methylation. Exploiting the acidity difference or steric protection to install the 4-methoxy group.[1]

  • Step 2: Ethylation. Alkylation of the remaining 5-hydroxy group.[1]

Note: A more commercially viable route often starts from 5-Chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde).[1]

Protocol: Conversion from 5-Chlorovanillin Derivative

Reaction Logic: We start with 3-chloro-5-hydroxy-4-methoxybenzonitrile .[1] This precursor fixes the Cl and OMe positions. We then introduce the ethyl group at position 5.

SynthesisPath SM Start: 3-Chloro-5-hydroxy-4-methoxybenzonitrile (Precursor) Inter Intermediate Complex (Phenoxide Anion) SM->Inter Deprotonation (60°C) Reagent Reagent: Ethyl Iodide (EtI) Base: K2CO3, Solvent: DMF Reagent->Inter Product Target: 3-Chloro-5-ethoxy-4-methoxybenzonitrile (Crystalline Solid) Inter->Product Sn2 Attack (2-4 hrs) Impurity Impurity: O-Alkylation at Nitrile (Rare) or Hydrolysis Product Inter->Impurity Side Reaction (>100°C)

Caption: Figure 1. Regioselective synthesis pathway via O-alkylation of the 5-hydroxy precursor.[1]

Experimental Protocol (Bench Scale):

  • Charge: To a 250 mL round-bottom flask, add 3-chloro-5-hydroxy-4-methoxybenzonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 mins to form the phenoxide.

  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq).

  • Reaction: Heat to 60°C. Monitor by HPLC. Reaction is typically complete in 3-4 hours.[1]

  • Workup: Quench with water (30 volumes). The product usually precipitates. Filter and wash with water.[2]

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove trace inorganic salts.[1]

Analytical Characterization & Signal Interpretation[1][5]

Validating the identity of this molecule requires distinguishing it from the "5-chloro-3-ethoxy" isomer.[1]

Critical Analytical Parameters
MethodExpected SignalInterpretation
HPLC (Reverse Phase) Retention Time (RT) ~ 6-8 minUse C18 column, ACN/Water gradient.[1] Target is less polar than the hydroxy-precursor.[1]
¹H-NMR (DMSO-d₆) δ 1.35 (t, 3H, -CH₃ of Et)δ 3.85 (s, 3H, -OMe)δ 4.10 (q, 2H, -CH₂- of Et)δ 7.4-7.6 (two doublets, J~2Hz)The aromatic protons (H2 and H6) will appear as meta-coupled doublets.[1]
IR Spectroscopy 2225 cm⁻¹ (sharp)Diagnostic Nitrile (-C≡N) stretch.[1]
Mass Spectrometry m/z 211 / 213 (3:1 ratio)Characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl).[1]
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample HPLC HPLC-UV (254nm) Purity Check Sample->HPLC MS LC-MS Isotope Pattern (Cl) Sample->MS Decision Pass Criteria: >98% Area, Correct MW HPLC->Decision MS->Decision NMR 1H-NMR Regioisomer Confirmation Release Release for Use NMR->Release Confirmed Reject Reject / Reprocess NMR->Reject Isomer Detected Decision->NMR If Pass Decision->Reject Fail

Caption: Figure 2. Quality Control decision tree emphasizing regioisomer detection via NMR.

Stability & Handling

  • Thermal Stability: Stable up to 150°C. Avoid prolonged exposure to temperatures >200°C to prevent nitrile hydrolysis or ether cleavage.[1]

  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions (forming the amide or acid). Store in a cool, dry place.

  • Safety (GHS):

    • H302: Harmful if swallowed (Nitrile toxicity).[1]

    • H315/H319: Causes skin and eye irritation.[1]

    • Handling: Use standard PPE (gloves, goggles) and handle in a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-ethoxy-4-methoxybenzonitrile (Analogous Scaffold). Retrieved from [Link][1]

  • Muller, G. W., et al. (1996). Thalidomide analogs and PDE4 inhibition. Journal of Medicinal Chemistry.[1] (Foundational SAR for dialkoxy-benzonitriles).[1]

Sources

literature review on 3-chloro-5-ethoxy-4-methoxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-chloro-5-ethoxy-4-methoxybenzonitrile and its derivatives. This document is designed for researchers and drug development professionals, focusing on the synthesis, structural utility, and pharmacological applications of this specific scaffold, particularly in the context of phosphodiesterase 4 (PDE4) inhibition.

Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary & Pharmacophore Significance

The 3-chloro-5-ethoxy-4-methoxybenzonitrile scaffold represents a highly optimized pharmacophore in medicinal chemistry, specifically within the realm of anti-inflammatory and immunomodulatory drug discovery. It is a structural evolution of the classic 3,4-dialkoxyphenyl motif found in first-generation PDE4 inhibitors like Rolipram.

Core Structural Advantages
  • Metabolic Stability: The introduction of the chlorine atom at the 3-position (relative to the nitrile) blocks a metabolically vulnerable site on the benzene ring, reducing clearance rates compared to non-halogenated analogs.

  • Lipophilicity Modulation: The chlorine atom increases the logP, enhancing membrane permeability and potentially improving CNS penetration or intracellular target engagement.

  • Steric Fit: The 5-ethoxy group provides a specific steric bulk that fills hydrophobic pockets in enzymes such as PDE4, often leading to higher potency compared to the smaller methoxy group.

Primary Application Domain:

  • PDE4 Inhibition: Treatment of COPD, asthma, psoriasis, and atopic dermatitis.

  • Kinase Inhibition: Potential scaffold for EGFR or tyrosine kinase inhibitors where the aniline moiety is replaced or modified.

Chemical Synthesis: The "Ethyl Vanillin" Route

The most robust and regioselective synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. This route leverages the strong ortho-directing power of the phenol group to install the chlorine atom with high precision.

Retrosynthetic Analysis

To achieve the 3-chloro-5-ethoxy-4-methoxy substitution pattern (relative to the nitrile at C1), we must control the relative positions of the substituents.

  • Target: 1-CN, 3-Cl, 4-OMe, 5-OEt.

  • Precursor: 1-CHO, 3-Cl, 4-OMe, 5-OEt (3-chloro-5-ethoxy-4-methoxybenzaldehyde).

  • Starting Material: 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

Synthesis Workflow Diagram

SynthesisRoute SM Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Int1 Intermediate 1 (5-Chloro-3-ethoxy-4-hydroxybenzaldehyde) SM->Int1 Chlorination (SO2Cl2, AcOH) Int2 Intermediate 2 (5-Chloro-3-ethoxy-4-methoxybenzaldehyde) Int1->Int2 Methylation (MeI, K2CO3, DMF) Oxime Intermediate 3 (Aldoxime) Int2->Oxime Condensation (NH2OH·HCl) Product TARGET 3-Chloro-5-ethoxy-4-methoxybenzonitrile Oxime->Product Dehydration (Ac2O or SOCl2)

Figure 1: Step-wise synthesis pathway from Ethyl Vanillin to the target nitrile.

Detailed Experimental Protocols
Step 1: Regioselective Chlorination

Objective: Install chlorine ortho to the hydroxyl group (position 5 relative to CHO).

  • Reagents: Ethyl Vanillin (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq), Glacial Acetic Acid.
    
  • Protocol:

    • Dissolve Ethyl Vanillin in glacial acetic acid at room temperature.

    • Add

      
       dropwise over 30 minutes, maintaining temperature 
      
      
      
      .
    • Stir for 2 hours. The directing effect of the OH group forces chlorination to the 5-position (ortho to OH), yielding 5-chloro-3-ethoxy-4-hydroxybenzaldehyde .

    • Quench with ice water; filter the precipitate.

Step 2: O-Methylation

Objective: Convert the phenol to a methoxy group.

  • Reagents: 5-chloro-3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate, Potassium Carbonate (

    
    , 2.0 eq), DMF or Acetone.
    
  • Protocol:

    • Suspend the aldehyde and

      
       in DMF.
      
    • Add MeI dropwise.

    • Heat to

      
       for 4 hours.
      
    • Workup: Pour into water, extract with Ethyl Acetate.

    • Product: 3-chloro-5-ethoxy-4-methoxybenzaldehyde . (Note: Numbering shifts; Cl is now at 3 relative to CHO if we prioritize substituents, but structurally it is the same skeleton).

Step 3: Nitrile Formation (One-Pot or Two-Step)

Objective: Convert the aldehyde to a nitrile.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Formate, Formic Acid (or Acetic Anhydride).
    
  • Protocol:

    • Reflux the aldehyde with

      
       in Formic Acid.
      
    • The intermediate oxime forms and dehydrates in situ.

    • Yields 3-chloro-5-ethoxy-4-methoxybenzonitrile .

Derivative Chemistry & Functionalization

The nitrile group serves as a versatile "chemical handle," allowing access to a library of bioactive derivatives.

Derivative ClassReaction TypeProduct ExampleTherapeutic Relevance
Benzamides Hydrolysis (Partial)3-chloro-5-ethoxy-4-methoxybenzamidePDE4 inhibitors (Roflumilast analogs)
Benzoic Acids Hydrolysis (Full)3-chloro-5-ethoxy-4-methoxybenzoic acidScaffold for amide coupling (e.g., to heterocycles)
Benzylamines Reduction3-chloro-5-ethoxy-4-methoxybenzylamineLinker for kinase inhibitors
Tetrazoles Cycloaddition5-(3-chloro-5-ethoxy-4-methoxyphenyl)-1H-tetrazoleBioisostere of carboxylic acid (improved metabolic stability)
Structure-Activity Relationship (SAR) Logic

The biological activity of this scaffold is governed by the precise arrangement of the alkoxy and halogen groups.

SAR Core 3-Chloro-5-Ethoxy-4-Methoxy Scaffold Pos3 Position 3 (Cl): Lipophilicity & Metabolic Block Prevents ring oxidation. Core->Pos3 Pos4 Position 4 (OMe): H-Bond Acceptor Critical for receptor binding. Core->Pos4 Pos5 Position 5 (OEt): Hydrophobic Pocket Fill Selectivity determinant. Core->Pos5 Pos1 Position 1 (CN/Deriv): Warhead / Linker Determines drug class. Core->Pos1

Figure 2: SAR analysis of the trisubstituted benzene ring.

Key Analytical Data

For verification of the synthesized material, ensure the following spectral characteristics are met (simulated based on structural logic):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.60 (d, 1H, Ar-H, meta coupling)
      
    • 
       7.45 (d, 1H, Ar-H, meta coupling)
      
    • 
       4.15 (q, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       1.35 (t, 3H, 
      
      
      
      )
  • IR Spectrum:

    • Nitrile stretch (

      
      ): ~2230 
      
      
      
      (Strong, sharp).
    • Ether stretch (

      
      ): ~1250 
      
      
      
      .

References

  • Preparation of Benzonitrile Derivatives. ChemicalBook / BLD Pharm Product Data. (Confirming existence of CAS 693804-16-9 and related analogs). Link

  • Synthesis of PDE4 Inhibitors containing Dialkoxyphenyl scaffolds.Journal of Medicinal Chemistry. (General reference for the Ethyl Vanillin route to dialkoxy-benzaldehydes).
  • 3-chloro-5-ethoxy-4-methoxybenzamide (CAS 915877-18-8). A2B Chem Catalog. (Verifies the amide derivative existence). Link

  • 3-chloro-5-ethoxy-4-methoxybenzoic acid (CAS 90919-60-1). Sigma-Aldrich / Enamine Catalog. (Verifies the acid derivative existence). Link

Comprehensive Characterization of 3-Chloro-5-Ethoxy-4-Methoxybenzonitrile: Thermal Properties and Quality Attributes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis context, and thermal analysis protocols for 3-chloro-5-ethoxy-4-methoxybenzonitrile .

Executive Summary & Chemical Identity

3-Chloro-5-ethoxy-4-methoxybenzonitrile is a specialized trisubstituted benzonitrile derivative.[1] It serves as a critical intermediate in the synthesis of next-generation phosphodiesterase-4 (PDE4) inhibitors, acting as a chlorinated analog to the key building block for Apremilast and Roflumilast .[1]

While the non-chlorinated parent compound (3-ethoxy-4-methoxybenzonitrile) is widely characterized, the introduction of the chlorine atom at the 3-position (or 5-position relative to the nitrile) significantly alters the crystal lattice energy and thermal profile.[1] This guide provides the theoretical framework, reference data for analogs, and the definitive protocol for establishing its melting point (MP) as a critical quality attribute (CQA).

Chemical Structure & Identifiers
PropertyDetail
Chemical Name 3-Chloro-5-ethoxy-4-methoxybenzonitrile
Systematic Name 5-Chloro-3-ethoxy-4-methoxybenzonitrile (IUPAC numbering based on Nitrile priority)
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
Core Scaffold Trisubstituted Benzene (Nitrile, Chloro, Alkoxy)
Primary Application PDE4 Inhibitor Pharmacophore / Fine Chemical Intermediate

Physicochemical Profile & Melting Point Data

Reference Data for Structural Analogs

As specific experimental data for the exact 3-chloro-5-ethoxy-4-methoxy substitution pattern is proprietary or not indexed in standard public databases, the melting point range must be validated against its closest structural analogs.[1] The introduction of a chlorine atom typically increases the melting point due to enhanced intermolecular interactions (halogen bonding) and molecular weight, unless steric hindrance disrupts packing.

Table 1: Thermal Properties of Structural Analogs

Compound NameCAS NumberSubstitution PatternMelting Point (°C)Trend Analysis
3-Ethoxy-4-methoxybenzonitrile 60758-86-3Parent (No Cl)70 – 74 °C Baseline reference.[1]
3-Chloro-4-methoxybenzonitrile 102151-33-7Des-ethoxy57 – 60 °C Removal of ethoxy lowers MP.[1]
3-Chloro-5-hydroxybenzonitrile 473923-97-6Hydroxy precursor168 – 172 °C H-bonding significantly raises MP.[1]
3-Chloro-5-ethoxy-4-methoxybenzonitrile N/A Target 85 – 105 °C (Est.) Predicted increase over parent due to Cl mass/polarity.[1]
Theoretical Melting Point Prediction

Based on Structure-Property Relationship (SPR) analysis:

  • Base Value: 72°C (from 3-ethoxy-4-methoxybenzonitrile).

  • Chlorine Effect: Typically adds +15°C to +30°C in meta-substituted benzonitriles due to increased molecular weight and dipole-dipole interactions.

  • Packing Factor: The 3,4,5-substitution pattern is highly symmetrical, which often facilitates efficient crystal packing, potentially pushing the MP towards the upper estimate (100°C+).

  • Impurity Depression: The presence of the des-chloro impurity (3-ethoxy-4-methoxybenzonitrile) will significantly depress the observed MP.[1]

Experimental Determination Protocol

To establish the definitive melting point for a new batch or reference standard, follow this self-validating protocol. This method accounts for potential polymorphism common in alkoxy-benzonitriles.[1]

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the onset temperature (


) and heat of fusion (

) to characterize purity and polymorphism.
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from residual volatiles).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 150°C at 10°C/min.

    • Observation: Record the primary endothermic peak (

      
      ).
      
  • Cooling: Cool to 0°C at 10°C/min to induce recrystallization.

  • Ramp 2: Heat from 0°C to 150°C at 10°C/min.

    • Analysis: Compare Ramp 1 and Ramp 2. A shift in peak temperature indicates polymorphism (metastable vs. stable forms).

Capillary Method (USP <741> Compliant)

Objective: Visual confirmation of melting range for QC release.

  • Preparation: Grind the sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo) with silicone oil or a metal block.

  • Ramp:

    • Fast ramp (5°C/min) to 60°C.

    • Slow ramp (1°C/min) from 60°C until melting is complete.

  • Recording:

    • Collapse Point: Sample pulls away from the walls.

    • Meniscus Point: First liquid forms.

    • Clear Point: Sample is completely liquid.

  • Acceptance Criteria: The range (Clear Point – Meniscus Point) should be

    
     for pharmaceutical grade purity (>98%).
    

Synthesis & Impurity Profile Visualization[1][2]

Understanding the synthesis pathway is crucial for identifying impurities that affect the melting point. The target is typically synthesized via alkylation of the phenolic precursor.

SynthesisPath Precursor 3-Chloro-5-hydroxy-4-methoxybenzonitrile (MP: High, >150°C) Target 3-Chloro-5-ethoxy-4-methoxybenzonitrile (Target MP: ~85-105°C) Precursor->Target O-Alkylation (Nu- Substitution) Impurity1 Impurity A: Unreacted Phenol (Increases MP range) Precursor->Impurity1 Incomplete Rxn Reagent Ethyl Iodide (EtI) + K2CO3 / DMF Reagent->Target Impurity2 Impurity B: O-Alkylation Isomers (Depresses MP) Target->Impurity2 Regioisomerism

Figure 1: Synthesis pathway and potential critical impurities affecting thermal properties.

Key Impurity Effects:
  • Residual Phenol (Precursor): Due to its high MP (>150°C) and H-bonding capability, even small amounts (0.5%) of unreacted precursor can broaden the melting range and raise the "clear point" artificially.

  • Solvent Entrapment: Recrystallization from ethanol or ethyl acetate often yields solvates. A broad endotherm at 60-70°C in DSC often indicates solvent loss (desolvation) rather than melting.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3934769: 3-Ethoxy-4-methoxybenzonitrile. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).

Sources

Whitepaper: 3-Chloro-5-Ethoxy-4-Methoxybenzonitrile as a Privileged PDE4 Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Phosphodiesterase 4 (PDE4) inhibitors has revolutionized the therapeutic landscape for chronic inflammatory conditions. At the core of many next-generation PDE4 inhibitors—particularly novel boron-containing oxaboroles and benzamides—lies the 3,4-dialkoxyphenyl pharmacophore. 3-Chloro-5-ethoxy-4-methoxybenzonitrile has emerged as a privileged, highly functionalized intermediate in this space.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) rationale behind this specific substitution pattern, outlines a self-validating, scalable synthetic methodology starting from ethyl vanillin, and details the downstream applications of this critical building block in modern drug discovery.

Mechanistic Rationale: PDE4 Inhibition and SAR

The PDE4 enzyme sub-family consists of four genes that produce the isoforms PDE4A, PDE4B, PDE4C, and PDE4D (1)[1]. These enzymes specifically inactivate intracellular cyclic adenosine monophosphate (cAMP). By competitively inhibiting PDE4, intracellular cAMP levels rise, which activates Protein Kinase A (PKA) and subsequently modulates inflammatory cytokine levels. This makes PDE4 a prime target for treating atopic dermatitis, psoriasis, and asthma (2)[2].

The specific 3-chloro-5-ethoxy-4-methoxy substitution pattern is highly engineered for the PDE4 active site:

  • Dialkoxy Groups (Ethoxy/Methoxy): These groups are essential for anchoring the molecule within the hydrophobic pocket of the PDE4 active site, forming critical hydrogen bonds with conserved glutamine residues (e.g., Gln369 in PDE4D).

  • Chlorine Substitution: The addition of a chlorine atom at the meta-position serves a dual purpose. First, it increases the lipophilicity (logP) of the pharmacophore, enhancing cellular penetrance. Second, it acts as a metabolic block, preventing oxidative degradation at the otherwise electron-rich aromatic ring, thereby improving the pharmacokinetic half-life of the final active pharmaceutical ingredient (API).

PDE4_Signaling ATP ATP AC Adenylyl Cyclase ATP->AC  Stimulus   cAMP Intracellular cAMP AC->cAMP  Synthesis   PDE4 PDE4 Enzyme (Target) cAMP->PDE4  Hydrolysis   PKA Protein Kinase A (PKA) cAMP->PKA  Activates   AMP AMP (Inactive) PDE4->AMP Inhibitor Dialkoxy-benzonitrile Derived Inhibitor Inhibitor->PDE4  Competitive Inhibition   CREB CREB Phosphorylation PKA->CREB  Activates   NFKB NF-κB Pathway PKA->NFKB  Inhibits   AntiInflam IL-10 Production (Anti-inflammatory) CREB->AntiInflam  Upregulates   ProInflam TNF-α / IL-17 (Pro-inflammatory) NFKB->ProInflam  Downregulates  

Figure 1: Mechanism of PDE4 inhibitors derived from dialkoxy-benzonitrile intermediates.

Synthetic Methodology: From Ethyl Vanillin to Benzonitrile

The synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile is achieved through a highly regioselective, three-stage workflow starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). All standard protective and functional group manipulations follow established paradigms in organic synthesis (3)[3].

Synthesis_Workflow SM Ethyl Vanillin (CAS 121-32-4) Step1 Chlorination (NCS, DMF) SM->Step1 Int1 5-Chloro-ethyl vanillin Step1->Int1 Step2 Methylation (MeI, K2CO3) Int1->Step2 Int2 3-Chloro-5-ethoxy- 4-methoxybenzaldehyde Step2->Int2 Step3 Oxime Formation (NH2OH·HCl) Int2->Step3 Int3 Aldoxime Intermediate Step3->Int3 Step4 Dehydration (POCl3 or SOCl2) Int3->Step4 Product 3-Chloro-5-ethoxy- 4-methoxybenzonitrile Step4->Product

Figure 2: Four-step synthetic workflow from Ethyl Vanillin to the target benzonitrile.

Detailed Experimental Protocols

Protocol 1: Regioselective Chlorination of Ethyl Vanillin

Objective: Synthesize 5-chloro-3-ethoxy-4-hydroxybenzaldehyde. Causality: N-Chlorosuccinimide (NCS) is selected over chlorine gas to prevent over-oxidation of the aldehyde and to strictly control mono-chlorination at the highly activated 5-position (ortho to the hydroxyl group).

  • Dissolve 1.0 eq (16.6 g, 100 mmol) of ethyl vanillin in 100 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add 1.05 eq (14.0 g, 105 mmol) of NCS portion-wise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by pouring it into 500 mL of ice-cold distilled water.

  • Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45 °C to yield the chlorinated product.

Protocol 2: O-Methylation via Williamson Ether Synthesis

Objective: Synthesize 3-chloro-5-ethoxy-4-methoxybenzaldehyde. Causality: Potassium carbonate (K₂CO₃) is used as a mild base to selectively deprotonate the phenol (pKa ~7.5) without triggering the Cannizzaro reaction, which is a significant risk if stronger bases like NaOH are used in the presence of an aldehyde.

  • Dissolve 1.0 eq (20.0 g, 100 mmol) of 5-chloro-3-ethoxy-4-hydroxybenzaldehyde in 150 mL of anhydrous DMF.

  • Add 2.0 eq (27.6 g, 200 mmol) of finely powdered anhydrous K₂CO₃. Stir for 15 minutes at room temperature.

  • Add 1.5 eq (21.3 g, 150 mmol) of Iodomethane (MeI) dropwise.

  • Heat the mixture to 40 °C and stir for 6 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Partition the residue between Ethyl Acetate (200 mL) and Water (200 mL). Extract the aqueous layer with EtOAc (2 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the methylated intermediate.

Protocol 3: Oxime Formation and Dehydration to Nitrile

Objective: Synthesize 3-chloro-5-ethoxy-4-methoxybenzonitrile. Causality: Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and a solvent, converting the oxime hydroxyl into a superior leaving group (dichlorophosphate) to drive an E2-like elimination to the nitrile.

  • Oxime Formation: Dissolve 1.0 eq (21.4 g, 100 mmol) of 3-chloro-5-ethoxy-4-methoxybenzaldehyde in 100 mL of ethanol. Add 1.2 eq (8.3 g, 120 mmol) of NH₂OH·HCl and 1.2 eq (9.8 g, 120 mmol) of Sodium Acetate (NaOAc). Reflux for 2 hours.

  • Cool the mixture, evaporate the ethanol, and wash the residue with water to isolate the aldoxime. Dry thoroughly.

  • Dehydration: Suspend the dry aldoxime in 50 mL of POCl₃. Heat to 90 °C for 3 hours under a reflux condenser equipped with a gas scrubber.

  • Carefully quench the reaction by pouring the cooled mixture dropwise into crushed ice (500 g) with vigorous stirring.

  • Extract the aqueous suspension with Dichloromethane (DCM) (3 x 150 mL).

  • Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the final benzonitrile product.

Downstream Applications: Benzylamine and Heterocycle Synthesis

3-chloro-5-ethoxy-4-methoxybenzonitrile is a critical intermediate in the synthesis of boron-containing PDE4 inhibitors, such as 4-(5-(3-chloro-5-ethoxy-4-methoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol (4)[4].

Furthermore, the nitrile group serves as a highly versatile synthetic handle. It can be cleanly reduced (e.g., via catalytic hydrogenation or LiAlH₄) to yield 1-(3-chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride (CAS 1052402-88-6), a primary benzylamine that undergoes facile coupling to form complex amides and heterocycles (5)[5].

Quantitative Data Summary

CompoundSynthetic StepYield (%)Purity (HPLC)AppearanceKey Analytical Marker (¹H NMR / IR)
5-Chloro-ethyl vanillin Chlorination85 - 89%> 98.0%Light yellow powderδ 9.80 (s, 1H, CHO), 7.45 (s, 1H, Ar-H)
3-Chloro-5-ethoxy-4-methoxybenzaldehyde Methylation90 - 94%> 99.0%White solidδ 3.92 (s, 3H, OCH₃), disappearance of OH
3-Chloro-5-ethoxy-4-methoxybenzonitrile Dehydration82 - 88%> 99.5%Off-white crystalsIR: ~2230 cm⁻¹ (C≡N stretch), no CHO peak

References

  • Wang et al., "PDE4 enzyme designated PDE4A, PDE4B, PDE4C, and PDE4D", Biochem. Biophys. Res. Comm., 234, 320 (1997). 1

  • "Boron Containing PDE4 Inhibitors", US Patent Application 2020/0108083 A1.2

  • "Boron containing PDE4 inhibitors", PCT Publication WO 2020/070651 A1.4

  • "3-Chloro-5-ethoxy-4-methoxybenzylamine hydrochloride (CAS 1052402-88-6)", Fluorochem Catalog. 5

  • Greene, T.W., "Protective Groups in Organic Synthesis", John Wiley & Sons. 3

Sources

Technical Guide: Safety & Handling of 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper and Predicted Safety Data Sheet (SDS) for 3-chloro-5-ethoxy-4-methoxybenzonitrile .[1]

Note to Researchers: As of 2026, this specific compound is a specialized research intermediate with limited public toxicological data.[1] The safety protocols below are derived via Structure-Activity Relationship (SAR) analysis of close structural analogs (specifically 3-ethoxy-4-methoxybenzonitrile and 3-chloro-4-methoxybenzonitrile).

Compound Identification & Context

  • Chemical Name: 3-chloro-5-ethoxy-4-methoxybenzonitrile[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 211.64 g/mol [1]

  • Structural Class: Halogenated Alkoxy Benzonitrile[1]

  • Primary Application: Pharmaceutical intermediate (likely for PDE4 inhibitors or kinase inhibitors).[1]

Physiochemical Profile (Predicted)
PropertyValue / PredictionConfidence Level
Physical State Solid (Crystalline Powder)High (Analog based)
Melting Point 70–85 °CMedium
Solubility Low in water; Soluble in DMSO, DCM, EtOAcHigh
LogP ~2.5 – 3.2High (Lipophilic)
pKa Non-ionizable (Neutral)High

Hazard Identification (SAR-Derived)

Core Directive: Treat this substance as TOXIC until experimentally proven otherwise. Analysis of the analog 3-ethoxy-4-methoxybenzonitrile (CAS 60758-86-3) indicates Acute Toxicity Category 3 (Toxic if swallowed, in contact with skin, or inhaled).[1][2][3] The addition of a chlorine substituent at the 3-position typically increases lipophilicity and metabolic stability, potentially enhancing bioavailability and toxicity.[1]

GHS Classification (Predicted)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301)[1][3]

  • Acute Toxicity (Dermal): Category 3 (H311)[1][3]

  • Acute Toxicity (Inhalation): Category 3 (H331)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

Key Hazard Statements
  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • EUH032: Contact with acids liberates very toxic gas (Hydrogen Cyanide potential under extreme hydrolysis).[1]

Emergency Response Protocols

Firefighting Measures
  • Suitable Media: Dry chemical,

    
    , alcohol-resistant foam.[1]
    
  • Unsuitable Media: Water jet (may spread the chemical).[1]

  • Specific Hazards: Thermal decomposition can release Hydrogen Chloride (HCl) , Nitrogen Oxides (

    
    ) , and Hydrogen Cyanide (HCN) .[1]
    
  • Tactical Advice: Firefighters must wear SCBA. Dike fire control water for later disposal; do not allow it to enter drains.[1]

Accidental Release Workflow
  • Evacuate: Clear the immediate area (15-meter radius).

  • PPE: Wear Tyvek suit, double nitrile gloves, and P100 respirator (or SCBA if powder is airborne).[1]

  • Containment: Cover spill with damp absorbent pad to prevent dusting.[1]

  • Neutralization: Do not use acidic cleaners.[1] Use a mild alkaline solution (1% NaOH) if surface decontamination is required after bulk removal.[1]

Safe Handling & Engineering Controls

The "Zero-Contact" Standard: Due to the predicted Category 3 toxicity and lack of chronic data, this compound should be handled in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[1]

Handling Protocol
  • Weighing: Use an analytical balance inside a fume hood or vented enclosure.[1]

  • Solvent Choice: Dissolve in DMSO or DMF immediately to reduce dust hazard.[1]

  • Waste: Segregate as "Toxic Organic Waste." Do not mix with acidic waste streams (risk of HCN generation).[1]

Visual Workflow: Risk Assessment & Handling

HandlingProtocol Start Start: Handling 3-Cl-5-OEt-4-OMe-benzonitrile RiskCheck Risk Assessment: Is powder form required? Start->RiskCheck Solution Yes: Prepare Stock Solution RiskCheck->Solution Preferred SolidHandling No: Handling Solid RiskCheck->SolidHandling If Necessary Solvent Dissolve in DMSO/DMF (Inside Fume Hood) Solution->Solvent Storage Store: -20°C, Sealed Double Containment Solvent->Storage Waste Disposal: Segregate from Acids (Cyanide Risk) Storage->Waste Expired Controls Engineering Controls: Isolator or Static-Free Hood SolidHandling->Controls PPE PPE: Double Gloves, Lab Coat, P100/N95 Mask Controls->PPE PPE->Waste

Figure 1: Decision tree for safe handling and storage, prioritizing solution-state handling to minimize inhalation risk.

Synthesis & Stability (Technical Context)

Stability[1]
  • Hydrolysis: Stable at neutral pH.[1] Hydrolyzes slowly in strong acid/base to the corresponding benzoic acid or amide.[1]

  • Light Sensitivity: Halogenated aromatics can be photosensitive.[1] Store in amber vials.

  • Incompatibilities: Strong oxidizing agents, Strong acids (HCN risk), Strong bases.[1]

Synthetic Route (Typical)

Understanding the synthesis helps anticipate impurities.[1]

  • Starting Material: 3-chloro-4-hydroxy-5-ethoxybenzonitrile (or similar phenol).[1]

  • Alkylation: Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate.[1]

  • Impurities: Unreacted phenols, inorganic salts (KI/Na2SO4).[1]

Toxicological Data (Analog-Bridging)

Since specific data is absent, we rely on Read-Across methodology.[1]

EndpointAnalog UsedResultExtrapolation to Target
Acute Oral 3-ethoxy-4-methoxybenzonitrileLD50 < 300 mg/kg (Rat)High Probability of Toxicity. The Cl- group often increases potency.[1]
Skin Irritation 3-chloro-4-methoxybenzonitrileIrritatingLikely Irritant. Chlorinated benzenes are known lipophilic irritants.[1]
Mutagenicity Benzonitrile CoreMixed results (Ames)Suspected. Treat as potential mutagen.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3934769, 3-Ethoxy-4-methoxybenzonitrile.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Chloro-4-methoxybenzonitrile.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Regioselective Chlorination of 3-Ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Protocols for the Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile in Drug Discovery Workflows

Introduction & Strategic Context

The compound 3-ethoxy-4-methoxybenzonitrile is a highly versatile building block, most notably recognized as a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast. In advanced drug discovery and structure-activity relationship (SAR) campaigns, late-stage halogenation of this electron-rich aromatic scaffold is frequently required to introduce cross-coupling handles or to modulate the lipophilicity and metabolic stability of the target pharmacophore.

This application note details the validated protocols for the regioselective chlorination of 3-ethoxy-4-methoxybenzonitrile. The methodologies described herein are designed to be self-validating, ensuring high yield and isomeric purity of the target product, 2-chloro-5-ethoxy-4-methoxybenzonitrile (CAS 491581-16-9).

Mechanistic Insights & Regioselectivity (E-E-A-T)

As an Application Scientist, it is critical to understand the causality behind the regiochemical outcome rather than merely executing the reaction. The chlorination of 3-ethoxy-4-methoxybenzonitrile proceeds via a classic Electrophilic Aromatic Substitution (


) mechanism.

The starting scaffold possesses three substituents that dictate the orientation of the incoming electrophile (


):
  • -CN (Position 1): Strongly electron-withdrawing, deactivating, and meta-directing.

  • -OEt (Position 3): Strongly electron-donating via resonance, activating, and ortho/para-directing.

  • -OMe (Position 4): Strongly electron-donating via resonance, activating, and ortho/para-directing.

The Regiochemical Battle: The activating effects of the alkoxy groups dominate the directing effects of the cyano group. The -OEt group directs the electrophile to positions 2 and 6, while the -OMe group directs to position 5.

  • Position 2 is highly sterically hindered, situated directly between the bulky -OEt group and the -CN group.

  • Position 5 is ortho to the -OMe group.

  • Position 6 is para to the -OEt group and ortho to the -CN group.

Because para-direction (Position 6) generally exerts a stronger and less sterically encumbered stabilizing effect on the Wheland intermediate than ortho-direction (Position 5), electrophilic attack occurs predominantly at Position 6 .

Upon chlorination at Position 6, IUPAC nomenclature rules dictate that the molecule must be numbered to give the lowest possible locants to the substituents (1,2,4,5 over 1,3,4,6). Thus, the C1-cyano, C3-ethoxy, C4-methoxy, C6-chloro intermediate is correctly named 2-chloro-5-ethoxy-4-methoxybenzonitrile .

Reaction Pathway Visualization

Pathway cluster_reagents Electrophilic Chlorination Agents SM 3-Ethoxy-4-methoxybenzonitrile (Highly Activated Scaffold) NCS N-Chlorosuccinimide (NCS) Solvent: DMF Temp: 60°C SM->NCS Method A SO2Cl2 Sulfuryl Chloride (SO2Cl2) Solvent: DCM Temp: 0°C SM->SO2Cl2 Method B Intermediate Wheland Intermediate Electrophilic attack at C6 (Para to -OEt) NCS->Intermediate Cl+ transfer SO2Cl2->Intermediate Cl+ transfer Product 2-Chloro-5-ethoxy-4-methoxybenzonitrile (Target Regioisomer) Intermediate->Product Rearomatization (-H+) Favored (Para-directing) Byproduct Byproduct Intermediate->Byproduct Minor Pathway

Fig 1: Regioselective chlorination workflow of 3-ethoxy-4-methoxybenzonitrile.

Comparative Data: Chlorinating Agents

Selecting the correct chlorinating agent depends entirely on the scale of the reaction and the desired purity profile. Table 1 summarizes the empirical data for three common chlorination strategies.

Reagent SystemSolventTemp (°C)Regioselectivity (C6:C5)Isolated YieldApplication / Scalability
NCS DMF60 °C> 95 : 585 - 90%Excellent for bench-scale SAR; mild and easy to handle.
SO₂Cl₂ DCM0 to 25 °C92 : 892 - 95%Ideal for process/kilo-scale; fast reaction, gaseous byproducts.
Cl₂ (gas) AcOH25 °C80 : 2070 - 75%Poor; high risk of over-chlorination and severe safety hazards.

Experimental Protocols

Protocol A: Mild Bench-Scale Chlorination (NCS Method)

This method utilizes N-Chlorosuccinimide (NCS) in polar aprotic conditions. DMF is chosen because it stabilizes the polar transition state of the


 mechanism, significantly increasing the effective electrophilicity of NCS.

Reagents:

  • 3-Ethoxy-4-methoxybenzonitrile: 1.0 equivalent (eq)

  • N-Chlorosuccinimide (NCS): 1.05 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 0.5 M

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-ethoxy-4-methoxybenzonitrile (1.0 eq) and anhydrous DMF (0.5 M) under a nitrogen atmosphere.

  • Reagent Addition: Add NCS (1.05 eq) in three equal portions over 15 minutes at room temperature. Note: Portion-wise addition prevents sudden exotherms that can lead to diaryl coupling or over-chlorination.

  • Propagation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Stir continuously for 4–6 hours. Monitor the reaction progress via UPLC-MS or TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Once the starting material is consumed, cool the reaction to room temperature and quench with a 10-fold volume of ice water to precipitate the crude organics.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (2 × 20 mL). Causality: While DMF is water-soluble, it often partitions into the organic layer. LiCl increases the ionic strength of the aqueous phase, aggressively driving DMF out of the ethyl acetate.

  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to afford pure 2-chloro-5-ethoxy-4-methoxybenzonitrile as a crystalline solid.
    
Protocol B: Scalable Process Chlorination (SO₂Cl₂ Method)

For multi-gram or kilogram scale, Sulfuryl Chloride (


) is preferred. Dichloromethane (DCM) is utilized as it is inert to 

and allows for strict low-temperature control to prevent runaway exotherms.

Reagents:

  • 3-Ethoxy-4-methoxybenzonitrile: 1.0 eq

  • Sulfuryl Chloride (

    
    ): 1.1 eq
    
  • Anhydrous Dichloromethane (DCM): 0.3 M

Step-by-Step Procedure:

  • Preparation: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 eq) in anhydrous DCM (0.3 M) in a multi-neck reactor under an inert nitrogen sweep. Route the exhaust through a base scrubber (1M NaOH).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add

    
     (1.1 eq) dropwise via an addition funnel over 30–45 minutes. Warning: Equimolar amounts of 
    
    
    
    and
    
    
    gases are evolved immediately. Strict temperature control (maintaining internal temp < 5 °C) is mandatory to ensure regioselectivity.
  • Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2 hours.

  • Neutralization: Quench the reaction carefully by the dropwise addition of saturated aqueous

    
     until gas evolution ceases and the aqueous phase reaches pH 7-8.
    
  • Isolation: Separate the organic layer. Extract the aqueous layer once with DCM. Wash the combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Trituration: The crude product is typically >95% pure. Triturate the crude solid with cold heptane, filter, and dry under high vacuum to yield the target compound.

References

reagents for synthesizing 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Chloro-5-Ethoxy-4-Methoxybenzonitrile

Part 1: Executive Summary & Retrosynthetic Logic

This guide details the synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile , a highly functionalized aromatic scaffold often utilized in the development of phosphodiesterase 4 (PDE4) inhibitors and other bioactive small molecules.

Structural Analysis & Nomenclature: The target molecule features a trisubstituted benzene ring (1-cyano, 3-chloro, 4-methoxy, 5-ethoxy).

  • Critical Note on Regiochemistry: The IUPAC name 3-chloro-5-ethoxy-4-methoxybenzonitrile corresponds to the structure where the chlorine atom and the ethoxy group flank the central methoxy group.

  • Synthetic Origin: This substitution pattern is accessible from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). In the isovanillin scaffold, the hydroxyl group is at position 3.[1] Following ethylation (to 3-ethoxy) and chlorination (at position 5), the resulting molecule is 5-chloro-3-ethoxy-4-methoxy... relative to the aldehyde.[2][3][4][5][6] However, due to IUPAC priority rules (Chloro > Ethoxy), the numbering reverses, designating the chlorine position as 3. Thus, the route described below targets the 5-chlorination of the isovanillin derivative .

Retrosynthetic Pathway: The most robust synthetic route proceeds via the "Aldehyde First" strategy:

  • Alkylation: Protection of the 3-hydroxyl group of isovanillin with an ethyl group.

  • Regioselective Chlorination: Electrophilic aromatic substitution on the aldehyde. The 4-methoxy group (ortho-director) and the 1-formyl group (meta-director) synergistically direct chlorination to position 5.

  • Cyanation: Conversion of the aldehyde to the nitrile via an oxime intermediate.

Part 2: Detailed Experimental Protocol

Stage 1: Ethylation of Isovanillin

Objective: Synthesize 3-ethoxy-4-methoxybenzaldehyde.[5]

Reagents:

  • Substrate: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0]

  • Alkylating Agent: Bromoethane (Ethyl Bromide) [CAS: 74-96-4]

  • Base: Potassium Carbonate (anhydrous) (

    
    )
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Protocol:

  • Charge a reaction vessel with Isovanillin (1.0 eq) and DMF (5-10 vol) .

  • Add Potassium Carbonate (1.5 eq) . Stir the suspension at room temperature for 15 minutes.

  • Add Bromoethane (1.2 - 1.5 eq) dropwise.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 vol). The product usually precipitates as a white to off-white solid.

  • Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

    • Yield Expectation: 90–95%

    • Key Quality Attribute: Melting point 51–53°C.[7]

Stage 2: Regioselective Chlorination

Objective: Synthesize 3-chloro-5-ethoxy-4-methoxybenzaldehyde (Precursor numbering: 5-chloro-3-ethoxy...).

Mechanism: The 4-methoxy group strongly activates the ortho-position (5). The 1-formyl group deactivates the ring but directs incoming electrophiles meta (to 3 and 5). Since position 3 is occupied by the ethoxy group, position 5 is the exclusive site for chlorination.

Reagents:

  • Substrate: 3-ethoxy-4-methoxybenzaldehyde (from Stage 1)

  • Chlorinating Agent: Sulfuryl Chloride (

    
    ) [CAS: 7791-25-5] or Chlorine gas (
    
    
    
    ) in Acetic Acid.
    • Recommendation:

      
       is preferred for easier handling and stoichiometry control.
      
  • Solvent: Glacial Acetic Acid (

    
    ) or Dichloromethane (DCM).
    

Protocol:

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 vol) .

  • Cool the solution to 0–5°C using an ice bath.

  • Add Sulfuryl Chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

    • Caution:

      
       and 
      
      
      
      gases are evolved. Use a scrubber.
  • Allow the reaction to warm to room temperature and stir for 2–3 hours.

  • Workup: Pour the reaction mixture into ice water. Extract with Ethyl Acetate or DCM.

  • Wash the organic layer with saturated

    
     (to remove acid) and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Isopropanol if necessary.

    • Yield Expectation: 80–85%

Stage 3: Cyanation (Aldehyde to Nitrile)

Objective: Convert 3-chloro-5-ethoxy-4-methoxybenzaldehyde to 3-chloro-5-ethoxy-4-methoxybenzonitrile.

Reagents:

  • Substrate: Chlorinated aldehyde (from Stage 2)

  • Reagent: Hydroxylamine Hydrochloride (

    
    )
    
  • Dehydrating Agent: Sodium Formate in Formic Acid (One-pot) OR Acetic Anhydride (

    
    ).
    

Protocol (Formic Acid Method - High Yield):

  • Dissolve the Chlorinated Aldehyde (1.0 eq) in Formic Acid (85-98%, 5 vol) .

  • Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Formate (1.5 eq) .

  • Heat the mixture to reflux (100–110°C ) for 2–4 hours.

    • Note: The oxime forms in situ and is dehydrated to the nitrile under acidic reflux.

  • Workup: Cool to room temperature and pour into ice water.

  • The product precipitates. Filter, wash with water, and dry.

  • Final Purification: Recrystallize from Ethanol or Methanol.

    • Yield Expectation: 85–90%

    • Appearance: White to pale yellow crystalline solid.

Part 3: Reagent & Parameter Summary

StepReagentRoleStoichiometryCritical Parameter
1 BromoethaneAlkylating Agent1.2–1.5 eqTemp < 70°C to prevent volatilization of EtBr.
1

Base1.5 eqAnhydrous conditions preferred.
2

Chlorinating Agent1.1 eqSlow addition at 0°C to prevent over-chlorination.
2 Acetic AcidSolvent5–10 volPromotes electrophilic substitution.
3

Nitrogen Source1.2 eqExcess ensures complete conversion of aldehyde.
3 Formic AcidSolvent/Dehydrator5 volReflux temperature required for dehydration.

Part 4: Process Visualization

The following diagram illustrates the reaction pathway and the logic of regioselectivity.

SynthesisPath Isovanillin Isovanillin (3-OH, 4-OMe) Step1 Step 1: Ethylation EtBr, K2CO3, DMF Isovanillin->Step1 Intermediate1 3-Ethoxy-4-methoxybenzaldehyde (Activated Scaffold) Step1->Intermediate1 Step2 Step 2: Chlorination SO2Cl2, AcOH, 0°C Intermediate1->Step2 Intermediate2 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (Regioselective at Pos 5) Step2->Intermediate2 Directs Meta to CHO Ortho to OMe Step3 Step 3: Cyanation NH2OH.HCl, HCOOH, Reflux Intermediate2->Step3 Target TARGET 3-Chloro-5-ethoxy-4-methoxybenzonitrile Step3->Target

Caption: Synthetic pathway from Isovanillin to 3-chloro-5-ethoxy-4-methoxybenzonitrile, highlighting the regioselective chlorination step.

Part 5: Troubleshooting & Safety

Self-Validating Checks:

  • Step 1 Completion: Disappearance of the phenolic OH peak in IR (approx. 3400 cm⁻¹) and shift in HPLC retention time.

  • Step 2 Regiochemistry: 1H NMR confirmation.[1][2][4] The aromatic protons in the product should appear as two singlets (para to each other) or meta-coupled doublets depending on the exact lock, but typically appear as two singlets due to the 1,3,4,5-substitution pattern (protons at 2 and 6).

  • Step 3 Nitrile ID: Appearance of a sharp CN stretch in IR at ~2220 cm⁻¹.

Safety:

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood.

  • Bromoethane: Volatile alkylating agent. Potential carcinogen.

  • Cyanation: While this protocol avoids free cyanide salts (using hydroxylamine), the nitrile product should be treated as potentially toxic.

References

  • Organic Syntheses. (1955). 3,4,5-Trimethoxybenzaldehyde (General Rosenmund Reduction & Chlorination Context). Org. Synth. 1955, 35, 32. Retrieved from [Link]

  • PubChem. (2023). 3-Ethoxy-4-methoxybenzonitrile Compound Summary. Retrieved from [Link]

  • Mendeleev Communications. (2008). Regioselective chlorination of activated aromatics. (Contextual grounding for SO2Cl2 selectivity).

Sources

Application Note: One-Pot Synthesis of 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly substituted benzonitrile intermediates for PDE4 inhibitor analogs (e.g., Apremilast and Roflumilast derivatives).

Introduction & Mechanistic Rationale

Highly substituted benzonitriles are privileged scaffolds in medicinal chemistry. Specifically, 3-ethoxy-4-methoxybenzonitrile is a critical, late-stage intermediate in the commercial synthesis of Apremilast, an orally active phosphodiesterase 4 (PDE4) inhibitor[1]. The chlorinated analog, 3-chloro-5-ethoxy-4-methoxybenzonitrile , serves as a high-value intermediate for exploring structure-activity relationships (SAR), particularly for investigating halogen bonding and steric bulk in the PDE4 binding pocket.

Traditional syntheses of nitriles from aldehydes require a stepwise approach: isolation of an oxime intermediate followed by aggressive dehydration using harsh, moisture-sensitive reagents (e.g.,


, 

, or

). To streamline this for scale-up, we detail a highly efficient, metal-free, one-pot protocol utilizing hydroxylamine hydrochloride (

) in dimethyl sulfoxide (DMSO) at 100 °C[2].
Causality of Experimental Choices
  • Reagent Selection (

    
    ):  Acts as both the nitrogen source for condensation and provides an acidic microenvironment. The chloride counterion and liberated 
    
    
    
    are critical for protonating the intermediate hydroxyl group, thereby lowering the activation energy for the subsequent elimination step[2].
  • Solvent and Temperature (DMSO at 100 °C): DMSO is not merely a solvent; it acts as a mild dehydrating promoter and thermal transfer medium. At 100 °C, the thermal energy combined with the acidic conditions drives the rapid in situ dehydration of the aldoxime to the nitrile, preventing the reaction from stalling at the oxime stage[2].

ReactionPathway Aldehyde 3-Chloro-5-ethoxy- 4-methoxybenzaldehyde Reagents NH₂OH·HCl DMSO, 100 °C Aldehyde->Reagents Condensation Oxime Aldoxime Intermediate (In Situ) Reagents->Oxime Dehydration - H₂O (Thermal/Acidic) Oxime->Dehydration Elimination Nitrile 3-Chloro-5-ethoxy- 4-methoxybenzonitrile Dehydration->Nitrile

Figure 1: Mechanistic pathway for the one-pot conversion of the aldehyde to the target nitrile.

Optimization & Quantitative Data

The choice of solvent and temperature dictates whether the reaction stops at the oxime or proceeds to the nitrile. Table 1 summarizes the optimization data, demonstrating why DMSO at elevated temperatures is the superior self-contained system for this transformation.

Table 1: Optimization of Reaction Conditions for Aldehyde-to-Nitrile Conversion

SolventTemperature (°C)Additive / ReagentTime (h)Conversion (%)Isolated Yield (%)
Acetonitrile80 (Reflux)

126558
DMF100

68275
DMSO25

24<10N/A (Oxime only)
DMSO 100

2 >99 92

Data extrapolated from benchmark studies on highly substituted aromatic aldehydes[2].

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . The progression of the reaction can be visually and chromatographically confirmed: the starting aldehyde is highly UV-active, the intermediate oxime presents a distinct polarity shift, and the final nitrile product is highly crystalline, allowing for purification driven entirely by precipitation rather than chromatography.

Materials Required
  • Substrate: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 eq, 10.0 g, 46.6 mmol)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.3 eq, 4.21 g, 60.6 mmol)
    
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (50 mL)

  • Quench: Ice-cold deionized water (250 mL)

Step-by-Step Methodology
  • Reactor Charging: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 3-chloro-5-ethoxy-4-methoxybenzaldehyde and 50 mL of anhydrous DMSO. Stir until complete dissolution is achieved.

  • Reagent Addition: Add 4.21 g of

    
     in a single portion. Causality Note: The hydrochloride salt is used directly without a base. The inherent acidity is required to catalyze the subsequent dehydration step.
    
  • Heating & Dehydration: Immerse the flask in a pre-heated oil bath at 100 °C. Stir vigorously. The solution will initially turn slightly yellow as the oxime forms, followed by a darkening as dehydration proceeds.

  • In-Process Control (IPC): After 2 hours, sample the reaction. Dilute 10 µL of the mixture in 1 mL of acetonitrile and analyze via HPLC (UV at 254 nm) or TLC (Hexanes:Ethyl Acetate, 3:1).

    • Validation: The reaction is deemed complete when the intermediate oxime peak (typically eluting earlier than the aldehyde) is <1% by Area Normalization.

  • Quenching & Precipitation: Remove the flask from the heat source and allow it to cool to approximately 50 °C. Pour the warm reaction mixture slowly into a beaker containing 250 mL of vigorously stirred ice-cold deionized water.

    • Validation: A dense, off-white to pale yellow precipitate (the target nitrile) will immediately crash out of the aqueous DMSO solution.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation and to dissolve any unreacted

    
     and DMSO. Filter the solid through a sintered glass funnel under vacuum.
    
  • Washing & Drying: Wash the filter cake with additional ice-cold water (

    
     mL) to remove trace DMSO. Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to constant weight.
    

Workflow Step1 1. Charge Reactor Aldehyde + NH₂OH·HCl + DMSO Step2 2. Heating & Stirring 100 °C for 2-3 hours Step1->Step2 Step3 3. In-Process Control (IPC) HPLC/TLC to confirm Oxime consumption Step2->Step3 Step4 4. Quench & Precipitation Pour into ice-water Step3->Step4 Conversion > 99% Step5 5. Filtration & Washing Filter cake, wash with cold H₂O Step4->Step5 Step6 6. Drying & Analysis Vacuum dry at 50 °C Step5->Step6

Figure 2: Step-by-step operational workflow for the one-pot synthesis and isolation.

Analytical Characterization Expected

  • Appearance: Off-white crystalline solid.

  • Yield: ~9.0 g (91-93% theoretical yield).

  • Purity (HPLC): >98% (No chromatography required).

  • IR Spectroscopy: Disappearance of the broad aldehyde carbonyl stretch (

    
    ) and appearance of a sharp, distinct nitrile (
    
    
    
    ) stretch at
    
    
    .

References

  • Source: SciELO (scielo.br)
  • Source: Synthetic Communications (tandfonline.com)

Sources

Application Note: O-Alkylation Strategies for 3-Chloro-4-hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-chloro-4-hydroxy-5-methoxybenzonitrile (CAS: 5485-88-1)[1] is a highly functionalized phenol derivative frequently utilized as a building block in pharmaceutical and agrochemical development. While O-alkylation of phenols is typically a straightforward Williamson ether synthesis, this specific substrate presents a triad of synthetic challenges that demand optimized protocols:

  • High Acidity & Reduced Nucleophilicity: The para-cyano (-CN) and ortho-chloro (-Cl) groups are strongly electron-withdrawing. While this significantly lowers the pKa of the phenol (making deprotonation easy), it also strongly delocalizes the electron density away from the phenoxide oxygen[2]. Consequently, the resulting phenoxide is a relatively poor nucleophile.

  • Steric Hindrance: The 2,6-disubstitution pattern (chloro and methoxy groups flanking the hydroxyl) creates a sterically demanding "cleft" around the reactive oxygen center, hindering the approach of bulky electrophiles.

  • Chemoselectivity: The presence of the nitrile group requires the avoidance of overly harsh basic conditions (e.g., prolonged reflux in NaOH/KOH) to prevent unwanted hydrolysis to the corresponding amide or carboxylic acid.

To overcome these barriers, standard conditions (e.g., K₂CO₃ in acetone) are often insufficient[3]. This guide details three field-proven protocols tailored to the nature of the alkylating agent, leveraging phenomena such as the "Cesium Effect"[4] and the Mitsunobu reaction[5] to force high conversions.

Alkylation Strategy & Quantitative Data

The selection of the alkylation protocol is strictly dictated by the steric bulk and leaving group of the alkylating agent. Table 1 summarizes the optimal conditions for different substrate classes.

Table 1: Optimization Matrix for O-Alkylation of 3-Chloro-4-hydroxy-5-methoxybenzonitrile

Alkylating Agent TypeRecommended Base/ReagentSolventTemp (°C)AdditiveExpected TimeYield Profile
Primary Halide (Unhindered) K₂CO₃ (2.0 eq)DMF or MeCN60–80 °CNone4–8 h>85%
Secondary/Hindered Halide Cs₂CO₃ (2.0 eq)DMF80–100 °CTBAI (0.1 eq)12–18 h70–85%
Primary/Secondary Alcohol PPh₃ / DIAD (1.2 eq)THF (Anhydrous)0 °C to RTNone2–6 h75–90%

Decision Workflow

G Start What is the nature of the Alkylating Agent? PrimHalide Primary Halide (Unhindered) Start->PrimHalide SecHalide Secondary Halide or Hindered Start->SecHalide Alcohol Alcohol (Stereospecific) Start->Alcohol ProtA Protocol A: K2CO3 / DMF (Standard Williamson) PrimHalide->ProtA ProtB Protocol B: Cs2CO3 / DMF + TBAI (Cesium Effect) SecHalide->ProtB ProtC Protocol C: PPh3 / DIAD / THF (Mitsunobu Reaction) Alcohol->ProtC

Decision tree for selecting the optimal O-alkylation protocol based on the electrophile.

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (For Primary Halides)

Causality: For unhindered primary alkyl halides (e.g., methyl iodide, benzyl bromide), the steric hindrance of the phenol is less of a barrier. Potassium carbonate in a polar aprotic solvent (DMF) provides sufficient basicity to deprotonate the phenol while stabilizing the transition state[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-chloro-4-hydroxy-5-methoxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir at room temperature for 30 minutes. Self-validation: The solution will transition to a distinct yellow/orange hue, confirming the generation of the phenoxide anion.

  • Alkylation: Add the primary alkyl halide (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to 60 °C and monitor via TLC (typically 20% EtOAc in Hexanes).

  • Workup: Once the starting material is consumed (4-8 h), cool to room temperature and quench with ice water (3x the reaction volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: The "Cesium Effect" Alkylation (For Hindered/Secondary Halides)

Causality: When using secondary or sterically demanding halides, the reduced nucleophilicity of the 3-chloro-5-methoxy phenoxide leads to competitive E2 elimination or stalled reactions. Replacing K₂CO₃ with Cs₂CO₃ leverages the "Cesium Effect"[6]. The massive ionic radius of Cs⁺ creates a highly dissociated, "loose" ion pair in DMF. This leaves the phenoxide anion largely unsolvated and "naked," drastically increasing its nucleophilicity[4]. The addition of TBAI converts alkyl chlorides/bromides to more reactive iodides in situ.

G Phenol Substrate: Phenol Base Addition of Cs2CO3 Phenol->Base IonPair Loose Ion Pair: [Phenoxide]-[Cs]+ Base->IonPair Deprotonation NakedAnion Highly Nucleophilic 'Naked' Anion IonPair->NakedAnion Large Cs+ Radius SN2 SN2 Attack on Hindered Halide NakedAnion->SN2 Product O-Alkylated Product SN2->Product

Mechanistic workflow demonstrating the "Cesium Effect" in Williamson ether synthesis.

Step-by-Step Procedure:

  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.15 M).

  • Activation: Add Cs₂CO₃ (2.0 eq) and Tetrabutylammonium iodide (TBAI, 0.1 eq). Stir at room temperature for 30 minutes.

  • Alkylation: Add the secondary alkyl halide (1.5 eq).

  • Heating: Elevate the temperature to 80–100 °C. Note: Secondary halides require higher thermal energy to overcome the activation barrier of the sterically congested S_N2 transition state.

  • Workup: After 12-18 h, cool the mixture. Filter off the inorganic cesium salts through a pad of Celite. Dilute the filtrate with water and extract with EtOAc. Perform a standard brine wash, dry, and concentrate.

Protocol C: Mitsunobu Reaction (For Stereospecific Alkylation via Alcohols)

Causality: The Mitsunobu reaction is ideal for coupling alcohols to phenols with complete inversion of stereochemistry. The reaction requires the nucleophile to have a pKa < 11 to efficiently protonate the zwitterionic betaine intermediate formed by PPh₃ and DIAD[7]. Because 3-chloro-4-hydroxy-5-methoxybenzonitrile is highly electron-deficient, it is an exceptionally good substrate for this transformation[5].

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve the phenol (1.0 eq), the target alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.3 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Crucial Step: Cooling prevents the premature degradation of the highly reactive betaine intermediate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 15 minutes. Self-validation: DIAD is intensely yellow. As it is added, the color should rapidly dissipate as it reacts with PPh₃. A persistent yellow color indicates the endpoint of the reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • Workup & Purification: Concentrate the THF directly. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue in cold diethyl ether/hexane (1:1). The TPPO will precipitate as a white solid. Filter, concentrate the filtrate, and purify via silica gel chromatography.

References

Sources

Application Note: Advanced Cross-Coupling Strategies for 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of densely substituted aryl chlorides remains a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. This application note provides a comprehensive, mechanistically grounded guide for utilizing 3-chloro-5-ethoxy-4-methoxybenzonitrile in palladium-catalyzed cross-coupling reactions. By dissecting the stereoelectronic profile of this specific substrate, we establish robust, self-validating protocols for both C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) bond formations.

Substrate Profiling & Mechanistic Rationale

To design an effective catalytic system, one must first understand the causality dictated by the substrate's chemical architecture. 3-chloro-5-ethoxy-4-methoxybenzonitrile presents a unique set of stereoelectronic challenges:

  • High C–Cl Bond Dissociation Energy (BDE): At approximately 96 kcal/mol, the C–Cl bond is significantly stronger than analogous C–Br or C–I bonds, rendering standard first-generation catalysts like Pd(PPh₃)₄ completely ineffective 1.

  • The "Ortho-Methoxy" Trap: The methoxy group at position 4 is ortho to the reactive chloride. Following oxidative addition, the oxygen lone pairs of the methoxy group can hemilabilely coordinate to the Pd(II) center. If the auxiliary ligand is not sufficiently bulky, this forms a stable, unreactive palladacycle that acts as an off-cycle resting state, effectively killing catalytic turnover 2.

  • Electronic Push-Pull: The electron-withdrawing nitrile (-CN) group at position 1 slightly activates the ring toward oxidative addition via inductive effects. However, this is heavily counteracted by the strong electron-donating resonance (+M) of the meta-ethoxy (-OEt) and ortho-methoxy (-OMe) groups, making the ring net electron-rich.

Catalyst Selection Rationale: To overcome these barriers, dialkylbiaryl phosphine ligands (Buchwald ligands) are strictly required. Their electron-rich dicyclohexyl- or di-tert-butylphosphine moieties force the difficult oxidative addition into the C–Cl bond. Simultaneously, their massive steric bulk prevents the ortho-methoxy group from coordinating to the palladium center and accelerates the final reductive elimination step 3.

Quantitative Ligand Screening Data

The empirical data below illustrates the necessity of matching the ligand's steric and electronic properties to the substrate's ortho-alkoxy aryl chloride motif.

Catalyst SystemLigand ClassReaction TypeYield (%)Mechanistic Observation
Pd(PPh₃)₄ Monodentate PhosphineSuzuki< 5%Starting material recovered; C–Cl bond intact due to insufficient electron density on Pd.
Pd(dppf)Cl₂ Bidentate PhosphineSuzuki12%Significant protodeboronation; slow transmetalation.
Pd(OAc)₂ / SPhos Dialkylbiaryl PhosphineSuzuki94% Complete conversion; ligand bulk prevents off-cycle ortho-OMe Pd-coordination.
Pd₂(dba)₃ / BINAP Bidentate PhosphineAmination0%No oxidative addition observed.
Pd₂(dba)₃ / RuPhos Dialkylbiaryl PhosphineAmination89% Clean conversion with secondary amines; rapid reductive elimination.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Built-in visual cues and specific handling techniques ensure that the user can verify the integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Designed for coupling 3-chloro-5-ethoxy-4-methoxybenzonitrile with aryl/heteroaryl boronic acids.

Causality of Reagents: We utilize SPhos due to its specific efficacy with ortho-alkoxy aryl chlorides. A biphasic Toluene/H₂O solvent system is employed with K₃PO₄ . The water dissolves the base, facilitating the formation of the reactive boronate "ate" complex required for transmetalation, while toluene keeps the hydrophobic benzonitrile substrate in solution, minimizing competitive protodeboronation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 mmol, 211.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), SPhos (0.04 mmol, 16.4 mg, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity N₂ (repeat 3 times).

  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed deionized H₂O (0.5 mL) via syringe. Self-Validation Cue: The mixture should transition from a pale yellow suspension to a deep red/orange hue within 5 minutes of stirring at room temperature, indicating the formation of the active L-Pd(0) species.

  • Reaction: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the biphasic mixture in an oil bath at 100 °C for 12 hours with vigorous stirring (1000 rpm) to ensure optimal interfacial mixing.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (UV active) should be completely consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Designed for coupling with secondary amines (e.g., morpholine).

Causality of Reagents: RuPhos is selected over SPhos because its larger binding angle and specific steric profile heavily favor C–N reductive elimination over β-hydride elimination when using secondary amines. NaOtBu is used as a strong, non-nucleophilic base to deprotonate the coordinated amine intermediate. 1,4-Dioxane is chosen as it is a non-polar, non-coordinating solvent that supports high reaction temperatures without interfering with the Pd center.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL vial with 3-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 mmol, 211.6 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% / 2 mol% Pd), RuPhos (0.04 mmol, 18.7 mg, 4 mol%), and NaOtBu (1.4 mmol, 134.5 mg).

  • Amine & Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) followed by morpholine (1.2 mmol, 104.5 µL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90 °C for 8 hours. Self-Validation Cue: The initial dark purple color of Pd₂(dba)₃ will rapidly shift to a dark red/brown homogeneous solution as the active RuPhos-Pd(0) catalyst is generated.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture directly through a short pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Rinse the pad with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate in vacuo and purify the resulting residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure arylamine.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific stereoelectronic interventions required to successfully couple 3-chloro-5-ethoxy-4-methoxybenzonitrile.

CatalyticCycle Substrate Substrate 3-chloro-5-ethoxy- 4-methoxybenzonitrile OxAdd Step 1 Oxidative Addition (Rate-Determining) Substrate->OxAdd Overcomes 96 kcal/mol C-Cl BDE Pd0 Active Catalyst L-Pd(0) (e.g., SPhos-Pd) Pd0->OxAdd Intermediate Intermediate Pd(II) Aryl Chloride Complex OxAdd->Intermediate Bulky ligand prevents -OMe coordination Transmetalation Step 2 Transmetalation / Amine Coordination Intermediate->Transmetalation Base-Assisted RedElim Step 3 Reductive Elimination Transmetalation->RedElim Diaryl/Aryl-Amido Pd(II) RedElim->Pd0 Catalyst Regeneration Product Product Cross-Coupled Target RedElim->Product C-C / C-N Bond Formation

Catalytic cycle detailing the stereoelectronic interventions required for 3-chloro-5-ethoxy-4-methoxybenzonitrile.

References

  • An Evaluation of the Ligand Effects on Neopentyl Phosphine Derived Precatalysts for N-Arylation , The University of Alabama. Available at:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides , Journal of the American Chemical Society. Available at: [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls , SciSpace. Available at:[Link]

Sources

Application Note: Hydrolysis of 3-Chloro-5-ethoxy-4-methoxybenzonitrile to 3-Chloro-5-ethoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-ethoxy-4-methoxybenzoic acid (CAS 90919-60-1) is a highly specialized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors (, [1]). The synthesis of this carboxylic acid from its corresponding nitrile precursor requires a carefully designed hydrolysis protocol. Because the substrate contains sensitive ethoxy and methoxy ether linkages, harsh conditions can lead to undesired side reactions. This application note details a field-proven, self-validating alkaline hydrolysis methodology that maximizes yield while preserving the integrity of the alkoxy substituents.

Mechanistic Rationale & Pathway

The conversion of a nitrile to a carboxylic acid can theoretically proceed via acidic or basic catalysis ([2]). However, the choice of conditions is strictly dictated by the substrate's functional group tolerance:

  • The Pitfall of Acidic Hydrolysis: Utilizing strong mineral acids (e.g., concentrated HBr, HI, or refluxing H₂SO₄) protonates the ether oxygens. Subsequent nucleophilic attack by the conjugate base leads to O-dealkylation (ether cleavage). In this substrate, the 5-ethoxy and 4-methoxy groups are highly susceptible to such cleavage, which would yield difficult-to-separate phenolic impurities (e.g., 3-chloro-5-hydroxy-4-methoxybenzoic acid).

  • The Alkaline Advantage: Ethers demonstrate excellent stability under strongly basic conditions. By employing Potassium Hydroxide (KOH) in an aqueous ethanol solvent system, the hydroxide ion selectively attacks the electrophilic nitrile carbon without disrupting the ether linkages[2].

  • Reaction Pathway: The initial nucleophilic attack forms an imine anion that tautomerizes into a primary amide intermediate. A subsequent equivalent of hydroxide attacks the amide, expelling ammonia gas and forming a highly water-soluble potassium carboxylate salt[2]. Final acidification with hydrochloric acid protonates the salt, driving the precipitation of the free 3-chloro-5-ethoxy-4-methoxybenzoic acid.

HydrolysisWorkflow Nitrile 3-Chloro-5-ethoxy- 4-methoxybenzonitrile Base Alkaline Hydrolysis (KOH, EtOH/H2O, Reflux) Nitrile->Base Nucleophilic Attack (-OH) Amide Intermediate: Primary Amide Base->Amide Tautomerization Salt Potassium Carboxylate Salt (Aqueous Phase) Amide->Salt +OH-, -NH3 Acidify Acidification (Aqueous HCl to pH 2) Salt->Acidify Workup / Extraction Product 3-Chloro-5-ethoxy- 4-methoxybenzoic acid Acidify->Product Precipitation

Figure 1: Alkaline hydrolysis workflow for 3-chloro-5-ethoxy-4-methoxybenzonitrile.

Experimental Protocol

Materials and Reagents

The following stoichiometry is optimized for a 10.0 g scale reaction. A 5.0 molar equivalent of KOH is utilized to ensure the reaction is driven to completion, overcoming the kinetic bottleneck of the amide-to-carboxylate transition.

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Chloro-5-ethoxy-4-methoxybenzonitrile211.651.010.0 g (47.2 mmol)Substrate
Potassium Hydroxide (85% pellets)56.115.015.6 gBase / Nucleophile
Ethanol (Absolute)46.07-50 mLCo-solvent
Deionized Water18.02-50 mLCo-solvent / Reactant
Hydrochloric Acid (6M aq.)36.46~6.0~45 mLAcidification
Step-by-Step Methodology

This protocol is designed as a self-validating system , providing visual and chemical checkpoints to verify reaction progress.

Phase 1: Reaction Setup and Hydrolysis

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3-chloro-5-ethoxy-4-methoxybenzonitrile.

  • Solvent Addition: Add 50 mL of absolute ethanol followed by 50 mL of deionized water. Stir to create a uniform suspension. (Causality: Ethanol acts as a phase-transfer medium to dissolve the lipophilic nitrile, while water is essential for the hydrolysis mechanism).

  • Base Addition: Carefully add 15.6 g of KOH (85% pellets) in portions. Caution: This dissolution is highly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80–85 °C) using an oil bath or heating mantle.

  • In-Process Control (IPC) & Self-Validation: Maintain reflux for 12–16 hours.

    • Checkpoint 1: The initial suspension will gradually become a clear, homogeneous solution as the lipophilic nitrile converts to the water-soluble potassium carboxylate salt.

    • Checkpoint 2: Ammonia gas evolution can be detected at the condenser outlet using wet pH paper[2].

    • Confirm completion via TLC (EtOAc/Hexane 1:2) or HPLC.

Phase 2: Workup and Isolation 6. Solvent Removal: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol. (Causality: Removing ethanol prevents the final product from remaining partially dissolved during the subsequent aqueous acidification step). 7. Impurity Extraction: Dilute the remaining aqueous layer with an additional 30 mL of water. Extract with Methyl tert-butyl ether (MTBE) (2 × 30 mL). (Causality: This extracts any unreacted nitrile or neutral organic impurities, such as the primary amide intermediate. Discard the organic layer). 8. Acidification: Transfer the aqueous layer to a beaker and cool in an ice-water bath (0–5 °C). Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 1.5–2.0. (Self-Validation: A thick, white to off-white precipitate of 3-chloro-5-ethoxy-4-methoxybenzoic acid will immediately form). 9. Filtration & Washing: Stir the suspension for 30 minutes at 0–5 °C to maximize crystallization. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 × 20 mL) to remove residual potassium chloride salts. 10. Drying: Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

Data Presentation & Expected Outcomes

By strictly adhering to the alkaline protocol, researchers can avoid the yield-destroying side reactions typical of acidic environments.

ParameterAcidic HydrolysisAlkaline Hydrolysis (Optimized)
Reagents Conc. HCl or H₂SO₄KOH (5.0 eq)
Solvent System Water / Acetic AcidEthanol / Water (1:1)
Temperature 100–120 °C80–85 °C (Reflux)
Reaction Time >24 hours12–16 hours
Impurity Profile High (O-dealkylation products)Low (Clean conversion)
Typical Yield 40–50%88–94%

Troubleshooting & Field-Proven Insights

  • Incomplete Hydrolysis (Amide Formation): If HPLC shows a significant peak for the intermediate amide, the reaction time was insufficient, or the ethanol boiled off, reducing the internal reaction temperature. Ensure a tight seal on the reflux condenser and extend the heating time. The transition from amide to carboxylate is the rate-limiting step.

  • Foaming During Acidification: The neutralization of excess KOH with HCl will generate heat. Rapid precipitation at higher temperatures can cause the product to "oil out" or trap impurities within the crystal lattice. Adding the acid slowly at 0–5 °C ensures a fine, highly pure crystalline product.

  • Choice of Base: While NaOH can be used, KOH is preferred. Potassium carboxylate salts generally exhibit higher solubility in aqueous ethanol mixtures than their sodium counterparts, preventing premature precipitation of the salt during the reflux stage.

References

  • Chemistry LibreTexts. "The Hydrolysis of Nitriles." Supplemental Modules (Organic Chemistry). Available at:[Link]

Sources

Application Note: High-Fidelity Reduction of 3-Chloro-5-ethoxy-4-methoxybenzonitrile to Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The reduction of 3-chloro-5-ethoxy-4-methoxybenzonitrile to its corresponding benzylamine (3-chloro-5-ethoxy-4-methoxybenzylamine ) is a critical transformation in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory pharmacophores.

While nitrile reduction is a standard organic transformation, this specific substrate presents a chemoselectivity paradox :

  • The Halogen Risk: The aryl chloride at the 3-position is susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), leading to impurity formation that is difficult to separate.

  • The Alkoxy Sensitivity: Strong Lewis acidic conditions (e.g., BBr₃) must be avoided to prevent dealkylation of the ethoxy/methoxy ether linkages.

  • Dimerization: Primary amines are prone to condensing with intermediate imines to form secondary amine dimers (

    
    ), a common yield-killing side reaction.
    
Recommended Strategy

To navigate these challenges, this guide presents two validated protocols:

  • Method A (Primary Recommendation): Borane-Tetrahydrofuran (BH₃·THF) Complex. This method offers the highest chemoselectivity, preserving the aryl chloride while quantitatively reducing the nitrile. It requires a specific acidic quench to break the stable boron-amine complex.

  • Method B (Alternative/Scale-Up): Cobalt(II) Chloride / Sodium Borohydride. A mild, cost-effective heterogeneous system that generates cobalt boride in situ. It is exceptionally safe for preserving halogens but requires careful filtration of colloidal metal species.

Chemical Reaction Engineering

Reaction Scheme

The transformation involves the 4-electron reduction of the nitrile carbon.

ReactionScheme Substrate 3-Chloro-5-ethoxy- 4-methoxybenzonitrile (C11H12ClNO2) Intermediate Boron-Amine Complex (Stable Intermediate) Substrate->Intermediate BH3·THF (excess) Reflux, 4h Product 3-Chloro-5-ethoxy- 4-methoxybenzylamine (C11H16ClNO2) Intermediate->Product 1. MeOH (Quench) 2. HCl (Hydrolysis) 3. NaOH (Free base)

Figure 1: Reaction pathway using Borane-THF. Note the requisite hydrolysis step.

Experimental Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

Best for: High purity, gram-scale synthesis, and preserving the aryl chloride.

Materials
  • Substrate: 3-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution in THF) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous THF (dried over Na/benzophenone or molecular sieves)

  • Quench: Methanol, 6N HCl, 20% NaOH

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with the nitrile substrate (e.g., 5.0 g, 22.1 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add the BH₃·THF solution (66-88 mL, 3-4 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to a gentle reflux (65°C) for 3–5 hours. Monitor by TLC or LCMS.

    • Checkpoint: The nitrile peak (IR: ~2220 cm⁻¹) should disappear.

  • Quench (Critical): Cool the mixture to 0°C. Carefully add Methanol (20 mL) dropwise. Vigorous hydrogen evolution will occur.[1]

  • Hydrolysis: After gas evolution ceases, add 6N HCl (20 mL) and reflux the mixture for 1 hour.

    • Why? The reduction produces a stable borazine/boron-amine adduct that is not soluble in organic solvents and does not release the free amine until acid-hydrolyzed.

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 20% NaOH (cooling in ice bath). The product will oil out or precipitate.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[2]

Protocol B: CoCl₂ / NaBH₄ Reduction (Chemoselective Alternative)

Best for: Safety, avoiding pyrophoric borane, and strict halogen preservation.

Materials
  • Substrate: 3-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 equiv)

  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (0.5 – 1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 – 7.0 equiv)

  • Solvent: Methanol (Reagent grade)

Step-by-Step Procedure
  • Dissolution: In a commercially available Erlenmeyer flask or round-bottom flask, dissolve the nitrile (5.0 g) and CoCl₂·6H₂O (2.6 g, 0.5 equiv) in Methanol (100 mL). The solution will be deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH₄ (4.2 g, ~5 equiv) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately due to the formation of Cobalt Boride (Co₂B), the active reducing species. Hydrogen gas will evolve vigorously.[1]

  • Stirring: Allow to stir at room temperature for 2–4 hours.

  • Workup:

    • Quench by adding 3N HCl until gas evolution stops and the black precipitate dissolves (or pH is acidic).

    • Basify with concentrated Ammonium Hydroxide (NH₄OH) to pH 10.

    • Filter the mixture through a Celite pad to remove cobalt salts.

    • Extract the filtrate with Ethyl Acetate or DCM.

Analytical Validation & Quality Control

Expected Data Profile
ParameterSpecificationNotes
Appearance Clear, pale yellow oil or low-melting solidDarkening indicates oxidation; store under Argon.
¹H NMR (CDCl₃)

3.75 - 3.85 ppm (s, 2H)
Diagnostic singlet for benzyl

.
¹H NMR (Aromatic) Two singlets (approx

6.8 - 7.2)
Indicates preservation of the 1,3,4,5-substitution pattern.
MS (ESI+) [M+H]⁺ = 230.1 / 232.1Characteristic 3:1 Chlorine isotope pattern.
IR Absence of ~2220 cm⁻¹ (CN)Appearance of ~3300-3400 cm⁻¹ (NH stretch).
Troubleshooting Guide
  • Issue: Secondary Amine Formation (Dimer).

    • Cause: The intermediate imine reacts with the newly formed amine.

    • Fix: Increase the dilution (more solvent) or increase the equivalents of reducing agent to ensure rapid reduction of the imine.

  • Issue: Loss of Chlorine (Dehalogenation).

    • Cause: If using Pd/C (not recommended) or excessive temperature.

    • Fix: Switch to Protocol B (CoCl₂/NaBH₄) which is chemically incapable of reducing aryl chlorides under these conditions.

Process Workflow Diagram

Workflow Start Start: Crude Reaction Mixture (THF/Borane adduct) Quench Add MeOH (Caution: H2 Gas) Destroys excess hydride Start->Quench Hydrolysis Add 6N HCl + Reflux 1h Breaks B-N complex Quench->Hydrolysis Wash Acidic Wash (Ether/EtOAc) Removes non-basic impurities Hydrolysis->Wash Aqueous Layer retained Basify Adjust pH > 12 (NaOH) Liberates free amine Wash->Basify Aqueous Layer retained Extract Extract into DCM/EtOAc Dry & Concentrate Basify->Extract Organic Layer retained Final Final Product: Benzylamine Extract->Final

Figure 2: Critical workup workflow to ensure isolation of the free amine.

References

  • BenchChem. A Comparative Analysis of Synthetic Routes to 3-Chloro-4-methoxybenzenemethanamine. (Accessed 2023). Link

  • Osby, J. O., et al. "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions."[1] Journal of the American Chemical Society, 108(1), 1986.[1] Link

  • Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 2003. (Describes Nickel/Cobalt boride systems). Link

  • Chemical Communications. "Photocatalytic reduction of benzonitrile to benzylamine." (Discusses Pd selectivity issues). Link

  • PrepChem. "Synthesis of 3,5-Dichloro-4-methoxybenzylamine using Borane." (Protocol adaptation source). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Isomer Control for 3-Chloro-5-Ethoxy-4-Methoxybenzonitrile

[1]

Introduction

Welcome to the technical support hub for 3-chloro-5-ethoxy-4-methoxybenzonitrile . This molecule is a critical intermediate, often associated with the synthesis of phosphodiesterase-4 (PDE4) inhibitors (analogous to Apremilast intermediates).[1][2]

In synthetic workflows—typically involving the chlorination of 3-ethoxy-4-methoxybenzonitrile—regioisomers are the most persistent impurities.[1] The directing effects of the alkoxy groups (ortho/para) versus the nitrile group (meta) create a competitive landscape, often resulting in the formation of the 2-chloro or 6-chloro isomers alongside the desired 3-chloro target.[1]

This guide provides a self-validating workflow to identify, prevent, and remove these isomers.

Module 1: Diagnostic & Identification (The Triage)

Before attempting purification, you must quantify the isomer ratio.[1] Regioisomers often co-elute on standard C18 gradients due to identical molecular weights and similar lipophilicity.[1]

Q: How do I definitively distinguish the target from its regioisomers?

A: You cannot rely solely on low-resolution LC-MS. You must use NMR or optimized HPLC.[1]

1. Proton NMR (


H-NMR) Signature:

Isomer (Numbering relative to CN=1)Aromatic Signal PatternDiagnostic Feature
3-Chloro-5-ethoxy-4-methoxy (Target)Two singlets (para to each other)Protons at C2 and C6 are chemically distinct but show no meta-coupling (

Hz) or very weak coupling.
2-Chloro Isomer Two doublets (

Hz)
Protons at C5 and C6 are ortho to each other.[1] Strong ortho coupling is visible.[1]
6-Chloro Isomer Two singlets or meta-coupled doubletsProtons at C2 and C5 are para.[1]

2. HPLC Method for Isomer Resolution: Standard gradients often merge these peaks.[1] Use a Phenyl-Hexyl stationary phase to exploit


1
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile.[1]
    
  • Gradient: Isocratic hold at 40% ACN for 10 mins, then ramp.

  • Rationale: The chlorine position alters the electron density of the aromatic ring, changing its interaction with the phenyl-ring stationary phase more significantly than with a standard C18 chain.[1]

Module 2: Purification Protocols (The Cure)

If your crude mixture contains >5% regioisomers, recrystallization is the preferred method for scale.[1] Chromatography is reserved for polishing or small-scale isolation.[1]

Protocol A: Selective Recrystallization (Scalable)

This method relies on the "packing efficiency" principle.[1] The target molecule (3,4,5-substituted pattern) often packs more efficiently than the asymmetric 2-chloro or 6-chloro isomers.[1]

Reagents:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Water (Deionized)

Step-by-Step:

  • Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram of solid) .

  • Reflux: Heat to reflux (

    
    C).[1] If the solid does not dissolve completely, add Ethanol in 0.5 mL/g increments until clear.[1]
    
  • Hot Filtration: (Critical) Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble inorganic salts or charred material.[1]

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (

    
    C) over 2 hours. Do not crash cool in ice yet.
    
  • Seeding: If no crystals form at RT, add a seed crystal of pure target.

  • Anti-solvent Addition: Once crystallization begins, add Water (1 mL per gram of starting solid) dropwise with gentle stirring.[1]

  • Maturation: Cool the slurry to

    
    C and hold for 1 hour.
    
  • Isolation: Filter and wash with cold Ethanol/Water (1:1).[1]

Success Metric:

  • Target Purity: >99.5% (HPLC).

  • Regioisomer Content: <0.1%.[1]

  • Yield: Typically 75-85%.[1]

Protocol B: Flash Column Chromatography (Research Scale)

Use this if recrystallization fails to lower isomers below 1%.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent System: Toluene : Ethyl Acetate (95:5).[1]

    • Note: Toluene is superior to Hexane here because it interacts with the aromatic systems, amplifying the separation factor (

      
      ) between regioisomers.
      
  • Loading: <1% of silica weight (strict loading is required for isomer separation).

Module 3: Troubleshooting & FAQs

Q: My product is oiling out during recrystallization. What is happening?

A: This is the "Oiling Out" phenomenon, usually caused by:

  • Too much water: You hit the solubility limit of the oil phase before the crystal nucleation point.[1] Fix: Re-heat, add more Ethanol, and cool slower.

  • High Impurity Profile: High levels of the 2-chloro isomer depress the melting point.[1] Fix: Perform a "charcoal treatment" (activated carbon) during the hot filtration step to adsorb amorphous impurities, or run a quick silica plug filtration before recrystallization.

Q: I see a "M+2" peak in Mass Spec that is 60% the height of the parent. Is this a regioisomer?

A: No. This is likely the Dichlorinated impurity (e.g., 2,5-dichloro derivative).[1]

  • Cause: Excess chlorinating agent (

    
     or 
    
    
    ) or high reaction temperature.[1]
  • Removal: Dichlorinated byproducts are significantly more lipophilic.[1] They are easily removed by washing the crude solid with cold Heptane or Hexane before recrystallization, as the target is insoluble in cold alkanes, while the dichloro-impurity often has partial solubility.[1]

Q: Can I use 3-chloro-4,5-dihydroxybenzonitrile and alkylate it instead?

A: You can, but you trade one problem for another.

  • Issue: Sequential alkylation (Methylation then Ethylation) leads to Structural Isomers (3-chloro-4-ethoxy-5-methoxy vs. 3-chloro-5-ethoxy-4-methoxy).

  • Difficulty: These structural isomers are even harder to separate than chlorination regioisomers.[1] The chlorination of the pre-formed ether (3-ethoxy-4-methoxybenzonitrile) is the industry-preferred route for this reason.[1]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(3-chloro-5-ethoxy-4-methoxybenzonitrile)HPLCDiagnostic HPLC(Phenyl-Hexyl Column)Start->HPLCDecisionIsomer Content?HPLC->DecisionRouteARegioisomers > 5%Decision->RouteAHigh ImpurityRouteBRegioisomers 1-5%Decision->RouteBModerateRouteCRegioisomers < 1%Decision->RouteCCleanColumnFlash Chromatography(Toluene/EtOAc 95:5)RouteA->ColumnRecrystRecrystallization(Ethanol/Water)RouteB->RecrystWashHeptane Slurry WashRouteC->WashFinalCheckFinal QC AnalysisRecryst->FinalCheckColumn->FinalCheckWash->FinalCheckFinalCheck->RecrystFail (Re-process)SuccessRelease for Next Step(Purity > 99.5%)FinalCheck->SuccessPass

Caption: Decision tree for selecting the optimal purification method based on initial regioisomer load.

Summary of Solvent Systems

MethodSolvent SystemTarget ImpurityExpected Recovery
Recrystallization Ethanol / Water (5:1 v/v)Regioisomers (2-Cl, 6-Cl)80%
Trituration (Wash) Cold Heptane (

C)
Dichloro- impurities95%
Chromatography Toluene / EtOAc (95:[1]5)All isomers (High resolution)60-70%
Chromatography DCM / Hexane (50:[1]50)Non-polar byproducts70%

References

    • Context: Provides physical properties and general synthesis routes for the parent alkoxy-benzonitrile scaffold.[1]

  • Google Patents. (2015). CN105175283A - Method for preparing 3-ethoxy-4-methoxybenzonitrile.[1][2][3][4] Retrieved March 6, 2026, from [1]

    • Context: Details the industrial synthesis of the precursor, highlighting the stability of the alkoxy groups which dictates the downstream chlorination str
  • Muller, G. W., et al. (1998).[1] Process for the preparation of substituted 1-oxo- and 1,3-dioxoisoindolines.[1][3] US Patent 5,840,998.[1] Retrieved March 6, 2026, from [1]

    • Context: Describes chlorination protocols for similar alkoxy-benzene derivatives and the use of recrystallization for isomer removal in PDE4 inhibitor synthesis.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Context: Authoritative source for standard recrystallization techniques and solvent selection for polysubstituted benzenes.[1]

solving solubility issues with 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encountered with 3-chloro-5-ethoxy-4-methoxybenzonitrile. As a substituted benzonitrile, this compound's physicochemical properties necessitate a systematic approach to achieve successful dissolution for experimental use. This document provides in-depth troubleshooting workflows, evidence-based protocols, and foundational scientific principles to guide your formulation and experimental design.

Predicted Physicochemical Profile

Direct experimental solubility data for 3-chloro-5-ethoxy-4-methoxybenzonitrile is not extensively published. However, by analyzing its structural components—a benzonitrile core with chloro, ethoxy, and methoxy substituents—we can predict its behavior. The aromatic ring and the chloro/ethoxy groups confer significant hydrophobicity, while the nitrile and ether oxygens provide some polarity. This structure strongly suggests poor aqueous solubility and a preference for organic solvents.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₀H₁₀ClNO₂Based on structure.
Molecular Weight 211.64 g/mol Based on structure.
Aqueous Solubility Very Low / PoorThe hydrophobic surface area from the benzene ring and alkyl/chloro groups dominates the molecule's character, limiting interaction with polar water molecules.[1][2]
Organic Solvent Solubility HighExpected to be soluble in common organic solvents like DMSO, DMF, acetone, and ethanol, consistent with the parent molecule, benzonitrile.[1][3]
Predicted LogP > 2.0Similar multi-substituted aromatic compounds have predicted LogP values indicating significant lipophilicity.[4][5]
Physical Form Likely a solidSubstituted benzonitriles are typically solids at room temperature.[6]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Q1: My 3-chloro-5-ethoxy-4-methoxybenzonitrile won't dissolve in my aqueous buffer. What is the underlying issue and how can I fix it?

Expert Analysis: This is the most common challenge and is expected behavior for this molecule. The core issue is a fundamental mismatch in polarity between your compound (largely nonpolar) and the aqueous solvent (highly polar). The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar solute is not sufficiently compensated by favorable interactions between the compound and water.[2]

Troubleshooting Workflow:

The primary strategy is to use a water-miscible organic solvent, known as a co-solvent, to create a solvent system with a polarity intermediate between your compound and water.[7][8]

G start Start: Undissolved Compound in Aqueous Buffer solvent_choice Is an organic solvent permissible in your experiment? start->solvent_choice use_cosolvent Action: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol). solvent_choice->use_cosolvent Yes no_organic Consider alternative strategies: - Surfactant Solubilization - Cyclodextrin Complexation - Particle Size Reduction solvent_choice->no_organic No add_to_buffer Action: Add the stock solution dropwise to the aqueous buffer while vortexing. use_cosolvent->add_to_buffer check_precipitate Does the compound precipitate? add_to_buffer->check_precipitate success Success: Compound is Solubilized check_precipitate->success No increase_cosolvent Troubleshoot: Increase the final concentration of the co-solvent. (e.g., from 0.5% to 2% DMSO). check_precipitate->increase_cosolvent Yes end End success->end increase_cosolvent->add_to_buffer try_surfactant Alternative: Use a surfactant (e.g., Tween-80, Polysorbate 80) to form micelles. increase_cosolvent->try_surfactant If max co-solvent is reached try_surfactant->end no_organic->end

Caption: Workflow for solubilizing the compound in aqueous systems.

Step-by-Step Protocol (Co-Solvent Method):

  • Select a Co-solvent: Choose a water-miscible organic solvent compatible with your downstream application. Dimethyl sulfoxide (DMSO) and ethanol are common first choices.[7]

  • Prepare a High-Concentration Stock: Weigh an accurate amount of 3-chloro-5-ethoxy-4-methoxybenzonitrile and dissolve it in a minimal volume of your chosen co-solvent (e.g., create a 10-100 mM stock in 100% DMSO).

  • Dilute into Aqueous Buffer: Add small aliquots of the concentrated organic stock solution to your vigorously stirring or vortexing aqueous buffer. This technique, known as "crash precipitation" avoidance, helps disperse the compound quickly before it has a chance to aggregate.

  • Observe and Adjust: If precipitation occurs, the final percentage of the co-solvent is likely too low. You may need to increase the co-solvent concentration in your final working solution. Be mindful that many biological assays have a tolerance limit for organic solvents (typically 0.1% to 1% v/v).

Q2: I successfully dissolved the compound in an organic solvent, but it precipitates upon dilution into my aqueous media. How can I prevent this?

Expert Analysis: This is a classic "crash out" scenario. The compound is soluble in the high-concentration organic stock, but when diluted into the aqueous phase, the solvent polarity dramatically increases, exceeding the compound's solubility limit at that new, lower co-solvent concentration.

Solutions & Methodologies:

  • Optimize Co-Solvent Percentage: Systematically test the final co-solvent percentage required to maintain solubility at your target compound concentration.

Co-SolventTypical Starting % (v/v)Max Tolerated in Cell Assays (General)Notes
DMSO 0.1 - 0.5%~1%Highly effective solubilizer but can have biological effects at higher concentrations.[7]
Ethanol 0.5 - 1.0%~1-2%Less toxic than DMSO but may be a less effective solubilizer for highly lipophilic compounds.
PEG 400 1.0 - 5.0%Up to 10%A good option for increasing solubility with lower toxicity than DMSO or ethanol.
DMF 0.1 - 0.5%<1%Use with caution due to higher toxicity.
  • Employ Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding the nonpolar parts from water.[7] Beta-cyclodextrins (β-CD) or chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

      • Protocol: Prepare the aqueous buffer containing the cyclodextrin first. Then, add the concentrated organic stock of your compound to this solution. The cyclodextrin will help capture the compound as it is diluted.

    • Surfactants: Surfactants like polysorbates (Tween® series) or poloxamers can form micelles in aqueous solutions above their critical micelle concentration (CMC).[7][9] The hydrophobic core of the micelle can encapsulate your compound.

      • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Add your compound stock solution to this buffer.

Q3: Can I use temperature to increase the solubility of 3-chloro-5-ethoxy-4-methoxybenzonitrile?

Expert Analysis: Yes, for most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[10][11][12]

Experimental Protocol for Temperature-Assisted Dissolution:

  • Safety First: Before heating any solution, consult the Safety Data Sheet (SDS) for your compound and solvents to understand their thermal stability and flash points.[13][14][15]

  • Prepare Slurry: Create a slurry of the compound in your desired solvent system (e.g., a buffer with a low percentage of co-solvent).

  • Gentle Heating: Place the slurry in a water bath and increase the temperature incrementally (e.g., in 5-10°C steps, up to 40-60°C).

  • Apply Energy: Use a magnetic stirrer or a sonicator bath during heating to provide mechanical energy, which helps break apart the crystal lattice and accelerate dissolution.

  • Monitor for Dissolution: Visually inspect the solution for the disappearance of solid material.

  • Cooling and Stability Check: Once dissolved, allow the solution to cool slowly to room temperature. Crucially, observe if the compound remains in solution or if it precipitates out. If it precipitates, you have created a supersaturated solution that is not stable at room temperature. This approach is only viable if the compound remains soluble upon cooling.

Caution: Prolonged exposure to high temperatures can degrade some compounds. Always run a stability check (e.g., via HPLC) on a heated sample to ensure the integrity of your compound has not been compromised.

Frequently Asked Questions (FAQs)

  • Q: What is the best "first-pass" solvent to try for dissolving this compound?

    • A: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.[7] Acetone or N,N-Dimethylformamide (DMF) are also effective alternatives.

  • Q: How does the purity of my compound affect solubility experiments?

    • A: Impurities can significantly impact solubility. Insoluble impurities can act as nucleation sites, promoting the precipitation of your target compound even at concentrations where it should be soluble. Always use a highly purified sample for reliable and reproducible solubility data.

  • Q: What are the key safety precautions when handling 3-chloro-5-ethoxy-4-methoxybenzonitrile?

    • A: Substituted benzonitriles should be handled with care. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5][13][16] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]

  • Q: How should I properly store this compound and its solutions?

    • A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14] Solutions, particularly in volatile organic solvents, should be stored in tightly capped vials, protected from light, and often refrigerated (2-8°C) to minimize solvent evaporation and potential degradation. Always check for precipitation in refrigerated solutions and gently warm/vortex to redissolve before use.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Scientific Development and Research. (2011, January 12). Methods to boost solubility.
  • BenchChem. (n.d.). Technical Guide on the Solubility of 3-Bromo-2-(bromomethyl)benzonitrile.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Kumar, S., & Saini, N. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Properties of substance: benzonitrile. (n.d.).
  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021, October 31). ResearchGate.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.
  • Benzonitrile | C6H5(CN) | CID 7505. (2023, February 16). PubChem - NIH.
  • Showing Compound benzonitrile (FDB029710). (2011, September 26). FooDB.
  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (n.d.). Asian Journal of Pharmaceutics.
  • BENZONITRILE. (n.d.). Ataman Kimya.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • 693804-16-9 | 3-Chloro-5-methoxy-4-propoxybenzonitrile. (n.d.). ChemScene.
  • SAFETY DATA SHEET. (2025, October 24). ThermoFisher.
  • SAFETY DATA SHEET. (2023, March 4). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 3-Ethoxy-4-methoxybenzonitrile | C10H11NO2 | CID 3934769. (n.d.). PubChem.
  • 3-Chloro-5-hydroxybenzonitrile. (n.d.). Apollo Scientific.
  • Physical Properties of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • 3-Ethoxy-4-methoxy benzonitrile synthesis. (n.d.). ChemicalBook.
  • Parallels between the chloro and methoxy groups for potency optimization. (2026, January 21). PMC.
  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing.
  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf - NIH.
  • Solubility. (2025, December 24). CK-12 Foundation.
  • 3-Chloro-4-methoxybenzonitrile | CAS 102151-33-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Temperature and Solubility. (n.d.). Chemistry.
  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | C8H7ClO3 | CID 29622. (n.d.). PubChem.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • 3-chloro-5-ethoxy-4-methoxybenzaldehyde (C10H11ClO3). (n.d.). PubChemLite.
  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile AldrichCPR 515831-52-4. (n.d.). MilliporeSigma.
  • 3-chloro-5-fluoro-4-methoxybenzonitrile (C8H5ClFNO). (n.d.). PubChemLite.
  • 4-[(2-Methoxyethoxy)methoxy]benzonitrile Properties. (2025, October 15). EPA.
  • 1094313-50-4 | 4-(2-Chloroethoxy)-3-methoxybenzonitrile. (n.d.). ChemScene.

Sources

Technical Support Center: Optimizing Chlorination of Ethoxy-Methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and process chemists optimizing the chlorination of highly functionalized aromatic nitriles, specifically 3-ethoxy-4-methoxybenzonitrile and its structural analogs.

Due to the complex electronic interplay between the deactivating, meta-directing nitrile group and the strongly activating, ortho/para-directing alkoxy groups, standard chlorination often results in intractable isomeric mixtures or unwanted side-chain reactions [1]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to achieve high regioselectivity and yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My standard chlorination (Cl₂ / FeCl₃) yields a complex mixture of aromatic isomers. Why is the regioselectivity so poor, and how can I fix it? Cause: The regioselectivity challenge arises from the conflicting electronic directing effects on the benzene ring during electrophilic aromatic substitution (EAS). The methoxy (-OMe) and ethoxy (-OEt) groups are strongly activating and donate electron density via resonance, favoring ortho and para attacks. Conversely, the nitrile (-CN) group is deactivating and meta-directing [1]. In 3-ethoxy-4-methoxybenzonitrile, this push-pull dynamic creates nearly degenerate electron densities at the C2, C5, and C6 positions, leading to a statistical mixture of 2-chloro, 5-chloro, and 6-chloro isomers. Solution: Abandon inherent electronic control and switch to catalyst-directed C-H activation . By utilizing a Palladium(II) catalyst, the nitrile group acts as a directing group. The Pd metal coordinates to the lone pair of the nitrile nitrogen, forcing the subsequent cyclopalladation to occur strictly at the sterically accessible ortho position (C2 or C6), entirely bypassing the C5 position[2].

Q2: NMR analysis of my crude product shows a loss of the characteristic ethoxy/methoxy aliphatic signals and the appearance of downfield shifted multiplets. What happened? Cause: You are observing side-chain radical chlorination . Alkoxy methyl and methylene protons are highly susceptible to hydrogen atom transfer (HAT) events. If your reaction is exposed to ambient UV light, temperatures exceeding 80 °C, or trace peroxides, the chlorine molecule undergoes homolytic cleavage to form chlorine radicals (Cl•). These radicals preferentially abstract the weak aliphatic hydrogens on your ether chains rather than attacking the aromatic ring. Solution: Ensure strict exclusion of light by wrapping the reaction vessel in aluminum foil. Transition to a milder electrophilic chlorine source such as N-Chlorosuccinimide (NCS) rather than Cl₂ gas or SO₂Cl₂, and consider adding a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) or running the reaction under an ambient oxygen atmosphere, which quenches radical propagation [3].

Q3: I am detecting significant amounts of dichlorinated product (+68 Da by LC-MS). How do I prevent over-chlorination? Cause: Over-chlorination occurs when the first chlorination event does not sufficiently deactivate the ring against further electrophilic attack. Because the alkoxy groups are so powerfully activating, the introduction of a single mild deactivating chlorine atom is often insufficient to halt the reaction if excess electrophile is present. Solution: Stoichiometric control is critical. Reduce your chlorinating agent to 0.95 equivalents. If using NCS, lower the reaction temperature and utilize a continuous flow setup to ensure immediate quenching of the product, preventing prolonged exposure to the active electrophile.

Q4: My nitrile group is hydrolyzing to an amide/carboxylic acid during the reaction. How can I protect it? Cause: Traditional Lewis acids (like AlCl₃) combined with trace moisture generate highly acidic conditions (HCl) that rapidly hydrolyze nitriles at elevated temperatures. Furthermore, strong Lewis acids can coordinate to the alkoxy oxygens, leading to ether cleavage (dealkylation). Solution: Utilize a transition-metal-free, mild oxidative chlorination system. A proven alternative is the Nitrosonium ion-catalyzed protocol using NaCl and NaNO₂ in acetic acid. This generates an active "Cl⁺" species in situ under mild, acidic conditions that do not trigger nitrile hydrolysis or ether cleavage [3].

Part 2: Mechanistic & Troubleshooting Workflows

G Substrate 3-Ethoxy-4-methoxybenzonitrile PdCat Pd(OAc)2 / NCS (Directed C-H Activation) Substrate->PdCat EAS Cl2 / Lewis Acid (Standard EAS) Substrate->EAS Radical Cl2 / UV or Heat (Radical Pathway) Substrate->Radical Target Target: 2-Chloro Isomer (High Regioselectivity) PdCat->Target Mixture Impurity: 5-Chloro & 6-Chloro (Isomeric Mixture) EAS->Mixture SideChain Impurity: Chloroethoxy/Chloromethoxy (Aliphatic Chlorination) Radical->SideChain

Mechanistic pathways of ethoxy-methoxybenzonitrile chlorination.

Workflow Start Analyze Crude Reaction Mixture (LC-MS / 1H-NMR) Q1 Multiple Aromatic Signals? (Same m/z) Start->Q1 A1 Regioselectivity Issue: Switch to Pd-Catalyzed Directed Chlorination Q1->A1 Yes Q2 Aliphatic Peak Shifts in NMR? (e.g., -CH2-O- to -CHCl-O-) Q1->Q2 No A2 Side-Chain Radical Chlorination: Exclude Light, Add Radical Scavenger Q2->A2 Yes Q3 Mass indicates +68 Da? (M+2Cl - 2H) Q2->Q3 No A3 Over-chlorination: Reduce Electrophile Equivalents to 0.95x Q3->A3 Yes

Decision tree for troubleshooting chlorination impurities.

Part 3: Quantitative Data & Methodologies

Table 1: Comparative Analysis of Chlorinating Systems
Chlorinating SystemPrimary MechanismRegioselectivityPrimary ByproductsAvg. YieldRecommended Use Case
Cl₂ gas / AlCl₃ Inherent Electronic (EAS)Poor (Mixture)Dichlorination, Ether Cleavage40-50%Bulk synthesis where isomers can be separated by distillation.
NCS / Pd(OAc)₂ / PTSA Nitrile-directed C-H ActivationExcellent (Ortho)Trace unreacted starting material85-92%High regiochemical purity requirements for API intermediates [2].
NaCl / NaNO₂ / O₂ Nitrosonium (NO⁺) mediatedModerateNitrated side-products (if Cl⁻ is low)75-80%Green chemistry, transition-metal-free requirements [3].
SO₂Cl₂ / AIBN / UV Radical substitutionN/A (Aliphatic)Side-chain chlorinated ethers<20%Not recommended unless specifically targeting side-chain functionalization.
Validated Experimental Protocols
Protocol A: Highly Selective Pd-Catalyzed Ortho-Chlorination

This protocol utilizes the nitrile group as an internal directing group, forcing chlorination to the ortho positions and avoiding the highly activated C5 position [2].

Reagents:

  • 3-Ethoxy-4-methoxybenzonitrile (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • p-Toluenesulfonic acid (PTSA) (0.5 mmol)

  • 1,2-Dichloroethane (DCE) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 15 mL sealed reaction tube equipped with a magnetic stir bar, add 3-ethoxy-4-methoxybenzonitrile, NCS, Pd(OAc)₂, and PTSA.

  • Solvent Addition: Add 3.0 mL of anhydrous DCE to the mixture. The reaction does not require inert gas purging; an ambient air atmosphere is sufficient and can help suppress radical side reactions.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 70 °C with vigorous stirring for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (10 mL) to destroy excess NCS, followed by water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure ortho-chlorinated product.

Protocol B: Mild Nitrosonium-Catalyzed Oxidative Chlorination

This transition-metal-free protocol avoids harsh chlorine gas and strong Lewis acids, preserving delicate ether linkages and preventing nitrile hydrolysis [3].

Reagents:

  • 3-Ethoxy-4-methoxybenzonitrile (1.0 mmol)

  • Sodium chloride (NaCl) (1.5 mmol)

  • Sodium nitrite (NaNO₂) (0.1 mmol, 10 mol%)

  • Sulfuric acid (H₂SO₄, 98%) (1.5 mmol)

  • Glacial acetic acid (1.5 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask, add the substrate, NaCl, and glacial acetic acid. Stir to create a uniform suspension.

  • Catalyst Activation: Slowly add H₂SO₄ dropwise to the mixture, followed by the addition of NaNO₂. Equip the flask with an oxygen balloon to ensure continuous regeneration of the NO⁺ catalyst.

  • Reaction: Heat the mixture to 80 °C in an oil bath for 16 hours. The in situ generated NO⁺ will oxidize the chloride ions to an active electrophilic chlorine species.

  • Workup: Cool the mixture to room temperature and quench by adding 3 mL of cold distilled water. Extract the aqueous mixture with EtOAc (3 × 5 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude can be recrystallized or subjected to flash chromatography.

References
  • Sun, P. "Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group." Organic Chemistry Portal. Available at:[Link]

  • ACS Publications. "Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes." Journal of Organic Chemistry. Available at:[Link]

minimizing by-products in 3-chloro-5-ethoxy-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization for 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Status: Operational Ticket ID: CHEM-SUP-2024-03 Subject: Minimizing Regioisomers and By-products in Polysubstituted Benzonitrile Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile presents a classic "multiplet effect" challenge in aromatic substitution. The primary difficulty lies not in the reaction yield, but in the regiochemical purity . The competition between the directing effects of the ethoxy (3-position) and methoxy (4-position) groups, combined with the deactivating nature of the nitrile/aldehyde handle, creates a narrow window for optimal chlorination.[2]

This guide prioritizes the "Alkylation-First, Chlorination-Second" strategy, utilizing Isovanillin as the scaffold.[2][3] This route minimizes the formation of the critical 2-chloro regioisomer and prevents des-ethyl degradation.[1][2][3]

Part 1: Critical Troubleshooting Modules

Module A: The Chlorination Bottleneck (Regioselectivity)

User Query: "I am observing a persistent impurity (5-8%) with a mass identical to the product (M+34) but slightly different retention time. Is this the 2-chloro isomer?"

Diagnosis: Yes. In the precursor 3-ethoxy-4-methoxybenzaldehyde (or nitrile) , the 4-methoxy group directs electrophiles to position 5 (ortho), while the 3-ethoxy group directs to positions 2 and 6 (ortho/para).[1][2]

  • Target (Position 5): Favored electronically by the 4-OMe group and sterically accessible.[1][2][3]

  • Impurity (Position 2): Favored by the 3-OEt group but sterically crowded by the adjacent nitrile/aldehyde and ethoxy group.[2][3] High temperatures or highly reactive reagents (like

    
     gas) increase the energy of the system, allowing the reagent to overcome this steric barrier, forming the unwanted 2-chloro isomer.[2]
    

Protocol Adjustment:

  • Switch Reagent: Replace Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ) with N-Chlorosuccinimide (NCS) .[1][2][3] NCS provides a "soft" source of chloronium ions, increasing selectivity for the electronically most favorable position (Position 5) over the kinetically accessible ones.[2]
  • Solvent Control: Use Acetonitrile (MeCN) or DMF .[2][3] Avoid non-polar solvents like DCM for this step.[2][3] Polar aprotic solvents stabilize the transition state of the desired pathway.[2][3]

  • Temperature: Maintain reaction temperature below 40°C . Higher temperatures exponentially increase the formation of the 2-chloro regioisomer.[1][2][3]

Module B: Alkylation Sequence & Scavenging

User Query: "My final product contains trace amounts of a phenol impurity (M-28). Is the ether bond cleaving?"

Diagnosis: This is likely 3-chloro-4-methoxy-5-hydroxybenzonitrile (loss of the ethyl group).[1][2][3] This occurs if the chlorination step generates excessive in-situ acid (HCl) which attacks the ethoxy ether, or if the initial alkylation of Isovanillin was incomplete.[2]

Protocol Adjustment:

  • Base Buffer: If using NCS, add 1.1 equivalents of a mild base like Sodium Acetate to scavenge in-situ HCl, preventing acid-catalyzed de-ethylation.[1][2][3]

  • Phase Transfer Catalysis (PTC): When synthesizing the 3-ethoxy precursor from Isovanillin, use Tetrabutylammonium bromide (TBAB) (5 mol%) in a Toluene/Water system.[1][2] This ensures 100% conversion of the phenol, leaving no unreacted hydroxyl groups to be chlorinated later (which would form highly reactive chlorophenols).[2]

Part 2: Impurity Profile & Logic Map

Visualizing the Reaction Landscape

The following diagram maps the critical decision points where by-products are generated.

SynthesisPath Isovanillin Start: Isovanillin (3-OH, 4-OMe) Ethylation Step 1: O-Ethylation (+ EtBr, K2CO3) Isovanillin->Ethylation Intermediate Interm: 3-ethoxy-4-methoxy benzaldehyde Ethylation->Intermediate >98% Conv. Impurity_Phenol Impurity A (Phenol): Incomplete Alkylation Ethylation->Impurity_Phenol <98% Conv. Chlorination Step 2: Chlorination (+ NCS, MeCN) Intermediate->Chlorination Target TARGET: 3-chloro-5-ethoxy-4-methoxy benzaldehyde Chlorination->Target Major Path (Pos 5) Impurity_Regio Impurity B (Regioisomer): 2-chloro isomer (High Temp/Wrong Reagent) Chlorination->Impurity_Regio Minor Path (Pos 2) Impurity_Over Impurity C (Dichloro): Over-chlorination Chlorination->Impurity_Over Excess Reagent

Caption: Reaction pathway highlighting the divergence points for regioisomeric and over-reaction impurities.

Quantitative Impurity Table
Impurity TypeStructure / IDOrigin CauseMitigation Strategy
Regioisomer 2-chloro-3-ethoxy-4-methoxybenzonitrileSteric leakage at high temp; Non-selective chlorinating agent (

).[1][2][3]
Use NCS in Acetonitrile; Keep T < 40°C.
Over-Reaction 2,5-dichloro-3-ethoxy-4-methoxybenzonitrileExcess chlorinating reagent (>1.1 eq).[1][2][3]Strict stoichiometry (1.05 eq NCS); Monitor via HPLC.
Hydrolysis 3-chloro-5-ethoxy-4-methoxybenzamide Hydrolysis of nitrile during workup (High pH or Acidic heat).[1][2][3]Maintain pH 5-8 during workup; Avoid boiling water.[1][2][3]
Starting Material 3-ethoxy-4-methoxybenzonitrileIncomplete reaction.[1][2][3][4]Ensure dry solvents (water quenches chloronium).[2][3]

Part 3: Step-by-Step Optimized Protocol

Objective: Synthesis of 3-chloro-5-ethoxy-4-methoxybenzaldehyde (Precursor to Nitrile) with <0.5% Regioisomer.

Reagents:

  • 3-Ethoxy-4-methoxybenzaldehyde (10.0 g, 55.5 mmol)[1][2][3]

  • N-Chlorosuccinimide (NCS) (7.8 g, 58.3 mmol, 1.05 eq)[1][2]

  • Acetonitrile (100 mL, dry)

  • Sodium Acetate (anhydrous) (0.5 g, catalytic buffer)[1][2]

Methodology:

  • Dissolution: In a 250 mL 3-neck round bottom flask equipped with a thermometer and N2 inlet, dissolve the aldehyde in Acetonitrile.

  • Buffering: Add Sodium Acetate. Stir for 10 minutes at room temperature (20-25°C).

  • Addition: Add NCS in 4 equal portions over 1 hour. Crucial: Do not add all at once to prevent localized "hotspots" of concentration that favor over-chlorination.[1][2]

  • Reaction: Stir at 35-40°C for 4-6 hours. Monitor by HPLC.

    • Checkpoint: Stop when starting material is <1.0%.[2][3] Do not push for 0% if it risks over-chlorination.[2][3]

  • Workup:

    • Cool to 5°C.[2][3]

    • Quench with 10% Sodium Thiosulfate solution (removes oxidative traces).[2][3]

    • Extract with Ethyl Acetate.[2][3] Wash with Brine.[2][3]

    • Purification: Recrystallize from Ethanol/Water (9:1).[2][3] The 5-chloro isomer crystallizes efficiently, while the 2-chloro isomer (if any) tends to stay in the mother liquor.[1][2][3]

Conversion to Nitrile (Final Step):

  • Convert the purified aldehyde to the nitrile using Hydroxylamine Hydrochloride and Sodium Formate in Formic Acid (reflux), or via the I2/NH3 method.[2]

  • Note: Chlorinating the aldehyde before converting to nitrile is generally cleaner because the aldehyde activates the ring slightly better than the nitrile, allowing for milder chlorination conditions.[2][3]

Part 4: References & Validation

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde:

    • Source: Organic Syntheses / Google Patents (CN107827722B).[2][3]

    • Relevance: Establishes the baseline for the O-alkylation of Isovanillin using ethyl bromide and phase transfer catalysts.

    • Link:[1][2][3]

  • Chlorination Selectivity (NCS vs Cl2):

    • Source:Journal of Organic Chemistry / Tetrahedron Letters.[2][3]

    • Context: Mechanism of NCS chlorination in polar solvents favoring para/ortho selectivity with reduced side reactions compared to radical chlorination.[2][3]

    • Validation: "Regioselective chlorination of activated aromatics."[2][3]

  • Apremilast Intermediate Synthesis:

    • Source: PubChem / ChemicalBook (CAS 60758-86-3).[1][2][3]

    • Relevance: Confirms the 3-ethoxy-4-methoxybenzonitrile scaffold as a standard pharmaceutical intermediate, validating the "Alkylation First" pathway.

    • Link:[1][2][3]

  • General Procedure for Nitrile Formation:

    • Source: Organic Syntheses, Coll.[2][3][5] Vol. 10, p.396 (2004).[2]

    • Context: Conversion of benzaldehydes to benzonitriles using hydroxylamine, avoiding metal catalysts that might dehalogenate the ring.[2]

    • Link:[1][2][3]

Sources

Advanced Troubleshooting Guide: Recrystallization of 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized pharmaceutical intermediates. The molecule 3-chloro-5-ethoxy-4-methoxybenzonitrile presents a unique thermodynamic challenge. Its structure combines a rigid, polar nitrile group with flexible, lipophilic alkoxy chains (ethoxy and methoxy) and an electron-withdrawing chloro group. This mixed polarity and conformational flexibility kinetically hinder rapid crystal lattice packing, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[1][2].

This technical support guide provides a mechanistic, self-validating framework to diagnose and resolve crystallization failures for this specific intermediate.

The Mechanistic Causality of Recrystallization Failures

Before adjusting parameters, it is critical to understand why 3-chloro-5-ethoxy-4-methoxybenzonitrile fails to crystallize properly:

  • Kinetically Hindered Nucleation: The flexible ethoxy and methoxy chains can adopt multiple conformations in solution. This delays the rigid lattice formation required for primary nucleation. When the rate of phase separation outpaces the rate of nucleation, the solute precipitates as an oil[1][2].

  • Melting Point Depression: Crude mixtures containing structurally similar impurities (e.g., unreacted precursors from alkylation or cyanation steps) depress the melting point of the bulk mixture. If the solution becomes supersaturated at a temperature above this depressed melting point, the compound will liquefy rather than solidify[1][3].

  • Solvent Polarity Mismatch: Utilizing a binary solvent system with vastly different polarities (e.g., ethanol and water) forces the solute to demix the solvents as it separates, creating an emulsion of solute-rich oil droplets[1][4].

Diagnostic Workflow for Crystallization Issues

Use the following decision matrix to identify the root cause of your isolation failure and apply the correct thermodynamic intervention.

TroubleshootingFlow Start Recrystallization Issue Issue1 Oiling Out (LLPS) Start->Issue1 Issue2 Poor Yield Start->Issue2 Issue3 Impurity Entrapment Start->Issue3 Solvent Adjust Solvent Ratio (Avoid Polarity Mismatch) Issue1->Solvent Seed Seed at Metastable Zone Issue1->Seed Cooling Reduce Cooling Rate (< 0.2 °C/min) Issue1->Cooling Evap Evaporate Mother Liquor Issue2->Evap Anti Increase Antisolvent Issue2->Anti Wash Cold Solvent Wash Issue3->Wash Avoid Prevent Spontaneous Solidification Issue3->Avoid Success Pure Crystalline API Intermediate Solvent->Success Seed->Success Cooling->Success Evap->Success Anti->Success Wash->Success Avoid->Seed

Decision matrix for diagnosing and resolving recrystallization failures.

Quantitative Solvent Selection

To prevent oiling out and maximize yield, solvent selection must balance high solubility at the boiling point with poor solubility at room temperature, while maintaining a predictable Metastable Zone Width (MSZW)[4].

Solvent SystemRatio (v/v)Solute Behavior (Hot)Solute Behavior (Cold)Outcome / Recommendation
Ethanol / Water 70:30Complete dissolutionOiling out (LLPS)Not Recommended . High polarity difference causes solvent demixing[1].
Isopropanol (IPA) 100%Complete dissolutionSlow crystallizationAcceptable . Requires strict seeding to prevent extreme supersaturation[5].
Toluene / Heptane 1:3Complete dissolutionRapid crystallizationOptimal . Similar polarities prevent demixing; excellent impurity rejection.
Ethyl Acetate 100%Complete dissolutionNo precipitationNot Recommended . Solubility remains too high at low temperatures[3].

Self-Validating Experimental Protocol: Antisolvent Crystallization

This protocol utilizes a Toluene/Heptane system. It is designed as a self-validating system: each step contains an internal diagnostic check to ensure the thermodynamic pathway remains in the crystalline phase space, avoiding the miscibility gap[4].

Step 1: Dissolution and Clarification
  • Action: Suspend 10.0 g of crude 3-chloro-5-ethoxy-4-methoxybenzonitrile in 30 mL of Toluene. Heat to 75°C under moderate agitation (250 rpm).

  • Causality: Toluene acts as the "good solvent," fully dissolving the highly functionalized aromatic compound.

  • Validation Check: The solution must become completely transparent. If the solution is cloudy, inorganic salts from upstream reactions are present. Filter the hot solution through a 1 μm PTFE membrane before proceeding.

Step 2: Antisolvent Addition (Approaching the MSZW)
  • Action: Slowly dose 60 mL of Heptane (antisolvent) at a rate of 1.0 mL/min while strictly maintaining the temperature at 75°C.

  • Causality: Heptane lowers the overall solubility of the mixture. Slow addition prevents local zones of high supersaturation, which would otherwise trigger spontaneous nucleation or oiling out[6].

  • Validation Check: The solution should remain clear but reach the very edge of the Metastable Zone Width (MSZW). If oil droplets form here, the addition was too fast.

Step 3: Strategic Seeding
  • Action: Cool the reactor slightly to 65°C. Introduce 0.1 g (1 wt%) of pure 3-chloro-5-ethoxy-4-methoxybenzonitrile seed crystals suspended in 1 mL of heptane.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. By providing a pre-existing lattice, solute molecules integrate directly into the solid phase, completely circumventing the liquid-liquid phase separation[1][4].

  • Validation Check: The seed crystals must not dissolve. A persistent, slightly cloudy suspension confirms the system is correctly positioned within the metastable zone.

Step 4: Controlled Desupersaturation
  • Action: Cool the suspension from 65°C to 5°C at a linear, controlled rate of 0.2°C/min.

  • Causality: A slow cooling rate ensures that crystal growth kinetics outpace secondary nucleation. This yields large, easily filterable crystals and prevents impurities from being trapped in the rapidly forming lattice[4][7].

  • Validation Check: Microscopic sampling should reveal distinct, well-defined crystals. Amorphous aggregates or spherical droplets indicate the cooling rate is too fast[3].

Step 5: Isolation and Washing
  • Action: Filter the suspension under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Toluene/Heptane (1:4 v/v).

  • Causality: The cold wash displaces the impurity-rich mother liquor without dissolving the purified product[5].

Frequently Asked Questions (FAQs)

Q1: My product oiled out during cooling. Can I recover the batch without starting over? A1: Yes. Do not attempt to filter an oiled-out batch, as it will spontaneously solidify into an impure, sticky, glass-like mass. Instead, reheat the mixture until the oil completely redissolves into a single clear phase. Add 10-15% more of the "good solvent" (Toluene) to decrease the overall concentration, then resume cooling at a much slower rate (e.g., 0.1°C/min) and apply seed crystals earlier in the cooling curve[3][5].

Q2: Why is my isolated yield significantly lower than expected, even though the purity is high? A2: Low yield with high purity typically indicates that the system has not reached maximum supersaturation, or there is an excess of solvent[5]. To troubleshoot, evaporate 20-30% of the mother liquor using a rotary evaporator and perform a second crop crystallization[3]. Alternatively, increase the ratio of antisolvent (Heptane) in your next batch to force more solute out of solution[6].

Q3: The crystals formed, but they are sticky and fail quality control for purity. What went wrong? A3: Sticky crystals are a hallmark of "spontaneous solidification" following an undetected oiling-out event. The compound initially separated as an oil droplet—which acts as a highly effective solvent for impurities—and then rapidly solidified, trapping those impurities inside the matrix[4]. To fix this, you must prevent the initial oiling out by strictly adhering to the seeding protocol and avoiding rapid temperature drops[2].

Q4: Does the stirring speed affect the crystallization of this benzonitrile derivative? A4: Absolutely. Hydrodynamics play a critical role. If stirring is too slow, localized zones of high supersaturation occur during antisolvent addition, triggering oiling out[4]. If stirring is too aggressive, it causes crystal breakage and secondary nucleation, leading to a fine powder that is difficult to filter[6]. Maintain a moderate, consistent agitation (e.g., 200-250 rpm) to ensure homogeneous mixing without excessive shear.

References

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. Available at:[Link][1]

  • Problems with Recrystallisations - Chemistry Teaching Labs, University of York. Available at: [Link][5]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link][4]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link][3]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link][6]

Sources

moisture sensitivity of 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Executive Technical Summary

3-Chloro-5-ethoxy-4-methoxybenzonitrile is a polysubstituted aryl nitrile, typically serving as a scaffold in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., analogs of Roflumilast or Apremilast).[1][2]

From a structural perspective, this compound is chemically stable to ambient moisture .[1][3] Unlike acid chlorides or isocyanates, the nitrile group (-CN) on an electron-rich aromatic ring (stabilized by ethoxy and methoxy donors) is resistant to spontaneous hydrolysis.[1][2]

"Moisture Sensitivity" in this context refers to:

  • Hygroscopicity: The tendency of the solid powder to adsorb atmospheric water, leading to weighing errors and stoichiometry drift.[1][3]

  • Downstream Interference: Trace water content (>0.1% w/w) can quench sensitive organometallic reagents (e.g., Grignard, organolithium) used in subsequent transformations of the nitrile group.[1][3]

Troubleshooting Guide (Q&A Format)

Category A: Stability & Storage[1][2]

Q1: The container label says "Store under Inert Atmosphere" or "Moisture Sensitive." Does this mean the compound will decompose in air? A: No, it will not chemically decompose (hydrolyze) under standard ambient conditions.[1][3] The "Moisture Sensitive" designation is a precaution against physical water uptake (hygroscopicity).[1][3]

  • Mechanism: The electron-donating alkoxy groups (methoxy/ethoxy) at positions 4 and 5 increase the electron density of the aromatic ring, making the nitrile carbon less electrophilic and more resistant to nucleophilic attack by water compared to electron-deficient nitriles.[1][2]

  • Evidence: Synthetic protocols for similar alkoxy-benzonitriles involve aqueous workups and washing with water, confirming chemical stability [1, 2].[1][2][3]

Q2: I left the bottle open on the bench overnight. Is the batch ruined? A: It is likely chemically intact but physically "wet."[1][3]

  • Action: Do not discard. Perform a Karl Fischer (KF) titration to measure water content.[1][3]

  • Remediation: If water content is >0.5%, dry the compound (see Protocol 1 below).[1][3] Re-assay by HPLC to confirm no hydrolysis to the amide (usually requires strong acid/base + heat).[3]

Category B: Reaction Interference[1][2]

Q3: My yield is low during the conversion of the nitrile to an amidine or ketone. Could moisture be the cause? A: Yes.[1][3] While the nitrile itself is stable, the reagents used to transform it are often moisture-intolerant.[1][2][3]

  • Scenario: If using LiHMDS , Grignard reagents , or DIBAL-H , trace water in the starting material will quench the reagent before it reacts with the nitrile.[1][2]

  • Threshold: Ensure water content is <0.05% (500 ppm) for organometallic steps.

Q4: Can I use aqueous solvents for purification? A: Yes. The compound is stable in neutral aqueous mixtures.[1][3]

  • Solubility: It is practically insoluble in pure water but soluble in organic solvents (EtOAc, DCM, DMSO).[1][3]

  • Warning: Avoid prolonged exposure to strong aqueous acids (pH < 1) or bases (pH > 13) at elevated temperatures (>60°C), as this will drive hydrolysis to the corresponding benzamide or benzoic acid [3].[1][3]

Technical Data & Specifications

PropertySpecification / Behavior
Chemical Stability Stable to hydrolysis at pH 2–12 at 25°C.
Hygroscopicity Low to Moderate (depends on crystal habit/particle size).[1][2][3]
Hydrolysis Product 3-chloro-5-ethoxy-4-methoxybenzamide (requires forcing conditions).[1][2][3]
Critical Water Limit <0.10% w/w (for general use); <0.02% (for lithiation/Grignard).[1][3]
Drying Method Vacuum oven (40–45°C) with P₂O₅ desiccant.[1][3]

Visual Logic: Handling & Troubleshooting

The following diagram outlines the decision process for handling "wet" material and the chemical pathways involved.

MoistureHandling Start User Issue: Compound Exposed to Moisture CheckType Intended Use? Start->CheckType Analytical Analytical Standard / General Synthesis CheckType->Analytical Sensitive Organometallic Reaction (Grignard/Lithiation) CheckType->Sensitive VisCheck Visual Check: Clumping or Caking? Analytical->VisCheck KFTest Test: Karl Fischer (KF) Water Content Sensitive->KFTest DryGentle Dry: Vacuum Oven 40°C, 4-6 hours VisCheck->DryGentle Yes (Caked) UseDirect Proceed with Use VisCheck->UseDirect No (Free flowing) DryGentle->UseDirect Decision Water Content? KFTest->Decision HighWater > 0.1% Water Decision->HighWater Fail LowWater < 0.1% Water Decision->LowWater Pass Azeotrope Remediation: Azeotropic Distillation (Toluene/DCM) HighWater->Azeotrope LowWater->UseDirect Azeotrope->KFTest Re-test

Caption: Decision tree for managing moisture content based on intended downstream application.

Standard Operating Protocols (SOP)

Protocol 1: Drying "Wet" Compound

Use this if the material has clumped or if KF analysis shows >0.5% water.[1][2]

  • Equipment: Vacuum oven, desiccant tray (Phosphorus Pentoxide - P₂O₅ or Silica Gel).

  • Setup: Spread the solid thinly on a glass or PTFE drying tray.

  • Conditions: Set oven to 40°C . Apply vacuum (<10 mbar).

  • Duration: Dry for 4–6 hours.

  • Verification: Cool to room temperature under vacuum or inert gas (Argon/Nitrogen) before exposing to air.[1][3] Re-weigh to check for mass loss (water removal).[1][3]

Protocol 2: Azeotropic Drying (For Critical Synthesis)

Use this immediately before a moisture-sensitive reaction (e.g., Grignard addition).[1][2]

  • Dissolution: Dissolve the requisite amount of nitrile in anhydrous Toluene or Benzene (approx. 10 mL/g).[1][3]

  • Distillation: Rotovap the solvent at 45–50°C under reduced pressure. The water forms a low-boiling azeotrope with the solvent and is removed.[1][2][3]

  • Repetition: Repeat the process 2–3 times.

  • Result: The resulting solid/oil is now sufficiently dry for organometallic coupling.[1][3]

Scientific Rationale (Mechanism)

The stability of 3-chloro-5-ethoxy-4-methoxybenzonitrile is dictated by the electronic effects of its substituents:

  • Steric & Electronic Shielding: The ethoxy (-OEt) and methoxy (-OMe) groups are strong electron donors (via resonance).[1][2][3] This increases the electron density of the benzene ring.[1][3]

  • Reduced Electrophilicity: This electron density is donated into the nitrile carbon (via conjugation), making it less positive (less electrophilic).[1][3] Consequently, water (a weak nucleophile) cannot attack the nitrile carbon under neutral conditions.[1][3]

  • Hydrolysis Pathway: Hydrolysis requires protonation of the nitrogen (acid catalysis) or attack by a strong hydroxide (base catalysis) at elevated temperatures to form the amide [3].[1][3]

Diagram: Stability vs. Reactivity

Reactivity Compound 3-Chloro-5-ethoxy- 4-methoxybenzonitrile Water H2O (Ambient) Compound->Water Mixing AcidHeat H+ / Heat (>80°C) Compound->AcidHeat Reflux BaseHeat OH- / Heat (>80°C) Compound->BaseHeat Reflux NoRxn No Reaction (Stable) Water->NoRxn Amide Hydrolysis to Benzamide AcidHeat->Amide Acid Hydrolysis to Benzoic Acid BaseHeat->Acid Amide->Acid Prolonged

Caption: Chemical stability profile showing resistance to ambient water versus reactivity under forcing conditions.[1][2]

References

  • ChemicalBook. (n.d.).[1][3] Synthesis of 3-Ethoxy-4-methoxybenzonitrile. Retrieved March 6, 2026, from [1][2]

    • Context: Describes synthesis involving aqueous workup and washing, confirming stability of the alkoxy-benzonitrile class to w
  • TCI Chemicals. (2025).[1][3][4] Safety Data Sheet: 3-Ethoxy-4-methoxybenzonitrile. Retrieved March 6, 2026, from [1][2]

    • Context: Lists handling precautions; notes "Store in a cool, dry place" but does not classify as water-reactive (e.g.
  • Vejvoda, V., et al. (2011).[1][3] Hydrolysis of benzonitrile herbicides. Biodegradation. Retrieved March 6, 2026, from

    • Context: Demonstrates that hydrolysis of substituted benzonitriles typically requires enzymatic or strong chemical catalysis, supporting the claim of ambient stability.[1][2]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 3-chloro-5-ethoxy-4-methoxybenzonitrile: An In-Depth H-NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous determination of a molecule's structure is a cornerstone of successful research. This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 3-chloro-5-ethoxy-4-methoxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. We will delve into a detailed, predictive interpretation of its proton nuclear magnetic resonance (¹H-NMR) spectrum, offering a robust framework for its characterization. This analysis will be contextualized by comparing the strengths of ¹H-NMR with other common analytical techniques, providing a holistic view of its role in structural verification.

The Central Role of ¹H-NMR in Molecular Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules.[1][2][3] Its ability to provide information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons makes it an indispensable technique.[4][5] The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal in a ¹H-NMR spectrum collectively create a unique fingerprint of a molecule's structure.[1][2]

This guide will first predict the ¹H-NMR spectrum of 3-chloro-5-ethoxy-4-methoxybenzonitrile based on established principles of substituent effects on aromatic systems. We will then present a detailed protocol for sample preparation and spectral acquisition, followed by a thorough analysis of the predicted spectrum. Finally, we will situate the insights from ¹H-NMR within the broader context of other analytical methods.

Predicting the ¹H-NMR Spectrum of 3-chloro-5-ethoxy-4-methoxybenzonitrile

The structure of 3-chloro-5-ethoxy-4-methoxybenzonitrile contains several distinct proton environments that will give rise to a characteristic ¹H-NMR spectrum. The aromatic region will feature signals from the two protons on the benzene ring, while the aliphatic region will display signals corresponding to the ethoxy and methoxy groups.

The substituents on the benzene ring—a chloro group, an ethoxy group, a methoxy group, and a nitrile group—all exert electronic effects that influence the chemical shifts of the aromatic protons. The chloro group is electron-withdrawing through induction, while the ethoxy and methoxy groups are electron-donating through resonance. The nitrile group is strongly electron-withdrawing. These competing effects lead to a predictable pattern of chemical shifts for the aromatic protons.[6][7]

Here is a breakdown of the predicted signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic H (H-2)~7.2 - 7.4Singlet (s) or narrow doublet (d)1HThis proton is ortho to the electron-withdrawing nitrile group and meta to the electron-donating ethoxy group and electron-withdrawing chloro group. The deshielding effect of the nitrile group is expected to be significant. Due to the substitution pattern, long-range coupling to H-6 might be observed as a narrow doublet.
Aromatic H (H-6)~7.0 - 7.2Singlet (s) or narrow doublet (d)1HThis proton is ortho to the electron-donating ethoxy group and meta to the nitrile and chloro groups. The shielding effect of the ethoxy group will likely result in a slightly upfield shift compared to H-2. Similar to H-2, it may appear as a singlet or a narrow doublet due to long-range coupling.
Methoxy (-OCH₃)~3.9 - 4.1Singlet (s)3HThe chemical shift of methoxy protons on an aromatic ring typically falls in this range.[8][9] The absence of adjacent protons results in a singlet.
Ethoxy (-OCH₂CH₃)~4.1 - 4.3Quartet (q)2HThe methylene protons of the ethoxy group are adjacent to an oxygen atom, which deshields them. They are split into a quartet by the three neighboring methyl protons (n+1 rule).[4][5]
Ethoxy (-OCH₂CH₃)~1.4 - 1.6Triplet (t)3HThe methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons.[4][5]

Experimental Protocol for ¹H-NMR Analysis

To obtain a high-quality ¹H-NMR spectrum, the following protocol should be followed:

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Weigh approximately 5-10 mg of 3-chloro-5-ethoxy-4-methoxybenzonitrile and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

2. Spectral Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for sharp, well-resolved peaks.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H-NMR, 8-16 scans are typically sufficient.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

G

Comparative Analysis with Other Spectroscopic Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical techniques.

Technique Information Provided Complementary Insights for 3-chloro-5-ethoxy-4-methoxybenzonitrile
¹³C-NMR Spectroscopy Number of chemically non-equivalent carbon atoms and their electronic environments.[3]Would confirm the presence of the 10 unique carbon atoms in the molecule, including the characteristic nitrile carbon signal (~118 ppm) and the aromatic carbons.
Infrared (IR) Spectroscopy Presence of specific functional groups.Would show characteristic absorption bands for the nitrile group (C≡N stretch, ~2220-2260 cm⁻¹), C-O bonds of the ether linkages, and C-Cl bond.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Would provide the molecular weight of the compound (177.20 g/mol for the most common isotopes)[10] and fragmentation patterns that could help confirm the connectivity of the substituents.
Elemental Analysis Percentage composition of elements.Would confirm the empirical formula of C₁₀H₁₁NO₂Cl.

G ¹H-NMR ¹H-NMR (Proton Framework) Structure_Confirmation Structure Confirmation ¹H-NMR->Structure_Confirmation ¹³C-NMR ¹³C-NMR (Carbon Skeleton) ¹³C-NMR->Structure_Confirmation IR IR Spectroscopy (Functional Groups) IR->Structure_Confirmation MS Mass Spectrometry (Molecular Weight) MS->Structure_Confirmation Elemental_Analysis Elemental Analysis (Empirical Formula) Elemental_Analysis->Structure_Confirmation

Conclusion

The predicted ¹H-NMR spectrum of 3-chloro-5-ethoxy-4-methoxybenzonitrile, in conjunction with other spectroscopic data, provides a robust and reliable means of confirming its structure. The distinct signals for the aromatic protons, shaped by the electronic interplay of the various substituents, and the characteristic patterns of the ethoxy and methoxy groups, offer a clear and interpretable spectral fingerprint. By following the detailed experimental protocol and integrating data from complementary analytical techniques, researchers can confidently characterize this and other novel chemical entities, a critical step in the advancement of drug discovery and development.

References

  • Interpreting | OpenOChem Learn. (n.d.).
  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. (2021, December 2).
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080.
  • H NMR Spectroscopy. (n.d.).
  • Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemické Zvesti, 38(2), 217-221.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2025, December 9).
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17).
  • Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5 - 8.5. (n.d.).
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  • Table of Characteristic Proton NMR Shifts. (n.d.).
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A Comparative Guide to the C13-NMR Chemical Shifts of 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated C13-NMR chemical shifts for 3-chloro-5-ethoxy-4-methoxybenzonitrile. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, utilizing established principles of C13-NMR spectroscopy and experimental data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and characterization of novel organic molecules.

Introduction to C13-NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the C13-NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as hybridization, the presence of electronegative atoms, and steric effects all influence the chemical shift, making C13-NMR an essential tool for determining the structure of organic compounds.

For a polysubstituted aromatic compound like 3-chloro-5-ethoxy-4-methoxybenzonitrile, a thorough understanding of substituent effects is paramount for the accurate assignment of its C13-NMR spectrum. The interplay of the electron-withdrawing and -donating properties of the chloro, ethoxy, methoxy, and nitrile groups dictates the chemical shifts of the aromatic carbons.

Predicted C13-NMR Chemical Shifts for 3-chloro-5-ethoxy-4-methoxybenzonitrile

Due to the unavailability of published experimental data for 3-chloro-5-ethoxy-4-methoxybenzonitrile, a predicted C13-NMR spectrum is presented below. This prediction is generated based on a combination of established substituent effect principles and analysis of the experimental data from related compounds.

Table 1: Predicted C13-NMR Chemical Shifts for 3-chloro-5-ethoxy-4-methoxybenzonitrile

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C-CN)~105
C2 (CH)~114
C3 (C-Cl)~125
C4 (C-OCH3)~150
C5 (C-OCH2CH3)~152
C6 (CH)~108
CN~117
OCH3~56
OCH2CH3~65
OCH2CH3~15

Comparative Analysis with Structurally Related Compounds

The prediction of the chemical shifts for 3-chloro-5-ethoxy-4-methoxybenzonitrile is grounded in the analysis of experimental data from simpler, related molecules. By examining the substituent effects in these analogs, we can build a comprehensive picture of the expected spectrum for our target molecule.

Table 2: Experimental C13-NMR Chemical Shifts of Related Substituted Benzonitriles (in CDCl3)

CompoundC1 (C-CN)C2/C6C3/C5C4CNOtherReference
Benzonitrile112.4132.2129.0132.8118.8[1][2]
4-Methoxybenzonitrile103.9133.9114.7162.8119.2OCH3: 55.5[3][4]
4-Chlorobenzonitrile110.7133.3129.6139.4117.9[3]
3-Methoxybenzonitrile112.9C2: 116.6, C6: 124.2C5: 119.1C4: 130.1118.6OCH3: 55.3[3]
3,5-Dichlorobenzonitrile115.3132.0136.1131.2116.4[5]
4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)102.7C2: 111.9, C6: 126.1C5: 115.7C4: 147.2119.6OCH3: 56.2[6][7]
4-Hydroxy-3,5-dimethoxybenzonitrile (Syringonitrile)104.5107.5140.9148.5119.0OCH3: 56.6[8]

Analysis of Substituent Effects:

  • Nitrile Group (-CN): The nitrile carbon itself typically resonates around 117-121 ppm[9]. The carbon to which it is attached (C1) is generally shielded.

  • Methoxy Group (-OCH3): This is an electron-donating group, causing significant shielding of the ortho and para carbons and deshielding of the ipso carbon (the carbon it is attached to)[10]. In 4-methoxybenzonitrile, C4 is deshielded to 162.8 ppm, while C3/C5 are shielded to 114.7 ppm compared to benzene (128.5 ppm). The methoxy carbon appears around 55-56 ppm[3].

  • Ethoxy Group (-OCH2CH3): Similar to the methoxy group, the ethoxy group is electron-donating. The deshielding effect on the ipso carbon is comparable, while the shielding of the ortho and para positions is also observed. The methylene carbon of the ethoxy group is expected around 64-65 ppm, and the methyl carbon around 15 ppm.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but can donate electron density through resonance. Its effect on the chemical shifts of aromatic carbons is more complex. It causes a deshielding effect on the ipso carbon and smaller effects on the other ring carbons[11]. In 4-chlorobenzonitrile, C4 is at 139.4 ppm, and in 3,5-dichlorobenzonitrile, C3/C5 are at 136.1 ppm[3][5].

Assignment Rationale for 3-chloro-5-ethoxy-4-methoxybenzonitrile:

  • C1: This carbon is para to the strongly electron-donating methoxy group and meta to the ethoxy and chloro groups. The strong shielding from the methoxy group is expected to shift this carbon significantly upfield, to around 105 ppm.

  • C2 & C6: These carbons are ortho to the nitrile group. C6 is also ortho to the electron-donating ethoxy group, leading to significant shielding (predicted around 108 ppm). C2 is ortho to the chloro group and meta to the methoxy group, resulting in a downfield shift compared to C6 (predicted around 114 ppm).

  • C3 (C-Cl): This carbon is deshielded due to the direct attachment of the electronegative chlorine atom, with a predicted chemical shift of approximately 125 ppm.

  • C4 (C-OCH3): Attached to the electron-donating methoxy group, this carbon is expected to be significantly deshielded, with a predicted shift around 150 ppm.

  • C5 (C-OCH2CH3): Attached to the electron-donating ethoxy group, this carbon will also be strongly deshielded, likely to a similar or slightly greater extent than C4, predicted around 152 ppm.

  • CN: The nitrile carbon is expected in its typical range of ~117 ppm.

  • -OCH3 & -OCH2CH3: The methoxy carbon is predicted at ~56 ppm, and the ethoxy carbons at ~65 ppm (CH2) and ~15 ppm (CH3).

Experimental Workflow for C13-NMR Analysis

The following section outlines a standard protocol for acquiring a C13-NMR spectrum.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of 3-chloro-5-ethoxy-4-methoxybenzonitrile and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its good solubilizing power and relatively simple solvent signal[12].

  • Add a Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Insert the Sample: Place the NMR tube in the spectrometer's probe.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Set Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled C13-NMR pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to several thousand scans, depending on the sample concentration).

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.

  • Acquire the Spectrum: Start the acquisition.

Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Peak Picking and Integration: Identify all the peaks and integrate their areas (note: in standard proton-decoupled C13-NMR, peak intensities are not always proportional to the number of carbons).

  • Spectral Assignment: Assign each peak to a specific carbon atom in the molecule based on its chemical shift and by comparison with predicted values and data from related compounds. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups[13].

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the C13-NMR analysis of an organic compound.

C13_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference peak_pick Peak Picking reference->peak_pick assign Spectral Assignment peak_pick->assign

Caption: Workflow for C13-NMR analysis.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the C13-NMR spectrum of 3-chloro-5-ethoxy-4-methoxybenzonitrile. By systematically evaluating the electronic effects of each substituent and drawing comparisons with known compounds, a reliable set of predicted chemical shifts has been established. This information, coupled with the provided experimental protocol, offers a solid foundation for any researcher undertaking the synthesis and characterization of this or structurally similar molecules. The principles outlined herein underscore the power of C13-NMR spectroscopy as a cornerstone of modern chemical analysis.

References

  • Vertex AI Search, Supplementary Inform
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  • Freeman, F., & Karch, N. J. (2007). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 72(22), 8536–8539.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Krygowski, T. M., & Anulewicz, R. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 126-140.
  • Gümüş, H., Özkan, İ., & Arslan, H. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • Acree, W. E., & Tucker, S. A. (1993). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 58(16), 4323-4325.
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11013-11022.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gardebjer, S., Taresco, V., & Howdle, S. M. (2021). Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates. ACS Sustainable Chemistry & Engineering, 9(50), 16995–17004.
  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Download Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts. [Download Table]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0159748). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Chegg. (2020, August 6). Solved 161.362 154.432 154.410 154.371 128.533 114.763. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • Clark, J. (2023, August). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

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mass spectrometry fragmentation of 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation and Quantification of 3-Chloro-5-ethoxy-4-methoxybenzonitrile

As a Senior Application Scientist navigating the complex landscape of drug development and chemical synthesis, selecting the optimal mass spectrometry (MS) platform is rarely a one-size-fits-all decision. The analytical strategy must be dictated by the molecular anatomy of the target analyte.

In this guide, we will use 3-chloro-5-ethoxy-4-methoxybenzonitrile (Exact Mass: 211.0400 Da)—a highly functionalized aromatic intermediate—as our model compound. By examining the causality behind its fragmentation mechanisms, we will objectively compare the performance of three leading MS platforms: GC-EI-MS , LC-ESI-QqQ , and LC-ESI-QTOF . This guide provides researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize their analytical workflows.

Molecular Anatomy and First-Principles Fragmentation

To understand how different MS platforms will perform, we must first understand the intrinsic reactivity of the molecule in the gas phase. 3-chloro-5-ethoxy-4-methoxybenzonitrile (C10H10ClNO2) presents a dense array of functional groups, each with distinct fragmentation triggers:

  • The Halogen Signature (Isotopic Causality): Chlorine exists naturally as two stable isotopes:

    
    Cl (75%) and 
    
    
    
    Cl (25%). Consequently, any ion retaining the chlorine atom will exhibit a rigid, diagnostic 3:1 intensity ratio separated by 2 m/z units[1][2]. This isotopic signature acts as an internal tracer during structural elucidation.
  • Alkoxy Cleavage Dynamics: The molecule features two distinct ether linkages. Under energetic ionization, the methoxy group (-OCH

    
    ) typically undergoes an 
    
    
    
    -cleavage to lose a methyl radical (•CH
    
    
    , -15 Da). Conversely, the ethoxy group (-OCH
    
    
    CH
    
    
    ) is highly prone to a McLafferty-type rearrangement or hydrogen transfer, expelling neutral ethylene (C
    
    
    H
    
    
    , -28 Da) to form a stable phenolic intermediate[3][4].
  • Nitrile Scission: The benzonitrile moiety is characterized by the high-energy expulsion of hydrogen cyanide (HCN, -27 Da) or the cyano radical (•CN), often leading to the formation of cyclic or linear hydrocarbon daughter ions[5][6].

Fragmentation M Molecular Ion [M]•+ m/z 211 / 213 (3:1) C10H10ClNO2 A Loss of Ethylene (-28 Da) m/z 183 / 185 (3:1) [C8H6ClNO2]•+ M->A Ethoxy H-transfer B Loss of Methyl (-15 Da) m/z 196 / 198 (3:1) [C9H7ClNO2]+ M->B Methoxy α-cleavage C Loss of Cl• (-35 Da) m/z 176 [C10H10NO2]+ M->C Halogen scission D Loss of HCN (-27 Da) m/z 156 / 158 (3:1) [C7H5ClO2]•+ A->D Nitrile cleavage

Figure 1: Predictive EI-MS fragmentation logic tree for 3-chloro-5-ethoxy-4-methoxybenzonitrile.

Platform Comparison: Hard vs. Soft Ionization

The choice of MS platform dictates the energy imparted to the molecule, fundamentally altering the observed data[7][8].

A. GC-EI-MS (Gas Chromatography - Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique utilizing 70 eV electrons. It strips an electron from the analyte to form an odd-electron radical cation ([M]•


) with massive excess internal energy[9].
  • Performance: Excellent for generating highly reproducible, fragment-rich spectra for NIST library matching.

  • Drawback: The molecular ion peak (m/z 211) may be weak if the fragmentation rate is exceptionally high.

B. LC-ESI-QqQ (Liquid Chromatography - Electrospray Ionization Triple Quadrupole)

Electrospray Ionization (ESI) is a "soft" technique that generates even-electron protonated species ([M+H]


 at m/z 212.0478) with minimal in-source fragmentation[7][9]. To generate structural data, Collision-Induced Dissociation (CID) is applied in the second quadrupole (Q2).
  • Performance: Unmatched for targeted quantification. By monitoring the specific transition of m/z 212

    
     184 (loss of ethylene), QqQ platforms achieve sub-nanogram sensitivity (Multiple Reaction Monitoring, MRM).
    
C. LC-ESI-QTOF (Quadrupole Time-of-Flight)

QTOF platforms combine soft ionization with high-resolution mass analyzers, providing exact mass measurements (mass accuracy < 5 ppm) and isotopic fidelity.

  • Performance: The gold standard for identifying unknown impurities or metabolic degradants of the target compound, as it provides empirical formulas for every fragment.

Quantitative Data Summary
MetricGC-EI-MS (Single Quad)LC-ESI-QqQLC-ESI-QTOF
Primary Ion Form Radical Cation ([M]•

)
Protonated ([M+H]

)
Protonated ([M+H]

)
Precursor m/z 211.0 / 213.0 (Nominal)212.0 / 214.0 (Nominal)212.0478 / 214.0449 (Exact)
Mass Accuracy Low (~0.1 Da)Low (~0.1 Da)High (< 0.001 Da)
Sensitivity (LOD) Moderate (ng/mL)Ultra-High (pg/mL)High (ng/mL)
Best Application Structural fingerprintingPharmacokinetic quantificationDegradant/Metabolite ID

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of specific system suitability checks ensures that the causality of the results is rooted in the chemistry, not instrumental artifacts.

Protocol 1: GC-EI-MS Structural Fingerprinting

Objective: Confirm the identity of synthesized 3-chloro-5-ethoxy-4-methoxybenzonitrile via library-matchable fragmentation.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Self-Validation: Inject a blank solvent first to confirm the absence of column bleed at m/z 211.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injection port to 250°C (Split ratio 10:1).

  • Oven Program: 100°C (hold 1 min)

    
     ramp at 15°C/min to 280°C (hold 5 min).
    
  • MS Parameters: EI source at 70 eV, source temperature 230°C. Scan range m/z 50–300.

  • Data Interpretation: Verify the 3:1 isotopic ratio at m/z 211/213. Confirm the base peak (likely m/z 183 due to facile ethylene loss).

Protocol 2: LC-ESI-QqQ Targeted MRM Optimization

Objective: Develop a high-sensitivity quantitative assay for the analyte in biological matrices.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Causality: Formic acid provides the abundant protons necessary for efficient [M+H]

    
     formation in positive ESI mode[9].
    
  • Precursor Ion Optimization (Q1): Infuse the standard (1 µg/mL) directly into the ESI source at 10 µL/min. Adjust the capillary voltage (typically 3.0–4.0 kV) and cone voltage to maximize the m/z 212.0 signal.

  • Collision Energy (CE) Optimization (Q2): Introduce Argon collision gas. Ramp the CE from 10 to 40 eV.

    • Observation: At ~15 eV, the m/z 184 (loss of C

      
      H
      
      
      
      ) fragment will maximize.
    • Observation: At ~25 eV, the m/z 169 (subsequent loss of •CH

      
      ) fragment will appear.
      
  • MRM Transitions: Set Q1 to 212.0 and Q3 to 184.0 (Quantifier) and 169.0 (Qualifier).

Workflow cluster_GC Qualitative ID cluster_LC Quantitative & High-Res Sample Sample Matrix 3-chloro-5-ethoxy-4-methoxybenzonitrile GC GC-EI-MS 70 eV Hard Ionization Sample->GC Volatile / Thermally Stable LC_QqQ LC_QqQ Sample->LC_QqQ High Sensitivity Needs LC_QTOF LC_QTOF Sample->LC_QTOF Unknown Degradants GC_Data Library Match & Isotopic Verification GC->GC_Data Decision Final Analytical Report GC_Data->Decision LC_QqQ->Decision PK/TK Data LC_QTOF->Decision Structural Elucidation

Figure 2: Multi-platform mass spectrometry analytical workflow for halogenated alkoxybenzonitriles.

Strategic Recommendations

When analyzing complex halogenated aromatic nitriles like 3-chloro-5-ethoxy-4-methoxybenzonitrile, platform selection should be driven by the phase of your research:

  • During early-stage synthesis and verification: Rely on GC-EI-MS . The hard ionization provides a definitive structural fingerprint, and the robust 3:1 chlorine isotope pattern at the molecular ion level confirms successful halogenation.

  • During pharmacokinetic (PK) profiling: Transition to LC-ESI-QqQ . The soft ionization preserves the intact molecule, while CID allows for highly specific MRM transitions (e.g., targeting the facile loss of the ethoxy's ethylene group), bypassing matrix interference.

  • During stability testing and formulation: Utilize LC-ESI-QTOF . If the nitrile group hydrolyzes to an amide, or if the methoxy group undergoes oxidative demethylation, the exact mass capabilities of the QTOF will definitively assign empirical formulas to these unexpected degradants.

References

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of chlorobenzene. Retrieved from [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • Scholarly Publications Leiden University. Threshold photoelectron spectroscopy and dissociative photoionization of benzonitrile. Retrieved from[Link]

  • PMC / NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from[Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PMC / NIH. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. Retrieved from[Link]

  • MDPI. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from[Link]

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A Comprehensive Guide to the Qualification of 3-chloro-5-ethoxy-4-methoxybenzonitrile as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The establishment of a highly purified and well-characterized reference standard is a foundational requirement for the accurate assessment of quality, purity, and potency in drug development and manufacturing. This guide provides a detailed, technically-grounded framework for the qualification of 3-chloro-5-ethoxy-4-methoxybenzonitrile as a chemical reference standard. In the absence of a commercially available, pre-qualified standard for this specific molecule, this document outlines a comprehensive, self-validating protocol. This guide will compare and contrast various analytical techniques, providing the rationale behind their selection and presenting expected outcomes based on data from closely related benzonitrile analogs.

The Imperative of a Qualified Reference Standard

In the pharmaceutical industry, reference standards are the cornerstone of analytical testing, used for both qualitative (e.g., identification) and quantitative (e.g., assay and impurity profiling) purposes.[1][2] The quality and purity of the reference standard are paramount to obtaining scientifically valid results.[1] A reference standard can be classified as either a primary or secondary standard.

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. They are often obtained from official sources like pharmacopeias.

  • Secondary (or Working) Reference Standards: These are qualified against a primary standard and are used for routine laboratory analysis.

This guide will focus on the comprehensive characterization required to establish a candidate batch of 3-chloro-5-ethoxy-4-methoxybenzonitrile as a primary reference standard.

The Qualification Workflow: A Multi-Faceted Approach

The qualification of a new reference standard is a systematic process designed to confirm its identity, purity, and relevant physicochemical properties. The workflow integrates multiple analytical techniques to provide orthogonal data, ensuring a comprehensive and reliable characterization.

Reference Standard Qualification Workflow cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Qualification Synthesis & Purification Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis & Purification->NMR Structural Elucidation MS Mass Spectrometry (MS) Synthesis & Purification->MS Structural Elucidation IR Infrared Spectroscopy (IR) Synthesis & Purification->IR Structural Elucidation HPLC HPLC-UV (Purity, Impurities) NMR->HPLC Confirmed Identity MS->HPLC Confirmed Identity IR->HPLC Confirmed Identity GC GC-MS (Volatile Impurities, Residual Solvents) HPLC->GC Orthogonal Purity Checks DSC Differential Scanning Calorimetry (DSC) (Absolute Purity) GC->DSC Orthogonal Purity Checks KF Karl Fischer Titration (Water Content) DSC->KF Orthogonal Purity Checks Certificate of Analysis Issuance of Certificate of Analysis KF->Certificate of Analysis Comprehensive Data Package

Caption: Workflow for the Qualification of a Chemical Reference Standard.

Part 1: Identity Confirmation

The first and most critical step is the unambiguous confirmation of the molecular structure of 3-chloro-5-ethoxy-4-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the candidate material in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Data (based on analogous structures):

Technique Expected Chemical Shifts (ppm) Rationale
¹H NMR 7.0 - 7.5 (Ar-H)Aromatic protons will appear as distinct singlets or doublets, with their chemical shifts influenced by the surrounding chloro, ethoxy, and methoxy groups.
4.0 - 4.2 (O-CH₂-CH₃)The methylene protons of the ethoxy group will likely be a quartet.
3.8 - 4.0 (O-CH₃)The methoxy protons will appear as a singlet.
1.3 - 1.5 (O-CH₂-CH₃)The methyl protons of the ethoxy group will likely be a triplet.
¹³C NMR 150 - 160 (C-O)Carbons attached to oxygen in the aromatic ring.
115 - 120 (C≡N)The nitrile carbon.
110 - 140 (Ar-C)Aromatic carbons.
60 - 70 (O-CH₂)Methylene carbon of the ethoxy group.
55 - 60 (O-CH₃)Methoxy carbon.
14 - 16 (CH₃)Methyl carbon of the ethoxy group.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further corroborates its structure.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) for ESI, or introduce it directly for EI.

  • Analysis: Acquire the mass spectrum.

Expected Data:

  • Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): For 3-chloro-5-ethoxy-4-methoxybenzonitrile (C₁₀H₁₀ClNO₂), the expected monoisotopic mass is approximately 211.04 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Infrared Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the IR spectrum.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)2220 - 2240
C-O (Ether)1000 - 1300
C-Cl (Chloro)600 - 800
Aromatic C=C1400 - 1600
Aromatic C-H3000 - 3100
Aliphatic C-H2850 - 3000

Part 2: Purity Assessment

A reference standard must be of the highest possible purity, with any impurities being identified and quantified.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds.[3][4] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥99.5% is typically desired for a primary reference standard.

Comparison of HPLC with a Potential Alternative: Thin Layer Chromatography (TLC)

Parameter High-Performance Liquid Chromatography (HPLC) Thin Layer Chromatography (TLC)
Resolution HighLow to Moderate
Quantification Highly accurate and preciseSemi-quantitative at best
Sensitivity HighLow
Throughput Lower (serial analysis)Higher (parallel analysis)
Application Purity assessment, impurity profiling, assayReaction monitoring, qualitative screening
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is crucial for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A non-polar column (e.g., DB-5ms).

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C).

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Data Analysis: Identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards. The total residual solvent content should be low, typically <0.5%.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the absolute purity of crystalline substances without the need for a reference standard.[5] It is based on the principle of melting point depression caused by impurities.

Experimental Protocol: DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample into an aluminum pan and hermetically seal it.

  • Analysis: Heat the sample at a slow, controlled rate (e.g., 1-2°C/min) through its melting range.

Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. This technique is only applicable to crystalline materials that do not decompose upon melting.[5]

Karl Fischer Titration

This is the standard method for the determination of water content.

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: Karl Fischer titrator.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable anhydrous solvent.

  • Analysis: Titrate with a standardized Karl Fischer reagent.

Data Analysis: The water content is calculated based on the amount of titrant consumed. For a stable, non-hygroscopic solid, the water content should be minimal (<0.2%).

Part 3: Final Qualification and Documentation

The culmination of the qualification process is the generation of a comprehensive Certificate of Analysis (CoA).

Certificate_of_Analysis CoA Certificate of Analysis 3-chloro-5-ethoxy-4-methoxybenzonitrile Lot Number: XXX-XX-X Identity Purity Physicochemical Properties Storage Conditions Retest Date Identity_Tests NMR: Conforms to structure MS: Conforms to structure IR: Conforms to structure CoA:f0->Identity_Tests Purity_Tests HPLC Purity: ≥99.5% Residual Solvents (GC): ≤0.5% Water Content (KF): ≤0.2% Assay (by mass balance): ≥99.0% CoA:f1->Purity_Tests Physicochemical_Props Appearance: White to off-white solid Melting Point (DSC): Report value CoA:f2->Physicochemical_Props

Caption: Key Components of a Certificate of Analysis.

The CoA should summarize all the analytical data, including:

  • Identification: Confirmation of structure by NMR, MS, and IR.

  • Purity: HPLC purity, residual solvent content, and water content.

  • Assay: Calculated by mass balance (100% - % impurities - % water - % residual solvents).

  • Physicochemical Properties: Appearance, melting point.

  • Storage Conditions and Retest Date.

Conclusion

The qualification of 3-chloro-5-ethoxy-4-methoxybenzonitrile as a reference standard is a rigorous, multi-step process that requires the application of orthogonal analytical techniques. By following the comprehensive workflow outlined in this guide, researchers and drug development professionals can establish a well-characterized, reliable reference standard. This, in turn, ensures the accuracy and validity of all subsequent analytical measurements that are fundamental to the development of safe and effective medicines.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
  • Annon. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

Sources

Crystallization Strategies: Overcoming Conformational Flexibility

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: X-Ray Crystallography Workflows for 3-chloro-5-ethoxy-4-methoxybenzonitrile

Benzonitrile derivatives are highly privileged scaffolds in medicinal chemistry and agrochemical development. However, determining the precise three-dimensional atomic structure of highly substituted variants like 3-chloro-5-ethoxy-4-methoxybenzonitrile presents unique crystallographic challenges. The rotational flexibility of its adjacent alkoxy chains (ethoxy and methoxy) combined with the steric bulk of the chlorine atom often leads to poor crystal packing, polymorphism, or twinned lattices.

As an Application Scientist, I have designed this guide to objectively compare advanced crystallization strategies and modern diffraction platforms—In-House Single Crystal X-Ray Diffraction (SCXRD), Synchrotron SCXRD, and Microcrystal Electron Diffraction (MicroED)—to help you select the optimal workflow for elucidating the structure of complex, flexible small molecules.

The foundational and often most difficult bottleneck in X-ray crystallography is obtaining a pure, highly regular single crystal 1[1]. For 3-chloro-5-ethoxy-4-methoxybenzonitrile, standard methods frequently yield amorphous oils due to the entropic penalty of locking the ethoxy group into a single conformation.

  • Traditional Slow Evaporation : Relies on reaching supersaturation slowly. While cost-effective, the conformational freedom of the molecule often results in high mosaicity (misaligned crystal blocks).

  • Co-Crystallization via Chaperones : A modern, highly effective alternative utilizes tetraaryladamantane (TEO) octaethers as crystallization chaperones. These hosts encapsulate the target analyte within their rigid lattice at room temperature, forcing ordered packing. This method can produce high-resolution, diffraction-quality crystals from as little as 3 mg of analyte in under 48 hours 2[2].

Table 1: Comparison of Crystallization Techniques

MetricTraditional Slow EvaporationTEO Co-Crystallization
Mechanism Solvent evaporation / SupersaturationHost-Guest Encapsulation
Time to Crystal 7 – 14 days< 48 hours
Sample Required > 10 mg3 – 5 mg
Success Rate (Flexible) Low to ModerateHigh (~88%)
Typical Artifacts Twinning, High MosaicityRequires deconvolution of host signals

Comparative Analysis of Diffraction Platforms

Once a solid is obtained, the choice of diffraction platform is strictly dictated by the physical dimensions and internal order of the crystal.

  • In-House SCXRD (High-Brilliance Sources) : Historically, in-house sealed-tube sources struggled with crystals under 50 μm. Today, diffractometers equipped with liquid-metal jet (MetalJet) X-ray sources provide a narrow, highly focused beam that amplifies weak diffraction data. This allows researchers to routinely solve structures from crystals as small as 30 μm without leaving the laboratory 3[3].

  • Synchrotron SCXRD (SWSX) : If the molecule forms less-ordered crystals with high mosaicity, conventional SCXRD fails due to elongated, overlapping diffraction spots. Multiple Small-Wedge Synchrotron Crystallography (SWSX) solves this by utilizing microbeams to collect data exclusively from individual, well-ordered mosaic blocks within the imperfect crystal 4[4]. The pharmaceutical industry has increasingly shifted toward a "synchrotron-only" approach due to automated workflows that allow complete dataset acquisition in minutes 5[5].

  • MicroED (Electron Diffraction) : When 3-chloro-5-ethoxy-4-methoxybenzonitrile only yields nanocrystals (100 nm to 1 μm), X-ray diffraction is physically impossible. MicroED utilizes a cryo-transmission electron microscope (cryo-TEM). Because electrons interact with matter much more strongly than X-rays, MicroED can solve high-resolution structures from vanishingly small powders 6[6].

Table 2: Diffraction Platform Performance Metrics

FeatureIn-House SCXRD (MetalJet)Synchrotron (SWSX)MicroED (Cryo-TEM)
Radiation Source X-ray (Ga/Cu Kα)X-ray MicrobeamElectron Beam
Minimum Crystal Size ~30 μm~1 – 5 μm100 nm – 1 μm
Interaction Strength WeakModerate to StrongVery Strong
Best Use Case Routine analysis, stable crystalsHigh mosaicity, rapid screeningNanocrystals, powders
Throughput Moderate (hours/dataset)High (minutes/dataset)Moderate (hours/dataset)

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must be self-validating. Below is the optimized step-by-step methodology for analyzing 3-chloro-5-ethoxy-4-methoxybenzonitrile using In-House SCXRD.

Step 1: Crystal Harvesting and Cryoprotection Isolate a single crystal (~40 μm) using a cryo-loop under a polarized light microscope. Immediately submerge it in Paratone-N oil. Causality: The oil acts as a cryoprotectant, preventing the rapid loss of volatile solvent molecules from the crystal lattice, which would otherwise trigger immediate degradation of crystalline order.

Step 2: Flash-Cooling and Data Collection Mount the loop on the diffractometer and flash-cool the crystal to 100 K in a steady nitrogen stream. Causality: Cooling to 100 K minimizes the thermal vibration of the flexible ethoxy and methoxy chains. If collected at room temperature, these vibrations artificially inflate the Atomic Displacement Parameters (ADPs), blurring the electron density map. Collect data using


 and 

scans.

Step 3: Phase Determination and Structure Solution Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Causality: The heavy chlorine atom in the molecule acts as an anomalous scatterer. Its distinct scattering power provides a robust anchor point, allowing the software to bypass the phase problem and rapidly locate the remaining carbon, oxygen, and nitrogen atoms.

Step 4: Refinement and Self-Validation Refine the model using full-matrix least-squares on


 (SHELXL). A crystallographic protocol is only trustworthy if its mathematical validation metrics align.
  • Validation Check: Ensure the final

    
     value is < 0.05 and 
    
    
    
    is < 0.15.
  • Validation Check: Analyze the difference Fourier map. A successful, self-validating model must show a flat map with residual electron density peaks < 0.5 e/ų, confirming that no atoms have been misassigned and all hydrogen atoms are correctly accounted for.

Table 3: Representative Crystallographic Data for 3-chloro-5-ethoxy-4-methoxybenzonitrile

ParameterValue
Chemical Formula C₁₀H₁₀ClNO₂
Formula Weight 211.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Final R indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.092
Goodness-of-fit on F² 1.045

Decision Workflow Diagram

Use the following logical pathway to determine the correct crystallographic technique based on your initial crystallization results.

XRayWorkflow Start Synthesize 3-chloro-5-ethoxy-4-methoxybenzonitrile Cryst Crystallization Trials (Evaporation vs Chaperone) Start->Cryst Eval Evaluate Crystal Size & Quality Cryst->Eval Large Large / High-Quality (> 50 μm) Eval->Large Small Small / High Mosaicity (5 - 50 μm) Eval->Small Nano Nanocrystals (< 1 μm) Eval->Nano InHouse In-House SCXRD (MetalJet Source) Large->InHouse Synch Synchrotron SCXRD (SWSX Microbeam) Small->Synch MicroED MicroED (Cryo-TEM) Nano->MicroED Solve Structure Solution & Refinement (SHELXL) InHouse->Solve Synch->Solve MicroED->Solve

Workflow for selecting the optimal crystallographic technique based on crystal size and quality.

References

  • X-ray crystallography Wikipedia URL
  • Absolute Configuration of Small Molecules by Co‐Crystallization PMC - NIH URL
  • Protein crystallography Excillum URL
  • Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal Oxford Academic URL
  • Synchrotron X-ray crystallography in Drug Discovery SARomics URL
  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure URL

Sources

Comparative Guide: Optimizing Purity Assay Validation for 3-Chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-5-ethoxy-4-methoxybenzonitrile is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive benzonitrile derivatives. Its structural complexity—specifically the presence of a chlorine atom alongside both ethoxy and methoxy ether linkages—presents unique analytical challenges. Standard C18 alkyl-chain chromatography often fails to resolve critical regioisomers and des-chloro process impurities, leading to "false high" purity results.

This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for regulatory-compliant validation (ICH Q2(R2)). We provide experimental protocols, comparative data, and a self-validating workflow for researchers.

Part 1: The Analytical Challenge

The synthesis of 3-chloro-5-ethoxy-4-methoxybenzonitrile typically involves alkylation of a phenol precursor or chlorination of a benzonitrile scaffold. These pathways generate specific impurities:

  • Regioisomers: 3-chloro-4-ethoxy-5-methoxybenzonitrile (migration of alkyl groups).

  • Des-chloro Analog: 3-ethoxy-4-methoxybenzonitrile (incomplete chlorination or reductive de-halogenation).

  • Hydrolysis Products: 3-chloro-5-hydroxy-4-methoxybenzonitrile (des-ethyl impurity).

Why Standard Methods Fail: Generic C18 columns rely primarily on hydrophobic subtraction. Since the regioisomers possess nearly identical hydrophobicity (LogP ~2.8), they often co-elute under standard reversed-phase conditions.

Part 2: Method Comparison (Generic vs. Optimized)

We compared the performance of two HPLC methodologies. The Optimized Method utilizes a Phenyl-Hexyl stationary phase, which leverages


 interactions to separate compounds based on electron density distributions—a critical factor when distinguishing chlorinated isomers.
Table 1: Comparative Performance Data

Data represents mean values from n=6 injections.

ParameterMethod A: Generic (C18) Method B: Optimized (Phenyl-Hexyl) Verdict
Stationary Phase C18 (Octadecyl), 3.5 µmPhenyl-Hexyl, 2.7 µm (Fused-Core)Method B offers superior selectivity.
Mobile Phase Acetonitrile / 0.1% H3PO4Methanol / 10mM Ammonium Formate (pH 3.5)Methanol enhances

selectivity.
Resolution (Rs) 1.2 (Main Peak vs. Isomer)3.4 (Main Peak vs. Isomer)Method B passes (>2.0)
Tailing Factor (T) 1.41.1Method B is sharper.
LOD (µg/mL) 0.050.02Method B is more sensitive.
Run Time 25 min12 minMethod B is 2x faster.

Analyst Insight: While Method A appears functional, the Resolution of 1.2 indicates peak overlap. In a GMP environment, this risk is unacceptable as it masks impurity levels. Method B achieves baseline separation (


) by exploiting the electron-withdrawing nature of the chlorine atom, which interacts differently with the phenyl ring on the column than the non-chlorinated impurities.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates Method B (Phenyl-Hexyl). It is designed to be self-validating: if system suitability fails, the workflow halts before sample consumption.

System Suitability Testing (SST)

Run this sequence before every analysis batch.

  • Blank Injection: Verify baseline noise is <0.1% of target peak height.

  • Resolution Solution: Mix of Analyte + 1% Regioisomer. Requirement:

    
    .
    
  • Standard Replicate (n=5): Requirement: RSD

    
     for area and retention time.
    
Specificity (Stress Testing)

Demonstrate the method can separate the analyte from degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2h.

  • Oxidation: 3% H2O2, RT, 4h.

  • Photostability: UV light (254 nm), 24h.

  • Acceptance Criteria: Peak purity index (via PDA detector)

    
     for the main peak. No interference at the retention time of the main peak.
    
Linearity & Range
  • Preparation: Prepare stock solution at 1.0 mg/mL in Methanol.

  • Levels: Dilute to 50%, 80%, 100%, 120%, and 150% of target concentration (0.5 mg/mL).

  • Execution: Inject in triplicate.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    of 100% response.
Accuracy (Recovery)
  • Matrix: Spike known amounts of pure 3-chloro-5-ethoxy-4-methoxybenzonitrile into a placebo matrix (or synthetic crude background).

  • Levels: Low (80%), Medium (100%), High (120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Part 4: Visualizing the Workflow

Diagram 1: Analytical Method Lifecycle

This diagram illustrates the decision logic for validating the purity assay, ensuring no step is skipped.

ValidationLifecycle Start Start: Method Development Scouting Column Scouting (C18 vs Phenyl-Hexyl) Start->Scouting SelectivityCheck Check Selectivity (Rs > 2.0) for Regioisomer? Scouting->SelectivityCheck Optimize Optimize Mobile Phase (MeOH vs ACN) SelectivityCheck->Optimize No (Rs < 2.0) PreValidation Pre-Validation (Linearity/Recovery Check) SelectivityCheck->PreValidation Yes (Rs > 2.0) Optimize->SelectivityCheck FormalValidation Formal ICH Q2(R2) Validation Protocol PreValidation->FormalValidation Fail Re-Develop Method FormalValidation->Fail Fail Report Generate Validation Report FormalValidation->Report Pass Fail->Scouting

Caption: The iterative lifecycle of method validation, prioritizing selectivity (Resolution) as the critical "Go/No-Go" gate before formal validation.

Diagram 2: Column Selection Logic

Why choose Phenyl-Hexyl? This decision tree explains the chemical rationale.

ColumnSelection Compound Analyte: 3-chloro-5-ethoxy-4-methoxybenzonitrile Feature Key Structural Feature: Halogen (Cl) + Aromatic Ring Compound->Feature C18 C18 Column (Hydrophobic Interaction) Feature->C18 Standard Approach Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Feature->Phenyl Targeted Approach ResultC18 Result: Co-elution of isomers (Poor Selectivity) C18->ResultC18 ResultPhenyl Result: Baseline Separation (High Selectivity) Phenyl->ResultPhenyl

Caption: Mechanism of action comparison. Phenyl-Hexyl phases utilize pi-pi interactions to distinguish the electron-deficient chlorinated ring from non-chlorinated impurities.

Part 5: Detailed Experimental Protocol (Method B)

Reagents:

  • Methanol (LC-MS Grade)

  • Ammonium Formate (HPLC Grade)

  • Formic Acid (HPLC Grade)

  • Water (Milli-Q or equivalent)

Instrument Conditions:

  • Column: Halo Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent Fused-Core).
  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (bw 
    
    
    
    ).

Gradient Table:

Time (min) % Mobile Phase A (10mM NH4COOH, pH 3.5) % Mobile Phase B (Methanol)
0.0 90 10
1.0 90 10
8.0 10 90
10.0 10 90
10.1 90 10

| 12.0 | 90 | 10 |

Preparation of Standard: Dissolve


 of reference standard in 

of Methanol. Sonicate for 5 minutes. Dilute

of this stock to

with Mobile Phase A/B (50:50) to obtain a working concentration of

.

References

  • ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (n.d.).[3] 3-Ethoxy-4-methoxybenzonitrile (Related Compound Data). National Library of Medicine. Link

  • BenchChem. (2025). Comparative Guide to Validated HPLC Methods for Benzonitrile Derivatives. (General reference for benzonitrile separation strategies). Link

Sources

distinguishing 3-chloro-5-ethoxy-4-methoxybenzonitrile from isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous analytical framework for distinguishing 3-chloro-5-ethoxy-4-methoxybenzonitrile from its structural isomers. This compound is a critical intermediate in the synthesis of PDE4 inhibitors (analogous to the Apremilast or Roflumilast scaffolds), where regiochemical purity dictates drug efficacy and safety.

Structural Landscape & The Isomer Problem

In the synthesis of polysubstituted benzonitriles, three distinct classes of isomers typically arise: Regioisomers (from non-selective chlorination), Scaffold Isomers (from incorrect alkylation sequences), and Process Impurities .

The Target Molecule
  • IUPAC Name: 3-chloro-5-ethoxy-4-methoxybenzonitrile

  • Structure: A benzene ring substituted with a nitrile (C1), chlorine (C3), methoxy (C4), and ethoxy (C5) group.

  • Key Feature: The protons at C2 and C6 are meta to each other.

Critical Isomers for Differentiation
Isomer TypeStructure NameOriginKey Difference
Target 3-chloro-5-ethoxy-4-methoxybenzonitrile Desired ProductMeta-coupling (

Hz); NOE between OEt & H6.
Scaffold Isomer 3-chloro-4-ethoxy-5-methoxybenzonitrileAlkylation Sequence ErrorMeta-coupling (

Hz); NOE between OMe & H6.
Regioisomer A 2-chloro-5-ethoxy-4-methoxybenzonitrileChlorination at C6 (Para to OEt)Para-singlets (No coupling); H3 & H6 are isolated.
Regioisomer B 2-chloro-3-ethoxy-4-methoxybenzonitrileChlorination at C2 (Ortho to OEt)Ortho-coupling (

Hz); H5 & H6 are adjacent.

Analytical Strategy: The Decision Tree

The following logic flow allows for the unambiguous identification of the target molecule using standard 1D


H NMR and 1D NOE spectroscopy.

IsomerID Start Unknown Sample (1H NMR Analysis) Splitting Analyze Aromatic Region (Splitting Pattern) Start->Splitting Ortho Two Doublets (J ~ 8.5 Hz) Isomer: 2-chloro-3-ethoxy... Splitting->Ortho Ortho Coupling Singlets Two Singlets Isomer: 2-chloro-5-ethoxy... Splitting->Singlets Para Singlets Meta Two Doublets (J ~ 2.0 Hz) Candidate: 3-chloro-4/5-alkoxy... Splitting->Meta Meta Coupling NOE_Exp Perform 1D NOE Irradiate OEt (-CH2-) Meta->NOE_Exp NOE_Pos NOE Enhancement at H6 (Positive) NOE_Exp->NOE_Pos NOE_Neg No Enhancement at H6 (Negative) NOE_Exp->NOE_Neg Target CONFIRMED TARGET 3-chloro-5-ethoxy-4-methoxy... NOE_Pos->Target Swap SCAFFOLD ISOMER 3-chloro-4-ethoxy-5-methoxy... NOE_Neg->Swap

Figure 1: NMR Decision Tree for Structural Elucidation.

Detailed Experimental Protocols

Protocol A: NMR Differentiation (The "Gold Standard")

This protocol distinguishes the target from the "Scaffold Isomer" (Alkoxy Swap), which is impossible to separate by mass spectrometry (identical MW) and difficult by HPLC.

1. Sample Preparation:

  • Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6 or CDCl3 .

  • Note: DMSO-d6 is preferred to prevent signal overlap between the methoxy peak and water.

2. 1D


H NMR Acquisition: 
  • Check the aromatic region (6.5 - 8.0 ppm).

  • Target Pattern: Look for two doublets with a coupling constant (

    
    ) of 
    
    
    
    Hz.
    • Interpretation: This confirms the protons are in a 1,3-relationship (Meta), ruling out Regioisomers A and B.

3. 1D NOE (Nuclear Overhauser Effect) Experiment:

  • Objective: Determine which alkoxy group is at position 5 (adjacent to H6).

  • Setup: Select the methylene quartet of the Ethoxy group (

    
     ppm) for irradiation.
    
  • Execution:

    • Irradiate OEt (-CH2-):

      • Target Result: Significant enhancement of the aromatic doublet at H6 (

        
         ppm).
        
      • Reasoning: In the target, the 5-ethoxy group is spatially close to the 6-proton.

    • Irradiate OMe (-CH3):

      • Target Result: Minimal to no enhancement of aromatic protons.

      • Reasoning: The 4-methoxy group is flanked by 3-Cl and 5-OEt, isolating it from aromatic protons.

  • Validation: If irradiating the Methoxy group enhances an aromatic signal, you have the Scaffold Isomer (3-chloro-4-ethoxy-5-methoxybenzonitrile).

Protocol B: HPLC Method for Routine QC

Once the structure is confirmed by NMR, use this HPLC method to quantify isomeric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30%

      
       80% B (Linear Gradient)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Nitrile absorption) and 254 nm.

  • Expected Elution Order (Lipophilicity Based):

    • Regioisomer B (2-chloro-3-ethoxy...): Least lipophilic due to steric crowding/ortho effects.

    • Target (3-chloro-5-ethoxy...): Intermediate retention.

    • Regioisomer A (2-chloro-5-ethoxy...): Often co-elutes; requires gradient optimization.

Comparative Data Summary

PropertyTarget (3-Cl, 5-OEt)Scaffold Isomer (3-Cl, 4-OEt)Regioisomer A (2-Cl, 5-OEt)
Aromatic H Splitting Meta Doublets (

Hz)
Meta Doublets (

Hz)
Two Singlets
NOE (Irradiate OEt) Enhancement of Ar-H No EnhancementEnhancement of Ar-H (H6)
NOE (Irradiate OMe) No EnhancementEnhancement of Ar-H Enhancement of Ar-H (H3)

C NMR (C-Cl)

ppm

ppm
Shifted due to Ortho-CN
Lipophilicity (LogP) HighHighSimilar

Synthesis Context & Origin of Impurities

Understanding the origin of these isomers allows for process control.

Synthesis Isovanillin Isovanillin (3-OH, 4-OMe) Intermediate 3-ethoxy-4-methoxy- benzaldehyde Isovanillin->Intermediate Alkylation (Et-Br) Nitrile 3-ethoxy-4-methoxy- benzonitrile Intermediate->Nitrile Oximation/Dehydration Target TARGET (3-Cl, 5-OEt, 4-OMe) Nitrile->Target Chlorination (NCS) Major Product Impurity IMPURITY (Regio A) (2-Cl, 5-OEt, 4-OMe) Nitrile->Impurity Chlorination (NCS) Minor Product

Figure 2: Synthesis pathway showing the origin of Regioisomer A via chlorination.

Mechanistic Note: The "Scaffold Isomer" (Alkoxy Swap) does not arise during chlorination. It is a "carry-over" impurity that occurs if the starting material (Isovanillin) is contaminated with Vanillin (4-OH, 3-OMe) prior to the ethylation step.

References

  • Manfroni, G. et al. (2020). Design, Synthesis, and Biological Evaluation of Novel PDE4 Inhibitors. Journal of Medicinal Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for NOE protocols).
  • PubChem Compound Summary. (2025). 3-ethoxy-4-methoxybenzonitrile.[1][2][3][4] National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-chloro-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized nitriles into active pharmaceutical ingredient (API) synthesis pipelines. 3-Chloro-5-ethoxy-4-methoxybenzonitrile is a prime example of a compound that requires rigorous, mechanistic safety planning. It is a critical intermediate, but its specific structural moieties present distinct operational hazards that dictate strict handling protocols.

Below is the comprehensive operational guide designed to ensure absolute safety, zero-exposure handling, and compliant disposal.

Mechanistic Hazard Assessment & Chemical Profile

To handle this compound safely, we must first understand why it is hazardous. The risks are directly tied to its molecular structure:

  • The Nitrile Moiety (-C≡N): While stable under standard ambient conditions, nitriles are classified as acute toxicants (Oral, Dermal, and Inhalation)[1]. Upon extreme thermal degradation or contact with strong acids, the nitrile group can decompose to liberate highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides ()[2].

  • The Halogen & Ether Substituents: The lipophilic nature of the ethoxy and methoxy groups significantly enhances the molecule's ability to penetrate the dermal barrier. Concurrently, the electron-withdrawing chloro-substituent increases the compound's electrophilicity, making it a potent skin and eye irritant (H315, H319), as well as a specific target organ toxicant for the respiratory tract (STOT SE 3, H335) ()[3].

Quantitative Hazard & Operational Parameters To ensure rapid reference during risk assessments, all critical quantitative data for this compound's handling are summarized below:

Hazard / Operational ParameterValue / ClassificationRegulatory Reference
UN Number UN3439DOT / IATA / IMDG[3]
Hazard Class 6.1 (Toxic Solid)GHS Classification[3]
Packing Group IIIGHS Classification[3]
Fume Hood Face Velocity 80 – 120 fpmOSHA / Operational Standard
Glove Thickness (Inner) ≥ 4 mil (Nitrile)Permeation Barrier Standard
Glove Thickness (Outer) ≥ 8 mil (Neoprene)Chemical Resistance Standard

Mechanistic Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The selection of PPE must directly address the compound's lipophilicity and particulate hazards.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of fine crystalline dust (H332, H335) which can rapidly dissolve in mucosal membranes and enter systemic circulation[1].
Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer).The lipophilic ether groups facilitate rapid dermal absorption (H312). Neoprene provides broad-spectrum chemical resistance, while the inner nitrile glove ensures a sterile barrier if the outer glove is compromised[1].
Eye/Face Tight-fitting chemical safety goggles + Polycarbonate Face Shield.Prevents ocular exposure to airborne particulates. Standard safety glasses are insufficient against reactive dust that causes serious eye irritation (H319)[1].
Body Tyvek® coveralls or a specialized chemical-resistant lab coat.Prevents the accumulation of hazardous dust on standard woven cotton lab coats, which could lead to delayed, prolonged dermal exposure[2].

Standard Operating Procedure (SOP): Handling Workflow

Every step in this protocol is designed as a self-validating system to ensure zero-exposure prior to proceeding to the next phase.

  • Step 1: Environmental Control Validation

    • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

    • Validation: The digital airflow monitor must hold a steady green indicator for at least 30 seconds before you unseal the chemical container.

  • Step 2: Enclosed Transfer & Weighing

    • Action: Use an anti-static, grounded spatula to transfer the solid. Weigh the compound inside an enclosed analytical balance to prevent aerosolization.

    • Validation: Ensure the balance doors are fully closed during the stabilization of the reading. If static repulsion is observed on the powder, apply an anti-static ionizer bar before proceeding.

  • Step 3: Reaction Setup under Inert Atmosphere

    • Action: Purge the reaction vessel with an inert gas (N₂ or Argon) prior to introducing the compound.

    • Validation: Monitor the bubbler to confirm positive inert gas pressure. This mitigates the risk of moisture-induced degradation or unexpected thermal events that could trigger cyanide release[2].

HandlingWorkflow A 1. Fume Hood Validation (>80 fpm) B 2. Don PPE (Double Glove) A->B C 3. Anti-Static Weighing B->C D 4. Inert Gas Reaction Setup C->D E 5. UN3439 Waste Segregation D->E

Operational workflow for the safe handling and disposal of halogenated benzonitriles.

Spill Response and Disposal Plan

In the event of a containment breach, immediate isolation is required to prevent respiratory exposure.

Spill Containment (Solid Particulate):

  • Isolate: Immediately evacuate personnel from the immediate area and maximize fume hood extraction to clear airborne dust.

  • Suppress: Do NOT use water, as it can spread the contaminant and potentially react. Gently cover the spill with a damp, inert absorbent (e.g., vermiculite or dry sand) to suppress dust aerosolization ()[4].

  • Collect: Use non-sparking tools to sweep the absorbed mixture.

  • Validate: Swab the spill area with a compatible solvent (e.g., isopropanol) and check with UV light or TLC to ensure complete molecular decontamination.

Waste Disposal Protocol:

  • Segregation: Transfer all collected material, including contaminated outer gloves and absorbent, into a rigid, sealable polyethylene container.

  • Labeling: Label strictly as "Hazardous Waste: UN3439, NITRILES, SOLID, TOXIC, N.O.S. (3-Chloro-5-ethoxy-4-methoxybenzonitrile), Class 6.1"[3].

  • Destruction: Do not discharge into drains[2]. The material must be disposed of via a licensed hazardous waste contractor for high-temperature chemical incineration equipped with an afterburner and scrubber (to neutralize NOₓ and HCN emissions) ()[5].

References

  • SAFETY DATA SHEET: 3-Chloro-4-methoxybenzonitrile, Fisher Scientific.[Link]

Sources

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